Ald-Ph-PEG4-bis-PEG3-N3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H74N10O17 |
|---|---|
Poids moléculaire |
1015.1 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C44H74N10O17/c45-53-50-11-19-64-25-31-67-28-22-61-16-8-47-41(56)5-14-70-36-40(37-71-15-6-42(57)48-9-17-62-23-29-68-32-26-65-20-12-51-54-46)52-43(58)7-13-60-21-27-66-33-34-69-30-24-63-18-10-49-44(59)39-3-1-38(35-55)2-4-39/h1-4,35,40H,5-34,36-37H2,(H,47,56)(H,48,57)(H,49,59)(H,52,58) |
Clé InChI |
UPDLPBGCXOCCDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ald-Ph-PEG4-bis-PEG3-N3: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ald-Ph-PEG4-bis-PEG3-N3, a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs), due to its unique architecture that allows for the attachment of multiple molecules with distinct functionalities.
Core Concepts: Chemical Structure and Functionality
This compound is a precisely designed linker molecule featuring three key components:
-
A Phenyl Aldehyde (Ald-Ph) Group: This functional group provides a reactive site for conjugation with molecules containing primary amines, such as the lysine (B10760008) residues on antibodies or other proteins. The reaction forms a Schiff base, which can be further stabilized by reduction to a secondary amine linkage.
-
A Branched PEG Backbone: The core of the linker consists of a branched PEG structure with two distinct arm lengths: a PEG4 (four ethylene (B1197577) glycol units) and a bis-PEG3 (two arms of three ethylene glycol units each). This branched architecture offers several advantages over linear PEG linkers, including the potential for a higher drug-to-antibody ratio (DAR) and improved pharmacokinetic properties. The hydrophilic nature of the PEG chains enhances the water solubility of the entire conjugate, which can mitigate aggregation issues often encountered with hydrophobic drug payloads.
-
Two Terminal Azide (B81097) (N3) Groups: The two PEG3 arms are terminated with azide groups. These are versatile handles for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and stable attachment of molecules functionalized with alkyne groups.
This unique combination of a reactive aldehyde and two azide functionalities on a branched PEG scaffold makes this compound a powerful tool for constructing complex and well-defined bioconjugates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C44H74N10O17 |
| Molecular Weight | 1015.1 g/mol |
| Appearance | Likely a viscous oil or solid |
| Solubility | Soluble in water and common organic solvents such as DMSO, DMF, and dichloromethane |
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in bioconjugation. The following protocols provide a general framework for its use in constructing an antibody-drug conjugate.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the initial attachment of the linker to an antibody via the aldehyde group.
Materials:
-
Antibody solution (e.g., in phosphate-buffered saline, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaCNBH3) solution
-
Quenching solution (e.g., Tris buffer, pH 7.4)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reaction Setup: To the antibody solution, add a molar excess of this compound (typically 5-20 fold excess).
-
Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
Quenching: Quench the reaction by adding the quenching solution.
-
Purification: Purify the antibody-linker conjugate using an SEC column to remove excess linker and other small molecules.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Payload
This protocol describes the "clicking" of an alkyne-functionalized cytotoxic drug onto the azide-terminated linker.
Materials:
-
Purified antibody-linker conjugate from Protocol 1
-
Alkyne-functionalized cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO4) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
SEC column
Procedure:
-
Reaction Setup: To the purified antibody-linker conjugate, add a molar excess of the alkyne-functionalized drug (typically 2-5 fold excess per azide group).
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and the copper-chelating ligand.
-
Initiation of Click Reaction: Add the reducing agent to the antibody-linker-drug mixture, followed by the addition of the CuSO4/ligand complex.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the final antibody-drug conjugate using an SEC column to remove unreacted drug and catalyst.
Data Presentation: Comparison of Branched vs. Linear PEG Linkers
The branched structure of this compound is a key feature that can significantly impact the properties of the resulting ADC. The following tables summarize comparative data on the performance of branched versus linear PEG linkers in ADCs.
Table 1: Impact on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Architecture | Achievable DAR | Tendency for Aggregation |
| Linear | Lower | Higher with increasing DAR |
| Branched | Higher | Lower at equivalent DAR |
Table 2: Impact on Pharmacokinetics
| Linker Architecture | Plasma Half-life | In Vivo Efficacy |
| Linear | Shorter | Generally lower |
| Branched | Longer | Generally higher |
Mandatory Visualization
Caption: Chemical structure of this compound.
Caption: Experimental workflow for ADC synthesis using this compound.
An In-depth Technical Guide to Ald-Ph-PEG4-bis-PEG3-N3: A Heterobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of Ald-Ph-PEG4-bis-PEG3-N3, a heterobifunctional linker designed for researchers, scientists, and drug development professionals. This document details its core properties, experimental protocols for its application, and visual representations of its utility in bioconjugation, particularly in the field of Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound is a versatile chemical tool featuring a central polyethylene (B3416737) glycol (PEG) core, flanked by a phenyl-aldehyde group on one terminus and two azide (B81097) moieties on the other. This unique architecture allows for a two-step, orthogonal conjugation strategy, making it an invaluable component in the construction of complex biomolecular architectures. The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C44H74N10O17 | |
| Molecular Weight | 1015.12 g/mol | |
| Appearance | Typically supplied as an oil | |
| Purity | >95% (typical for research-grade material) | Inferred from similar products |
Solubility Profile
| Solvent | Solubility | Source |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Water | Limited | General property of similar PEG linkers |
Reactive Moieties and Their Applications
The utility of this compound stems from its distinct reactive groups:
-
Aldehyde-Phenyl Group: The aromatic aldehyde provides a reactive handle for conjugation to molecules containing primary amines or hydrazides. The reaction with a primary amine forms a Schiff base, which can be stabilized by reduction. The reaction with a hydrazide forms a more stable hydrazone bond. This functionality is often employed for the initial attachment of the linker to a biomolecule.
-
Azide Groups: The two terminal azide groups are poised for "click chemistry" reactions. They can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN). This bioorthogonal reaction is highly efficient and specific, allowing for the attachment of payloads in complex biological media.
Experimental Protocols
The following are detailed methodologies for the key applications of this compound. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., Antibody) via Reductive Amination
This protocol describes the covalent attachment of the linker to a biomolecule containing accessible primary amine residues, such as the lysine (B10760008) residues on an antibody.
Materials:
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium cyanoborohydride (NaBH3CN) or a suitable reducing agent
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Biomolecule Preparation: Prepare the biomolecule solution at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange to remove any buffers containing primary amines (e.g., Tris).
-
Linker Stock Solution: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the linker stock solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 5-10% (v/v) to maintain protein integrity. b. Add the reducing agent (e.g., sodium cyanoborohydride) to a final concentration of 20-50 mM. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and other small molecules by SEC or dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Payload Attachment
This protocol details the "clicking" of an alkyne-functionalized payload onto the azide-modified biomolecule from Protocol 1.
Materials:
-
Azide-modified biomolecule from Protocol 1
-
Alkyne-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the alkyne-functionalized payload in a suitable solvent (e.g., DMSO). b. Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (B8700270) (e.g., 300 mM in water), and THPTA (e.g., 100 mM in water).
-
Click Reaction: a. In a reaction vessel, combine the azide-modified biomolecule with a 5- to 20-fold molar excess of the alkyne-functionalized payload. b. Add the THPTA solution to the reaction mixture. c. Add the CuSO4 solution. d. Initiate the reaction by adding the sodium ascorbate solution. e. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using SEC to remove excess payload and reaction components.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow of utilizing this compound in the development of an Antibody-Drug Conjugate.
Caption: Workflow for ADC synthesis using this compound.
Caption: Orthogonal reactivity of this compound.
An In-depth Technical Guide to Ald-Ph-PEG4-bis-PEG3-N3 for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, efficacy, and safety profile. Ald-Ph-PEG4-bis-PEG3-N3 is an advanced, heterobifunctional, and cleavable linker designed to address the evolving needs of ADC development. This technical guide provides a comprehensive overview of its structure, mechanism of action, and application in the construction of next-generation ADCs.
This compound is a branched polyethylene (B3416737) glycol (PEG) linker featuring a terminal aldehyde group for antibody conjugation and two terminal azide (B81097) moieties for the attachment of cytotoxic payloads via click chemistry.[1][2] The inclusion of PEG spacers enhances the hydrophilicity of the resulting ADC, which can improve its solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.[3] The dual-azide functionality offers the potential for a higher drug-to-antibody ratio (DAR) in a controlled manner, a key parameter influencing ADC potency.
Core Features and Mechanism of Action
The unique architecture of this compound provides a strategic advantage in ADC design.
-
Aldehyde Group: The terminal aldehyde allows for covalent attachment to an antibody. This can be achieved through the formation of a hydrazone or oxime bond with corresponding hydrazide or aminooxy groups introduced onto the antibody. Alternatively, it can react with specific engineered amino acid sequences on the antibody via reactions like the Pictet-Spengler ligation, which forms a stable carbon-carbon bond under mild conditions.[4]
-
Dual Azide Groups: The two azide functionalities serve as handles for the attachment of cytotoxic payloads. Azides are key components in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5][6] These reactions are highly efficient, specific, and can be performed in aqueous buffers, making them ideal for bioconjugation.[] The dual-azide design allows for the conjugation of two payload molecules per linker, potentially leading to ADCs with a DAR of 2, 4, 6, or 8, depending on the number of linkers attached to the antibody.
-
PEG Spacers: The PEG4 and PEG3 units contribute to the overall hydrophilicity of the linker. This increased water solubility can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall pharmacokinetic and safety profile of the ADC.[3][8]
-
Cleavable Linker: This linker is designed to be stable in circulation but to release the cytotoxic payload within the target cancer cell. While the specific cleavage mechanism for this linker is not detailed in the provided search results, cleavable linkers in ADCs are typically designed to be sensitive to the acidic environment or the presence of specific enzymes (e.g., cathepsins) within the lysosome of the target cell.
Data Presentation: Comparative Performance of ADC Linkers
Table 1: Representative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Types
| Linker Type | Representative Linker Example | Payload | Target Cell Line | IC50 (nM) | Key Observations |
| Azide-PEG (Cleavable) | N3-PEG4-amido-Lys | MMAE | HER2+ (e.g., SK-BR-3) | 0.1 - 10 | Potent cytotoxicity is observed. The length of the PEG chain can influence potency, with longer chains sometimes leading to slightly reduced in vitro activity. |
| Protease-Cleavable | Val-Cit-PABC | MMAE | HER2+ (e.g., SK-BR-3) | 0.1 - 5 | This is a well-established cleavable linker technology demonstrating high potency. |
| Non-Cleavable | SMCC | DM1 | HER2+ (e.g., KPL-4) | 0.05 - 2 | Non-cleavable linkers can also yield highly potent ADCs, with efficacy dependent on payload metabolism after antibody degradation. |
Table 2: Representative Pharmacokinetic (PK) Parameters of ADCs with PEG Linkers
| Linker Type | Antibody-Payload | Half-life (t1/2) in Rodents (hours) | Key Observations |
| Non-PEGylated | Trastuzumab-MMAE | ~100 | Baseline PK for a standard ADC. |
| PEG4 | Trastuzumab-MMAE | ~120 | Modest increase in half-life with shorter PEG chains. |
| PEG8 | Trastuzumab-MMAE | ~150 | Longer PEG chains can lead to a more significant extension of circulation time. |
Table 3: Representative Drug-to-Antibody Ratio (DAR) and Purity of ADCs
| Conjugation Chemistry | Linker Type | Average DAR | % Monomer (by SEC) | Method of DAR Determination |
| Lysine Conjugation | NHS-ester | 3.5 - 4.0 | >95% | HIC, UV-Vis |
| Cysteine Conjugation | Maleimide | 3.8 - 4.0 | >98% | HIC, RP-HPLC |
| Site-Specific | Enzymatic/Click Chemistry | 1.8 - 2.0 | >99% | Native MS, HIC |
Experimental Protocols
The following are detailed, representative methodologies for the key experimental steps in the development of an ADC using an aldehyde-PEG-dual-azide linker. These protocols are based on established bioconjugation techniques and may require optimization for specific antibodies and payloads.
Protocol 1: Site-Specific Aldehyde Tagging of an Antibody
This protocol describes the generation of a reactive aldehyde group on an antibody, which is a prerequisite for conjugation with the this compound linker.
Materials:
-
Monoclonal antibody (mAb) with a genetically encoded aldehyde tag sequence (e.g., Cys-Ala-Pro-Ser-Arg).
-
Formylglycine Generating Enzyme (FGE).
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Purification system: Size-Exclusion Chromatography (SEC) or Protein A chromatography.
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Enzymatic Reaction: Add FGE to the antibody solution at a molar ratio of approximately 1:10 (FGE:mAb).
-
Incubation: Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.
-
Purification: Purify the aldehyde-tagged antibody using SEC or Protein A chromatography to remove the FGE and any unreacted components.
-
Characterization: Confirm the presence of the aldehyde group using a commercially available aldehyde detection kit or by mass spectrometry.
Protocol 2: Conjugation of this compound to the Aldehyde-Tagged Antibody
This protocol details the reaction between the aldehyde-tagged antibody and the linker via a hydrazone bond formation.
Materials:
-
Aldehyde-tagged antibody.
-
This compound linker.
-
Aniline (B41778) (catalyst).
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Quenching Solution: 1 M Glycine, pH 7.0.
-
Purification system: SEC.
Procedure:
-
Reagent Preparation: Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Conjugation Reaction: In the Reaction Buffer, add the linker to the aldehyde-tagged antibody at a 10- to 20-fold molar excess.
-
Catalysis: Add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 16-24 hours with gentle agitation.
-
Quenching: Quench any unreacted aldehyde groups by adding the Quenching Solution to a final concentration of 50 mM and incubating for 1 hour.
-
Purification: Purify the antibody-linker conjugate using SEC to remove excess linker and other small molecules.
-
Characterization: Characterize the conjugate by SDS-PAGE, Native MS, and UV-Vis spectroscopy to confirm conjugation and determine the linker-to-antibody ratio.
Protocol 3: Payload Attachment via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the attachment of a DBCO (dibenzocyclooctyne)-modified cytotoxic payload to the azide-functionalized antibody-linker conjugate.
Materials:
-
Antibody-linker conjugate (from Protocol 2).
-
DBCO-modified cytotoxic payload.
-
Reaction Buffer: PBS, pH 7.4.
-
Purification system: SEC.
Procedure:
-
Reagent Preparation: Dissolve the DBCO-modified payload in DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the DBCO-payload to the antibody-linker conjugate in the Reaction Buffer at a 5- to 10-fold molar excess per azide group.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 16-24 hours with gentle agitation, protected from light.
-
Purification: Purify the final ADC using SEC to remove any unreacted payload and other impurities.
-
Characterization: Characterize the final ADC to determine the average DAR, purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, Native MS, and SDS-PAGE.
Mandatory Visualizations
Caption: Generalized mechanism of action for an ADC constructed with a cleavable linker.
Caption: A typical experimental workflow for the synthesis of an ADC using the linker.
Conclusion
The this compound linker represents a sophisticated tool in the field of antibody-drug conjugates, offering the potential for creating highly efficacious and targeted cancer therapies. Its heterobifunctional nature, combined with the dual-azide functionality for increased drug loading and the benefits of PEGylation, provides a versatile platform for ADC development. While specific performance data for this particular linker is not yet widely published, the principles of its design and the representative data from similar technologies suggest it is a promising candidate for the development of next-generation ADCs with an optimized therapeutic window. The provided protocols and workflows offer a foundational framework for researchers to explore the potential of this innovative linker in their drug development programs.
References
- 1. Aldehyde-PEG4-bis-PEG3-azide | BroadPharm [broadpharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Polyethylene Glycol (PEG) in Enhancing Antibody-Drug Conjugate (ADC) Linker Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in ADC Design
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics, engineered to combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule payloads.[1] This tripartite structure—antibody, payload, and a chemical linker—is designed to maximize antitumor efficacy while minimizing systemic toxicity. The linker is far from a passive connector; it is a critical determinant of the ADC's therapeutic index, directly influencing its stability, solubility, pharmacokinetics (PK), and mechanism of payload release.[][3][4]
A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads.[5][6][7] Conjugating these drugs to an antibody, especially at a high drug-to-antibody ratio (DAR), increases the overall hydrophobicity of the ADC molecule. This can lead to significant stability issues, including a propensity for aggregation, reduced solubility, accelerated plasma clearance, and potential loss of antigen-binding affinity.[5][6][8][9] Such instability can compromise the safety and efficacy of the therapeutic.[5][6]
Polyethylene glycol (PEG) linkers have emerged as an instrumental technology to overcome these challenges. As a hydrophilic, biocompatible, and non-immunogenic polymer, PEG can be incorporated into the linker structure to impart favorable physicochemical properties to the ADC, thereby enhancing its stability and overall performance.[3][8][9][10]
Mechanisms of PEG-Mediated Stability Enhancement
PEG linkers improve ADC stability through several key mechanisms that counteract the hydrophobicity of the payload.
Increased Hydrophilicity and Solubility
The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, creating a "hydration shell" around the linker and the attached payload.[1][5][6] This hydration layer effectively masks the hydrophobicity of the drug, significantly improving the overall water solubility of the ADC construct.[6] By mitigating the payload's hydrophobicity, PEG linkers reduce non-specific intermolecular interactions, thereby minimizing the tendency for the ADC to aggregate, even at high DARs.[5][6]
Steric Hindrance and Shielding
The flexible and dynamic nature of PEG chains provides a steric shield or "protective layer" on the ADC's surface.[1][5][6] This physical barrier sterically hinders non-specific interactions with blood components and physically separates the hydrophobic payloads of adjacent ADC molecules, further preventing aggregation.[1][5] This shielding effect also reduces the immunogenicity of the ADC by masking potential epitopes on the payload or linker, lowering the risk of an immune response.[11][6]
Improved Pharmacokinetics
PEGylation increases the overall size and hydrodynamic volume of the ADC.[1][12] This increased size reduces the rate of renal clearance, a primary elimination pathway for smaller molecules, thereby prolonging the ADC's circulation half-life in the plasma.[1][10][12][13] A longer half-life increases the systemic exposure of the ADC, providing a greater opportunity for it to accumulate in tumor tissues, which can lead to enhanced anti-tumor efficacy.[1][8][9]
Impact of PEG Linker Architecture on ADC Properties
The specific design of the PEG linker, including its length and structure, must be carefully optimized for each ADC, as these attributes significantly influence stability and performance.[14]
PEG Chain Length
Increasing the length of the PEG chain (i.e., the number of ethylene glycol units) generally enhances the hydrophilic properties of the ADC.[1] This often correlates with improved PK profiles, such as reduced clearance and longer half-life.[15][16] However, there is a trade-off, as excessively long PEG chains can sometimes reduce the cytotoxic activity of the conjugate, possibly by sterically hindering the interaction of the ADC with its target cell or interfering with payload release mechanisms.[13] Therefore, the optimal PEG length must be empirically determined to balance improved pharmacokinetics with the preservation of potent in vitro and in vivo activity.[16]
PEG Architecture: Linear vs. Branched
The architecture of the PEG linker also plays a crucial role. Branched or multi-arm PEG linkers have demonstrated significant advantages over linear configurations, particularly for ADCs with high DARs (e.g., DAR 8).[9][15] The three-dimensional structure of a branched PEG provides a more effective hydrophilic shield, creating an "umbrella" effect that is highly efficient at solubilizing and masking hydrophobic payloads.[1][15] This superior shielding leads to reduced clearance, longer plasma half-life, and increased overall exposure (AUC) compared to linear PEGs of a similar molecular weight.[15] This allows for the development of potent ADCs with higher drug loading without triggering aggregation or rapid clearance.[8][9]
Quantitative Data on PEG Linker Performance
The following tables summarize quantitative data from preclinical studies, highlighting the impact of PEG linker length and architecture on key ADC parameters.
Table 1: Impact of PEG Chain Length on ADC Half-Life
| Conjugate | PEG Chain Length | Half-Life Extension (vs. no PEG) | Reference |
|---|---|---|---|
| Affibody-MMAE | 4 kDa | 2.5-fold | [13] |
| Affibody-MMAE | 10 kDa | 11.2-fold | [13] |
| RS7-MMAE | mPEG₂₄ | Prolonged half-life |[7] |
Table 2: Comparative In Vitro Plasma Stability of ADCs with Different PEG Linker Lengths
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference |
|---|---|---|---|
| ADC-PEG4 | 24 | 22% | [17] |
| ADC-PEG8 | 24 | 12% |[17] |
This data indicates that the ADC with the longer PEG8 linker exhibited greater stability, with nearly half the payload loss compared to the ADC with the shorter PEG4 linker over a 24-hour period.[17]
Table 3: Impact of Linear vs. Branched PEG Linkers on ADC Clearance (High DAR)
| ADC Construct (DAR 8) | Linker Architecture | Clearance Rate (mL/hr/kg) | Reference |
|---|---|---|---|
| ADC-1 | Linear PEG | 0.85 | [15] |
| ADC-2 | Branched PEG | 0.45 |[15] |
This data shows that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture is more effective at reducing the rate of clearance from circulation compared to a linear PEG of similar molecular weight.[15]
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz provide clear visual representations of ADC structures, mechanisms, and experimental processes.
Caption: General structure of an ADC featuring a hydrophilic PEG linker.
Caption: PEG creates a hydration shell and provides steric hindrance.
Caption: Experimental workflow for ADC stability assessment.
Caption: Pathway of ADC internalization and payload release.
Key Experimental Protocols for Stability Assessment
A comprehensive evaluation of ADC linker stability requires a panel of robust analytical assays.
In Vitro Plasma Stability Assay
-
Objective: To determine the rate of premature payload deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat) over time.[17][18] This assay is critical for predicting the in vivo stability of the ADC.[18]
-
Methodology:
-
ADC Incubation: Thaw frozen plasma at 37°C. Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare a control sample in a buffer like PBS to monitor intrinsic stability.[17][18]
-
Incubation and Sampling: Incubate all samples at 37°C with gentle agitation.[17] Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours) and immediately freeze them at -80°C to stop further degradation.[18]
-
Sample Processing: Thaw samples and precipitate plasma proteins using a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18][19] Centrifuge to pellet the protein and collect the supernatant.
-
Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using Liquid Chromatography-Mass Spectrometry (LC-MS).[19]
-
Quantification of Intact ADC: Alternatively, quantify the amount of intact ADC remaining at each time point. This can be done by capturing the ADC from the plasma using an affinity method (e.g., Protein A beads) followed by LC-MS analysis to determine the average DAR over time.[5][17]
-
Data Analysis: Plot the percentage of payload loss or the decrease in average DAR against time to determine the stability and half-life of the ADC in plasma.[17][19]
-
Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[20] Monitoring aggregation is a critical quality attribute for ADC stability.[6]
-
Methodology:
-
System Preparation: Equilibrate an SEC column with a suitable mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved.[20]
-
Sample Analysis: Inject the ADC sample onto the column. The molecules will separate by size, with larger aggregates eluting first, followed by monomers, and then smaller fragments.
-
Detection: Monitor the eluate using a UV detector (typically at 280 nm).
-
Data Analysis: Integrate the peak areas corresponding to aggregates, monomers, and fragments to determine the percentage of each species in the sample.
-
Hydrophobic Interaction Chromatography (HIC)
-
Objective: To assess the hydrophobicity profile of the ADC and separate species with different DARs. HIC can be used to monitor the stability of the drug-linker conjugation.[6][21]
-
Methodology:
-
System Setup: Use a HIC column and a mobile phase gradient that transitions from a high-salt buffer (promoting hydrophobic interaction) to a low-salt buffer (causing elution).
-
Sample Analysis: Inject the ADC sample. Species will bind to the column based on their surface hydrophobicity and elute as the salt concentration decreases. ADCs with higher DARs are more hydrophobic and will elute later.
-
Data Analysis: The resulting chromatogram provides a profile of the DAR distribution. Changes in this profile over time during stability studies can indicate deconjugation (drug shedding).
-
Conclusion
PEG linkers are a validated and powerful tool in the design of modern ADCs.[3] By imparting hydrophilicity, they effectively address the stability and solubility challenges associated with potent hydrophobic payloads, enabling the development of more stable, effective, and tolerable therapeutics with higher drug-to-antibody ratios.[11][3][22] The strategic selection of PEG linker length and architecture (linear vs. branched) is a critical optimization step that must be empirically evaluated for each antibody-payload combination.[14][16] A comprehensive suite of analytical methods is essential for characterizing the stability of these complex bioconjugates, ensuring the selection of a candidate with an optimal therapeutic index for clinical advancement.
References
- 1. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. adcreview.com [adcreview.com]
- 10. chempep.com [chempep.com]
- 11. labinsights.nl [labinsights.nl]
- 12. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
A Technical Introduction to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation, which involves the covalent linking of molecules to biomacromolecules such as proteins, peptides, and nucleic acids, has been revolutionized by the advent of click chemistry.[1] This technical guide provides an in-depth exploration of click chemistry's core principles and its application in bioconjugation, with a focus on the two most prominent reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Core Principles of Click Chemistry
Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, efficient, and highly specific.[1][2] These reactions are characterized by their bioorthogonality, meaning they proceed with high yields in complex biological environments without interfering with native biochemical processes.[3][4] Key features of click chemistry reactions include:
-
High Yields: Reactions proceed to near-quantitative completion.
-
Simple Reaction Conditions: Typically performed in benign solvents, including water, and at or near room temperature.[5]
-
High Specificity: The reacting functional groups are highly selective for each other, minimizing off-target reactions.[2]
-
Bioorthogonality: The reactants do not interact with or modify native biological functional groups.[3][4]
-
Stable Products: The resulting linkage is physiologically stable.[6]
Key Click Chemistry Reactions in Bioconjugation
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring is the cornerstone of click chemistry for bioconjugation.[3][7] Two primary versions of this reaction have been developed to overcome the slow kinetics of the original thermal reaction: CuAAC and SPAAC.[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, resulting in the exclusive formation of the 1,4-disubstituted triazole isomer.[7][8] This reaction is incredibly efficient, with second-order rate constants typically in the range of 10² to 10³ M⁻¹s⁻¹.[1][3]
However, the requirement of a copper catalyst presents a significant drawback for in vivo applications due to the cytotoxicity of copper ions, which can generate reactive oxygen species (ROS).[1][3][9] To mitigate this, various accelerating and stabilizing ligands, such as THPTA and BTTAA, have been developed to chelate the copper and reduce its toxicity.[1][2][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative.[1][3] SPAAC employs a strained cyclooctyne (B158145), where the ring strain provides the activation energy for the cycloaddition to occur readily with an azide without the need for a catalyst.[3] This makes SPAAC highly suitable for bioconjugation in living systems.[3][11]
The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹.[1][3] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has significantly improved the kinetics of SPAAC.[12] A notable difference from CuAAC is that SPAAC is not regioselective, yielding a mixture of regioisomers.[3]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC for a bioconjugation application often involves a trade-off between reaction kinetics and biocompatibility. The following tables provide a summary of key quantitative parameters for these two powerful reactions.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper(I) | None |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[1][3] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[1][3] |
| Typical Reaction Time | 30 minutes to a few hours[3] | Several hours to overnight (can be faster with highly reactive cyclooctynes)[3] |
| Typical Reactant Concentration | >10 µM for reasonable reaction times[3] | Higher concentrations often required compared to CuAAC[3] |
| Yield | Near-quantitative[3][13] | Generally high, but can be lower than CuAAC[3] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[3][7] | Mixture of regioisomers[3] |
| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this[1][3][9] | Excellent for in vivo applications[1][3] |
Table 1: Quantitative Performance Comparison of CuAAC and SPAAC
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| DIBO (Dibenzocyclooctynol) | ~0.3 - 0.7[6] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1[6] |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0[6] |
| DIBAC (Dibenzoazacyclooctyne) | ~0.3[12] |
| BARAC (Biarylazacyclooctynone) | ~0.9[12] |
Table 2: Second-Order Rate Constants of Common Cyclooctynes in SPAAC
Experimental Protocols
Detailed methodologies are essential for reproducible bioconjugation experiments. The following are generalized protocols for CuAAC and SPAAC for protein labeling.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an azide-modified protein and a terminal alkyne probe.[13][7][14][15][16][17]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore) stock solution in a biocompatible solvent like DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) stock solution (e.g., 100 mM in water, optional, to scavenge reactive byproducts)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution with the desired buffer to the final reaction volume.
-
Add Alkyne Probe: Add the alkyne-functionalized probe to the protein solution to achieve the desired final concentration (typically a 2 to 10-fold molar excess over the protein).
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution (a 1:5 molar ratio of Cu:ligand is common).
-
Add Catalyst and Aminoguanidine: Add the premixed catalyst solution and the aminoguanidine solution (if used) to the protein-alkyne mixture.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Purify the conjugated protein from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the final conjugate using methods like SDS-PAGE to confirm the increase in molecular weight and UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugation
This protocol outlines a general procedure for conjugating a cyclooctyne-containing drug linker to an azide-modified antibody.[4][5][18][19]
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized drug linker (e.g., DBCO-drug) stock solution in a biocompatible solvent like DMSO
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Prepare the Antibody: Ensure the azide-modified antibody is purified and its concentration is accurately determined.
-
Reaction Setup: In a reaction vessel, add the azide-modified antibody solution.
-
Add Cyclooctyne-Drug Linker: Add the cyclooctyne-functionalized drug linker stock solution to the antibody solution. A 5 to 20-fold molar excess of the linker is a common starting point. The final concentration of the organic solvent should be kept low (typically <10% v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction components and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS.
-
Purification: Once the reaction is complete, purify the antibody-drug conjugate (ADC) using SEC or dialysis to remove the unreacted drug linker and other small molecules.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm the integrity and purity of the conjugate using techniques like hydrophobic interaction chromatography (HIC), mass spectrometry, and SDS-PAGE.
Visualizing Click Chemistry in Bioconjugation
Diagrams created using the DOT language provide a clear visual representation of the reaction mechanisms and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Branched PEG Linkers for Increased Drug Loading: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[1] Branched polyethylene (B3416737) glycol (PEG) linkers have emerged as a superior architectural choice, offering significant advantages over traditional linear linkers, particularly in achieving higher drug-to-antibody ratios (DAR) and improving the physicochemical properties of ADCs.[2][3] This technical guide provides a comprehensive overview of branched PEG linkers, including their core concepts, comparative performance data, detailed experimental protocols, and key workflows.
Core Concepts and Advantages of Branched PEG Linkers
Branched PEG linkers are characterized by a central core from which multiple PEG arms extend.[1] This unique multi-arm architecture provides several key advantages over linear PEG linkers in the context of ADC development.[4][]
-
Increased Drug-to-Antibody Ratio (DAR): Branched linkers enable the attachment of multiple drug molecules at a single conjugation site on the antibody.[1][6] This allows for a higher DAR without increasing the number of modifications on the antibody itself, which is particularly beneficial for payloads with moderate potency where a higher drug load is necessary for optimal efficacy.[1][7] This "doubled payload" approach can enhance the in vivo potency of an ADC by 10 to 100-fold.[8]
-
Improved Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[2] The inherent hydrophilicity of the PEG chains in a branched structure creates a more effective hydrophilic shield around the payload, mitigating aggregation and enhancing solubility.[4][9]
-
Enhanced Pharmacokinetics: The three-dimensional structure of branched PEG linkers results in a larger hydrodynamic volume compared to linear PEGs of the same molecular weight.[4][6] This increased size reduces renal clearance, leading to a longer plasma half-life and increased overall drug exposure (Area Under the Curve, AUC).[4][9]
-
Reduced Immunogenicity: The dense hydrophilic cloud created by the branched PEG arms can mask the epitopes of the protein-based drug, reducing its recognition by the immune system.
Data Presentation: Quantitative Comparison of Linker Architectures
The selection of linker architecture significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize key quantitative data comparing ADCs constructed with branched versus linear PEG linkers.
Table 1: Impact of Linker Architecture on ADC Pharmacokinetics [2][9]
| Pharmacokinetic Parameter | ADC with Linear PEG Linker | ADC with Branched PEG Linker |
| Clearance Rate | Higher | Lower |
| Plasma Half-life (t½) | Shorter | Longer |
| Area Under the Curve (AUC) | Lower | Higher |
Table 2: Comparative Clearance of ADCs with Different Linker Architectures (DAR 8) [9][10]
| Linker Architecture | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
This data indicates that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture is more effective at reducing the rate of clearance from circulation compared to a linear PEG of similar molecular weight.[9]
Table 3: Impact of Linker Architecture on In Vitro and In Vivo Efficacy [2]
| Efficacy Parameter | ADC with Linear PEG Linker | ADC with Branched PEG Linker |
| In Vitro Cytotoxicity (IC50) | May be slightly lower (more potent) | May be slightly higher (less potent) |
| In Vivo Tumor Growth Inhibition | Good | Often Superior |
The increased steric hindrance of a branched linker can sometimes slightly reduce the in vitro potency. However, this is often outweighed by the significant improvements in in vivo performance due to enhanced pharmacokinetics.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, conjugation, and characterization of ADCs with branched PEG linkers.
Protocol 1: Synthesis of a Branched PEG Linker
This protocol provides a representative method for the synthesis of a branched PEG linker with a central core and multiple PEG arms functionalized for conjugation.[2]
Materials:
-
Ethylene (B1197577) oxide
-
Potassium naphthalenide initiator
-
Maleimide-PEG-NHS ester
-
Azide-PEG-amine
Procedure:
-
Anionic Ring-Opening Polymerization:
-
Dissolve the pentaerythritol core in an appropriate solvent.
-
Add the potassium naphthalenide initiator to initiate the polymerization.
-
Slowly add ethylene oxide to the reaction mixture to grow the PEG arms.
-
Monitor the reaction until the desired molecular weight is achieved.
-
-
Functionalization of PEG Arms:
-
Terminate the polymerization by adding a reagent to introduce a reactive group (e.g., amine or azide) at the end of each PEG arm.
-
For antibody conjugation, react the terminal groups with a heterobifunctional reagent like Maleimide-PEG-NHS ester to introduce a maleimide (B117702) group.
-
-
Purification:
-
Purify the branched PEG linker using size exclusion chromatography (SEC) to remove unreacted reagents and byproducts.
-
Characterize the purified linker by NMR and mass spectrometry to confirm its structure and purity.
-
Protocol 2: ADC Synthesis using a Branched PEG Linker
This protocol describes the conjugation of a cytotoxic payload to an antibody via a branched PEG linker.[11]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Branched PEG linker with a maleimide group
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
N-acetylcysteine
-
Phosphate-buffered saline (PBS)
-
Size exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in PBS.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Linker Conjugation:
-
Immediately add a 5-fold molar excess of the maleimide-functionalized branched PEG linker to the reduced antibody.
-
Incubate at 4°C for 16 hours with gentle mixing.
-
-
Payload Conjugation (Click Chemistry):
-
To the antibody-linker conjugate, add the alkyne-functionalized payload (10-fold molar excess), CuSO₄ (5-fold molar excess), and sodium ascorbate (20-fold molar excess).
-
Allow the click chemistry reaction to proceed to conjugate the payload to the linker.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
-
Concentrate the final ADC product and store it at 4°C or -80°C.
-
Protocol 3: Characterization of the ADC
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance of the antibody and the drug at their respective wavelengths.
-
Size Exclusion Chromatography (SEC): Assess the purity and aggregation of the ADC.
-
Mass Spectrometry: Confirm the identity and integrity of the ADC.
-
In Vitro Cytotoxicity Assay:
-
Plate target cancer cells in a 96-well plate.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate for a specified period.
-
Assess cell viability using a colorimetric or luminescent assay.
-
Calculate the IC50 value.[2]
-
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: General experimental workflow for ADC synthesis and evaluation.
Caption: Decision tree for linker selection based on ADC requirements.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
Branched PEG linkers represent a significant advancement in ADC technology, offering a versatile platform to overcome many challenges in drug development.[2] Their unique architecture enables the creation of ADCs with high drug-to-antibody ratios, improved solubility, and favorable pharmacokinetic profiles.[1] The ability to tailor the length and branching of the PEG chains provides a powerful tool for optimizing ADC design for specific payloads and therapeutic targets.[1] The rational selection of linker architecture is a critical design parameter that should be carefully considered to enhance the therapeutic index of next-generation ADCs.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. adcreview.com [adcreview.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Cleavable Linker Strategies in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells. This guide provides a comprehensive overview of the core cleavable linker strategies employed in ADC development, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Core Principles of Cleavable Linkers
The ideal cleavable linker must strike a delicate balance between stability in the bloodstream and efficient cleavage at the target site.[1] Premature payload release can lead to systemic toxicity and a diminished therapeutic window, while inefficient cleavage can render the ADC ineffective.[2] Cleavable linkers exploit the physiological differences between the systemic circulation and the tumor microenvironment or intracellular compartments to achieve controlled payload release.[3] The three primary classes of cleavable linkers are categorized based on their cleavage mechanism: enzyme-sensitive, pH-sensitive, and glutathione-sensitive linkers.[4]
Enzyme-Cleavable Linkers
Enzyme-cleavable linkers are designed to be substrates for enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells.[5] This strategy offers a high degree of specificity for payload release.
Peptide Linkers (Cathepsin B-Cleavable)
Dipeptide linkers, such as the widely used valine-citrulline (Val-Cit), are designed to be cleaved by lysosomal proteases like cathepsin B, which is often upregulated in cancer cells.[6] Following receptor-mediated endocytosis, the ADC is trafficked to the lysosome, where cathepsin B cleaves the peptide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[6][7]
Mechanism of a protease-sensitive Val-Cit linker.
β-Glucuronide Linkers
These linkers incorporate a β-glucuronic acid moiety that is cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[8] This approach offers the advantage of high hydrophilicity, which can improve the pharmacokinetic properties of the ADC.[8]
pH-Sensitive Linkers
pH-sensitive linkers, most commonly utilizing a hydrazone bond, are engineered to be stable at the neutral pH of the bloodstream (pH ~7.4) but labile in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[9][10] This pH differential drives the hydrolytic cleavage of the linker and subsequent payload release.[9]
Mechanism of a pH-sensitive hydrazone linker.
Glutathione-Sensitive Linkers
Disulfide linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher (1-10 mM) than in the plasma (~5 µM).[1][] This redox potential difference allows for selective payload release upon internalization of the ADC into the target cell.[1]
Mechanism of a glutathione-sensitive disulfide linker.
Quantitative Comparison of Cleavable Linkers
The choice of a cleavable linker significantly impacts the stability and potency of an ADC. The following tables provide a comparative summary of quantitative data for different linker types.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | ADC Example | Assay Condition | Stability Metric (% Intact ADC or % Payload Loss) | Reference(s) |
| Enzyme-Cleavable | ||||
| Val-Cit-PABC | Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss | [12] |
| Val-Cit-PABC | Anti-CD79b ADC | Incubation in rat serum at 37°C for 7 days | ~40% conjugate stability | [12] |
| Tandem-Cleavage | Anti-CD79b ADC | Incubation in rat serum at 37°C for 7 days | >80% conjugate stability | [12] |
| pH-Sensitive | ||||
| Hydrazone | Phenylketone-derived | Human and mouse plasma | t1/2 ≈ 2 days | [13] |
| Carbonate | Sacituzumab govitecan | Serum | t1/2 ≈ 36 hours | [13] |
| Silyl ether | MMAE conjugate | Human plasma | t1/2 > 7 days | [13] |
| Glutathione-Sensitive | ||||
| Disulfide | Anti-CD22-DM1 | In vivo (7 days) | >50% drug remained attached | [13] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Cleavable Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |
| Enzyme-Cleavable | ||||
| Val-Cit | MMAE | HER2+ (SK-BR-3) | 10-50 | [4] |
| Val-Cit | MMAE | CD30+ (Karpas 299) | ~0.007 (converted from pM) | [8] |
| β-Glucuronide | MMAE | CD70+ (786-O) | ~0.014 (converted from pM) | [8] |
| pH-Sensitive | ||||
| Hydrazone | Calicheamicin | CD33+ (HL-60) | ~0.035 (converted from pM) | [8] |
| Glutathione-Sensitive | ||||
| Disulfide (SPDB) | DM4 | HER2+ (SK-BR-3) | ~0.021 (converted from pM) | [8] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data presented here are for illustrative comparative purposes.
Experimental Protocols
The following section provides detailed methodologies for key experiments used in the evaluation of ADCs with cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[3]
Workflow for the in vitro plasma stability assessment of ADCs.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., from human, mouse) at 37°C.[3]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[3]
-
Analysis: At each time point, analyze the samples to quantify the amount of intact ADC and released payload. This can be achieved through methods such as:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.[3]
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of a peptide linker to cleavage by cathepsin B and to quantify the kinetics of payload release.[14]
Methodology:
-
Reagent Preparation:
-
Enzyme Activation: Pre-incubate the cathepsin B in the assay buffer with an activating agent like DTT for 15 minutes at 37°C.[15]
-
Reaction Initiation: In a 96-well plate, add the activated cathepsin B, followed by the ADC or substrate solution to initiate the reaction.[14]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).[14]
-
Reaction Quenching: At each time point, terminate the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with an internal standard).[14]
-
Sample Analysis:
-
Data Analysis:
-
For endpoint assays, compare the amount of released payload at different time points.
-
For kinetic assays, determine the initial reaction velocities at various substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and kcat.[15]
-
Synthesis of a Val-Cit-PABC Linker-Payload
Objective: To synthesize a common enzyme-cleavable linker-payload for subsequent conjugation to an antibody.
Methodology (Illustrative):
-
Synthesis of Fmoc-Val-Cit-PABOH:
-
To a solution of Fmoc-L-Citrulline and 4-aminobenzyl alcohol in DMF, add HATU and DIPEA and stir. Purify to yield Fmoc-Cit-PABOH.
-
Remove the Fmoc group from Fmoc-Cit-PABOH using piperidine (B6355638) in DMF.
-
To the resulting solution, add Fmoc-Val-OSu and stir to form the dipeptide. Purify the product.
-
-
Coupling to Maleimidocaproic Acid:
-
Deprotect the Fmoc-Val-Cit-PABOH.
-
Couple the resulting dipeptide with maleimidocaproic acid N-hydroxysuccinimide ester (Mc-OSu) to obtain the final linker, Mc-Val-Cit-PABOH.
-
This is a simplified representation. For detailed synthesis protocols, refer to specialized organic chemistry literature.[16]
Conclusion
The selection of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Enzyme-sensitive linkers like Val-Cit offer high plasma stability and specific cleavage within the lysosome. pH-sensitive linkers provide an alternative release mechanism based on the acidic tumor microenvironment, while glutathione-sensitive linkers exploit the reductive intracellular environment. A thorough understanding of the quantitative performance and the experimental methodologies for evaluating these linkers is essential for the development of safe and effective next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. debiopharm.com [debiopharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Aldehyde-Based Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation has emerged as an indispensable tool in the fields of drug development, diagnostics, and materials science. It allows for the precise creation of well-defined biomolecular constructs, such as antibody-drug conjugates (ADCs).[1] Among the array of bioorthogonal chemistries available, the reaction between an aldehyde or ketone and specific nucleophiles provides a robust and versatile strategy for covalently linking molecules to proteins.[1] The aldehyde functional group is particularly advantageous as it is absent in native proteins, offering a unique chemical handle for precise modification.[1] This guide provides a comprehensive overview of aldehyde-based bioconjugation techniques, including methods for introducing aldehyde functionalities, key ligation chemistries, and detailed experimental protocols.
Core Principles of Aldehyde-Based Bioconjugation
The fundamental principle of this technique lies in the chemoselective reaction between an electrophilic aldehyde or ketone group on one molecule and a nucleophilic partner on another. This reaction typically forms a stable covalent bond under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules.[2] The most common nucleophiles used are aminooxy and hydrazide groups, which react with aldehydes to form oxime and hydrazone linkages, respectively.[3]
Generating the Aldehyde Functionality
Since aldehydes are not naturally present in proteins, they must be introduced site-specifically.[4] Several methods have been developed for this purpose:
-
The Aldehyde Tag (Formylglycine-Generating Enzyme System): This powerful chemoenzymatic method utilizes a genetically encoded "aldehyde tag," a short consensus peptide sequence (typically CxPxR).[1] The Formylglycine-Generating Enzyme (FGE) recognizes this sequence and oxidizes the cysteine (Cys) residue to a formylglycine (fGly) residue, which contains a reactive aldehyde group.[1][5] This system is highly efficient, with conversion rates often exceeding 90%.[1] The aldehyde tag can be genetically incorporated at the N-terminus, C-terminus, or within internal, solvent-accessible loops of a protein.[1][5]
-
Oxidative Cleavage of N-terminal Serine or Threonine: N-terminal serine or threonine residues can be oxidized using sodium periodate (B1199274) (NaIO₄) to generate a glyoxyl aldehyde.[1][6] This method, known as oxidative cleavage, is analogous to the Malaprade reaction for vicinal diols.[1] It offers the advantage of modifying proteins without the need for genetic engineering, provided a suitable N-terminal residue is present.[1]
-
Modification of Glycans: The carbohydrate portions of glycoproteins can be oxidized with sodium periodate to create aldehyde groups.[4][7] This is particularly useful for antibodies, as the glycans are often located in the Fc region, away from the antigen-binding site, minimizing interference with the antibody's function.[4][7]
Key Ligation Chemistries
Once the aldehyde handle is installed, it can be selectively targeted by various nucleophilic linkers to form stable covalent bonds. The most prominent ligation chemistries are detailed below.
Oxime and Hydrazone Ligation
The reaction of an aldehyde with an aminooxy (-ONH₂) group forms an oxime linkage (C=N-O), while reaction with a hydrazide (-CONHNH₂) group forms a hydrazone linkage (C=N-NH).[1] These reactions proceed via a nucleophilic attack on the carbonyl carbon, followed by dehydration to form a stable C=N double bond.[1]
While both are widely used, oxime linkages are generally more stable against hydrolysis than hydrazone linkages, especially under physiological conditions.[1][8] The equilibrium constant (Keq) for oxime formation is typically greater than 10⁸ M⁻¹, compared to 10⁴–10⁶ M⁻¹ for hydrazones.[1][9] However, the reversible nature of hydrazone bonds can be advantageous for applications requiring the controlled release of a payload, such as in ADCs designed to release drugs in the acidic environment of lysosomes.[1][9]
The reaction rates for both ligations can be slow at neutral pH.[1] However, the use of catalysts, such as aniline (B41778) and its derivatives, can significantly accelerate the reaction, with rate constants reaching up to 10³ M⁻¹s⁻¹.[1][10]
Pictet-Spengler and HIPS Ligation
To overcome the potential for hydrolysis of oxime and hydrazone bonds, chemistries that form even more stable linkages have been developed.[1] The Pictet-Spengler ligation and its variants create irreversible C-C bonds.[1]
-
Pictet-Spengler Ligation: This reaction involves the formation of an intermediate oxime between an aldehyde-tagged protein and an aminooxy-functionalized indole. This is followed by an intramolecular cyclization that forms a hydrolytically stable oxacarboline product.[1]
-
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation: This improved version utilizes a hydrazine-based linker, allowing the reaction to proceed efficiently at or near neutral pH, unlike the original Pictet-Spengler ligation that often requires acidic conditions.[1][11] The HIPS chemistry results in a highly stable C-C bond, making it exceptionally desirable for applications like ADCs where linker stability is paramount.[1][12][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for different aldehyde-reactive bioconjugation methods, providing a basis for comparison and selection of the appropriate chemistry for a given application.
Table 1: Comparison of Aldehyde-Reactive Ligation Chemistries
| Ligation Chemistry | Linker Functional Group | Resulting Bond | Typical pH | Stability | Second-Order Rate Constant (k₂) |
| Hydrazone Ligation | Hydrazide (-CONHNH₂) | Hydrazone (C=N-NH) | 5.0 - 7.0[1] | Reversible, susceptible to hydrolysis[1] | 0.01 - 208 M⁻¹s⁻¹[1][14] |
| Oxime Ligation | Aminooxy (-ONH₂) | Oxime (C=N-O) | 4.0 - 7.0[1] | More stable than hydrazone[1][8] | 3.0 - 8.2 M⁻¹s⁻¹ (catalyzed)[1][15] |
| HIPS Ligation | Hydrazino-indole | C-C bond | ~7.0[1] | Highly stable, irreversible[1] | Fast at neutral pH[1] |
Table 2: Relative Hydrolytic Stability of Oxime and Hydrazone Linkages
| Linkage Type | Relative Rate Constant of Hydrolysis (krel) | General Stability |
| Oxime | 1[8] | Very High |
| Methylhydrazone | ~600[8][16] | Low |
| Acetylhydrazone | ~300[8][16] | Moderate |
| Semicarbazone | ~160[8][16] | Moderate |
Data based on findings from Kalia and Raines (2008), comparing isostructural conjugates. Absolute half-lives are dependent on the specific molecular structure and reaction conditions.[8][16]
Experimental Protocols
Protocol 1: General Procedure for Oxime/Hydrazone Ligation
This protocol provides a general procedure for labeling an aldehyde-tagged protein with an aminooxy- or hydrazide-functionalized molecule (e.g., a fluorescent dye or drug).[1]
1. Reagent Preparation:
- Prepare the aldehyde-tagged protein in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at a pH between 5.5 and 7.4.
- Dissolve the aminooxy- or hydrazide-functionalized payload in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.
2. Ligation Reaction:
- Add the payload stock solution to the protein solution. A 5- to 20-fold molar excess of the payload is typically used to drive the reaction to completion.[1][5]
- If catalysis is required, add an aniline-based catalyst to the reaction mixture.
- Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for 2-12 hours.[1][5] The reaction time will depend on the reactants, their concentrations, and the presence of a catalyst.
3. Purification and Analysis:
- Remove the excess, unreacted payload using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
- Analyze the purified conjugate using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Protocol 2: Conjugation of an Aldehyde-Tagged Antibody using a HIPS Linker-Payload
This protocol outlines the conjugation of an aldehyde-tagged antibody using a HIPS linker-payload.[1]
1. Reagent Preparation:
- Prepare the aldehyde-tagged antibody in a suitable buffer, such as PBS at pH 7.0-7.4.[1]
- Dissolve the HIPS linker-payload reagent in an organic solvent like DMSO.[1]
2. Ligation Reaction:
- Add the HIPS reagent to the antibody solution. A slight molar excess (e.g., 2-5 equivalents per aldehyde tag) is typically sufficient due to the reaction's efficiency.[1]
- The reaction is typically performed at room temperature for 4-16 hours.[1]
3. Purification and Analysis:
- Purify the resulting ADC using standard methods such as SEC or protein A chromatography to remove unreacted linker-payload and any aggregates.
- Characterize the purified ADC using hydrophobic interaction chromatography (HIC) to determine the DAR, and mass spectrometry to confirm the identity and integrity of the conjugate.
Protocol 3: Generation of an Aldehyde-Tagged Protein in a Mammalian Expression System
This protocol describes the general steps for producing a protein with a genetically encoded aldehyde tag in a mammalian expression system.[1]
1. Plasmid Construction:
- Clone the gene of the protein of interest into a suitable mammalian expression vector.
- Genetically fuse the aldehyde tag sequence (e.g., LCTPSR) to the N-terminus, C-terminus, or an internal loop of the protein.
2. Cell Culture and Transfection:
- Transfect a suitable mammalian cell line (e.g., CHO or HEK293, which have endogenous FGE) with the expression plasmid.[1]
- Culture the cells under conditions that promote protein expression.
3. Protein Purification:
- Harvest the cells or the culture medium and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and SEC).
4. Analysis of Aldehyde Tag Conversion:
- Confirm the conversion of the cysteine in the aldehyde tag to formylglycine using mass spectrometry.
Visualizations
Caption: General workflow for aldehyde/ketone bioconjugation.
Caption: Mechanism of oxime and hydrazone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioconjugation - Wikipedia [en.wikipedia.org]
- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANTIBODY DRUG CONJUGATES - ADC Development Using SMARTag(TM) Technology [drug-dev.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
The Core of Precision: An In-depth Technical Guide to Dual Azide Functionalized Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually advancing, with Antibody-Drug Conjugates (ADCs) at the forefront of this evolution. ADCs combine the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs, offering a powerful strategy to selectively eliminate cancer cells while minimizing off-target toxicity.[1] Central to the design and efficacy of next-generation ADCs is the linker technology, which governs the stability of the conjugate in circulation and the efficient release of the payload at the tumor site. Among the most promising innovations in this field are dual azide (B81097) functionalized linkers, which leverage bioorthogonal chemistry to enable the creation of homogenous and sophisticated ADC constructs, including dual-payload ADCs designed to overcome drug resistance and enhance therapeutic efficacy.[2][3]
This technical guide provides a comprehensive overview of dual azide functionalized linkers for ADCs. We will delve into the core principles of their design, synthesis, and conjugation, with a focus on the application of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip researchers and drug development professionals with the knowledge to harness this powerful technology.
Core Principles: Bioorthogonal Chemistry and Linker Design
The foundation of dual azide linker technology lies in bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves the covalent ligation of a strained cyclooctyne (B158145) (such as Bicyclononyne - BCN or Dibenzocyclooctyne - DBCO) with an azide to form a stable triazole linkage.[4] The key advantage of SPAAC is its bioorthogonality; the azide and strained alkyne groups are chemically inert to the vast array of functional groups present in biological systems, ensuring highly specific conjugation without interfering with native biochemical processes.[4][5] Furthermore, SPAAC is a "click chemistry" reaction that proceeds efficiently in aqueous environments, at physiological pH, and without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[4][6][7]
Dual azide linkers are strategically designed to incorporate two azide moieties, providing two independent points for the attachment of payloads via SPAAC. This bifunctionality opens the door to several advanced ADC designs:
-
Homogeneous High-Drug-to-Antibody Ratio (DAR) ADCs: By attaching two payload molecules to a single linker, it is possible to achieve a higher DAR with greater homogeneity compared to traditional stochastic conjugation methods.
-
Dual-Payload ADCs: The two azide groups can be used to conjugate two different cytotoxic payloads to a single antibody.[2] This approach allows for the simultaneous targeting of multiple cellular pathways, which can lead to synergistic anti-cancer effects and a reduced likelihood of drug resistance.[2][3][8]
The choice of linker backbone is also critical and can be either cleavable or non-cleavable, dictating the mechanism of payload release.[9][10]
-
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as proteases (e.g., valine-citrulline linkers) or a lower pH.[10][11][12] This allows for the release of the payload in its active form.
-
Non-Cleavable Linkers: These form a stable bond that is resistant to cleavage. Payload release occurs following the internalization of the ADC and degradation of the antibody in the lysosome.[9][11] This can lead to lower off-target toxicity.[9]
Synthesis and Conjugation Workflow
The generation of an ADC using a dual azide functionalized linker is a multi-step process that requires careful execution and characterization at each stage.
Caption: General workflow for synthesizing a dual-payload ADC.
Antibody Modification
The first step is to introduce azide functionalities onto the monoclonal antibody in a site-specific manner. This is crucial for generating homogeneous ADCs. Common methods include:
-
Enzymatic Modification: Using enzymes like microbial transglutaminase (MTGase) to attach an azide-containing linker to a specific glutamine residue (e.g., Q295) on the antibody.[1]
-
Glycoengineering: Modifying the N-linked glycans on the antibody to incorporate azide-sugars.
-
Incorporation of Non-Canonical Amino Acids (ncAAs): Engineering the antibody to contain an ncAA with an azide side chain.
Linker-Payload Synthesis
Concurrently, the cytotoxic payloads are functionalized with a strained alkyne, such as BCN or DBCO. These alkyne-modified payloads are then ready for conjugation to the dual azide linker.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide-modified antibody is then reacted with the alkyne-functionalized linker-payload constructs. The SPAAC reaction proceeds under mild, aqueous conditions to form a stable triazole linkage, yielding the final ADC.
Caption: The core SPAAC reaction mechanism.
Quantitative Data Presentation
The performance of ADCs is evaluated using various quantitative metrics. The following tables summarize key data for ADCs developed using azide-based conjugation strategies.
Table 1: In Vitro Cytotoxicity of ADCs
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 | [13] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 | [13] |
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Reaction Components | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Azide + BCN | ~0.1 - 1.0 | [14] |
| Staudinger Ligation | ~0.002 - 0.01 | [14] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of ADCs with dual azide functionalized linkers.
Protocol for Site-Specific Azide Modification of Antibodies (via MTGase)
This protocol describes the introduction of an azide handle at the Q295 residue of a deglycosylated antibody using microbial transglutaminase.
Materials:
-
Deglycosylated monoclonal antibody
-
Azido-PEG-amine linker
-
Microbial Transglutaminase (MTGase)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Amicon ultracentrifugal filters (50 kDa MWCO)
Procedure:
-
Prepare a solution of the deglycosylated antibody in PBS.
-
Add a 10-fold molar excess of the azido-PEG-amine linker to the antibody solution.
-
Add MTGase to the mixture.
-
Incubate the reaction overnight at 37°C.
-
Remove the MTGase and excess linker using an Amicon ultracentrifugal filter.
-
Confirm the successful modification by conjugating a small aliquot with a DBCO-functionalized fluorophore and analyzing via SDS-PAGE.[15]
Protocol for ADC Preparation by SPAAC
This protocol outlines the conjugation of an azide-modified antibody with a DBCO-functionalized drug-linker.
Materials:
-
Azide-conjugated antibody
-
DBCO-conjugated drug-linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
-
Ultracentrifugal filter (50 kDa MWCO)
Procedure:
-
Perform a buffer exchange of the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.
-
Prepare a stock solution of the DBCO-drug linker in DMSO.
-
Add the DBCO-drug linker stock solution to the azide-conjugated antibody solution. A typical final concentration is 10 mg/mL antibody in PBS containing 5% DMSO.[16]
-
Incubate the reaction mixture for 2 hours at room temperature.[17]
-
Remove excess DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).[17]
-
Concentrate the resulting ADC using a 50 kDa MWCO ultracentrifugal filter.[17]
Protocol for Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.
Materials:
-
Purified ADC
-
1M Ammonium (B1175870) Sulfate
-
HIC column
-
HPLC system
Procedure:
-
Prepare the ADC sample at a concentration of 2 mg/mL in 1M ammonium sulfate.[18]
-
Inject the sample onto the HIC column.
-
Elute the different ADC species using a decreasing salt gradient.
-
Monitor the elution profile by UV absorbance at 280 nm.
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR 0, 2, 4, etc.).
-
Calculate the weighted average DAR based on the relative peak areas.[]
Caption: Logical workflow for DAR determination using HIC.
Conclusion
Dual azide functionalized linkers represent a significant advancement in ADC technology, enabling the precise, site-specific conjugation of one or two distinct payloads to a monoclonal antibody. The use of bioorthogonal SPAAC chemistry ensures a highly efficient and clean conjugation process, leading to the production of homogeneous ADCs with well-defined drug-to-antibody ratios. This level of control over ADC composition is critical for optimizing their therapeutic index. As our understanding of tumor biology and drug resistance mechanisms grows, the ability to create sophisticated dual-payload ADCs using this technology will undoubtedly play a pivotal role in the development of the next generation of targeted cancer therapies.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Payload ADC: Empowering precision cancer therapy | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. benchchem.com [benchchem.com]
- 11. biotechinformers.com [biotechinformers.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 18. lcms.cz [lcms.cz]
The Hydrophilic Heart of Modern Therapeutics: An In-depth Technical Guide to the Solubility Characteristics of PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become a cornerstone strategy for enhancing the therapeutic properties of a diverse range of molecules, from small-molecule drugs to large biologics like proteins and antibodies.[1][2] At the core of this technology lies the PEG linker, a flexible, hydrophilic spacer that profoundly influences the physicochemical and pharmacokinetic profile of the conjugated therapeutic.[3] A primary and critical advantage conferred by PEGylated linkers is the significant enhancement of aqueous solubility.[4][5] Many potent therapeutic agents are hindered by poor water solubility, which can limit their formulation, administration, and ultimately, their bioavailability and efficacy.[6][7] This in-depth technical guide provides a comprehensive exploration of the solubility characteristics of PEGylated linkers, offering quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in the rational design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The Physicochemical Basis of Enhanced Solubility
The remarkable ability of PEG linkers to increase the aqueous solubility of conjugated molecules stems from the fundamental properties of the polyethylene glycol chain.[8] Composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−), the PEG backbone is highly hydrophilic due to the presence of ether oxygen atoms.[9] These oxygen atoms readily form hydrogen bonds with water molecules, leading to the formation of a hydration shell around the PEG chain and, by extension, the conjugated molecule.[8][10] This "stealth" effect not only improves solubility but also contributes to other beneficial properties, such as reduced immunogenicity and prolonged circulation half-life, by sterically shielding the therapeutic from enzymatic degradation and renal clearance.[11][12]
The extent of solubility enhancement is not uniform and is influenced by several key factors:
-
Molecular Weight and Chain Length of PEG : Generally, increasing the molecular weight and length of the PEG chain leads to a greater increase in the solubility of the conjugate.[6][13] Longer PEG chains create a more substantial hydration layer, which is particularly beneficial for highly hydrophobic molecules.[14] However, for PEG itself, as the molecular weight increases, its solubility in water can decrease due to the increased proportion of the polymer backbone relative to the terminal hydroxyl groups.[6]
-
PEG Architecture (Linear vs. Branched) : PEG linkers can be designed with linear or branched architectures. While both improve solubility, branched PEGs may offer a larger hydrodynamic volume, which can further enhance solubility and provide more effective steric hindrance to prevent aggregation.[6]
-
Nature of the Conjugated Molecule : The intrinsic properties of the molecule being PEGylated, such as its hydrophobicity and electrostatic binding, will influence the overall solubility of the resulting conjugate.[6] More hydrophobic molecules often require longer or more complex PEG chains to achieve adequate solubility.[14]
-
Temperature : The solubility of PEG derivatives generally increases with rising temperature due to increased kinetic energy overcoming intermolecular forces.[6]
-
pH : The pH of the aqueous solution can affect the solubility of PEGylated compounds, especially if the conjugated molecule contains ionizable groups.[6]
Quantitative Data on Solubility Enhancement
The impact of PEGylation on the aqueous solubility of various compounds is substantial. The following tables summarize quantitative data from various studies, illustrating this effect.
| Compound | PEG Derivative | Fold Increase in Aqueous Solubility | Reference(s) |
| Paclitaxel | PEG (5 kDa)-Succinyl | > 66,000 | [15] |
| Simvastatin | Solid dispersion with PEG | Saturated solubility increased from 8.74 µg/mL to 24.83 µg/mL | [6] |
| Drug | Temperature (K) | Solubility in Water (mole fraction x 10^5) | Solubility in PEG 400 (mole fraction x 10^2) |
| Ibuprofen | 298.2 | 0.21 | 2.15 |
| Ketoprofen | 298.2 | 0.13 | 1.89 |
| Naproxen | 298.2 | 0.03 | 1.21 |
Note: This table highlights the significant increase in solubility when moving from an aqueous environment to a PEG solvent, demonstrating the solubilizing power of PEG.
Impact of PEG Linker Length on Conjugate Properties
The length of the PEG chain is a critical design parameter that influences not only solubility but also other key attributes of the bioconjugate.
| Parameter | Effect of Increasing PEG Chain Length | Supporting Evidence (Molecule Type) | Reference(s) |
| Aqueous Solubility | Generally Increases | A study on chitosan (B1678972) nanoparticles demonstrated that increasing the degree of PEG grafting enhanced water solubility. | [13][16] |
| In Vitro Stability (Proteolytic Resistance) | Generally Increases | PEGylation of alpha-1 antitrypsin with larger PEG chains offered greater protection against proteolysis. | [13] |
| In Vivo Stability (Circulation Half-Life) | Generally Increases | For methotrexate-loaded chitosan nanoparticles, a longer PEG chain (from 750 Da to 5000 Da) resulted in a longer elimination half-life. | [13][16] |
Applications in Advanced Therapeutics
PEGylated linkers are integral components in the design of sophisticated drug delivery systems, where their solubility-enhancing properties are paramount.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is connected to a monoclonal antibody via a linker.[17][18] Many of these cytotoxic drugs are highly hydrophobic, which can lead to aggregation and poor pharmacokinetics of the ADC.[19] Incorporating hydrophilic PEG spacers into the linker design improves the solubility and stability of the ADC, allowing for higher drug-to-antibody ratios (DARs) without compromising its properties.[1][18]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[20] These are often large, complex molecules with poor water solubility.[21] PEG linkers are commonly incorporated to increase the PROTAC's water solubility and cell permeability, which is crucial for their therapeutic efficacy.[20][22]
Experimental Protocols
Accurate characterization of the solubility and related properties of PEGylated linkers and their conjugates is essential for successful drug development. The following are detailed methodologies for key experiments.
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol describes a common method for conjugating a PEG-NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
PEG-NHS ester reagent.
-
Reaction buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer (50mM), pH 7-9.[17]
-
Quenching buffer: 1M Tris-HCl, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Anhydrous DMSO or DMF to dissolve the PEG-NHS ester.
Procedure:
-
Protein Preparation : Prepare the protein solution in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[23]
-
PEG Reagent Preparation : Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF.
-
Reaction : Add a calculated molar excess of the dissolved PEG reagent to the protein solution. The optimal molar ratio should be determined empirically. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching : Add the quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.
-
Purification : Remove unreacted PEG and byproducts from the PEGylated protein using SEC or dialysis.
-
Analysis : Confirm the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.[23]
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This method is used to determine the equilibrium solubility of a compound in an aqueous buffer.
Principle: An excess of the compound is equilibrated in an aqueous buffer. After removing the undissolved solid, the concentration of the dissolved compound in the supernatant is measured.[24]
Methodology:
-
Equilibration : Add an excess amount of the PEGylated compound to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).
-
Shaking : Seal the vial and shake it at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation : Centrifuge the suspension to pellet the undissolved solid.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant.
-
Quantification : Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, LC-MS, or UV-Vis spectrophotometry against a standard curve).[24] This concentration represents the aqueous solubility.
Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC is used to separate molecules based on their size in solution and is a powerful tool for assessing the stability of PEGylated proteins.
Objective : To separate and quantify the native protein, PEGylated conjugates, and high molecular weight aggregates.[15]
Materials :
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Size exclusion column suitable for the molecular weight range of the protein and its conjugates.[15]
-
Mobile Phase: A suitable buffer, such as 150 mM sodium phosphate, pH 7.0.[15]
Procedure :
-
Column Equilibration : Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[15]
-
Sample Preparation : Prepare the PEGylated protein sample in the mobile phase and filter it through a 0.22 µm filter.
-
Injection : Inject a defined volume of the sample onto the column.
-
Elution : Elute the sample isocratically with the mobile phase.
-
Detection : Monitor the eluate using the UV detector at 280 nm.
-
Data Analysis : Analyze the resulting chromatogram. Larger molecules (aggregates) will elute first, followed by the PEGylated conjugate and then any smaller fragments or unconjugated protein. Peak areas can be used to quantify the relative amounts of each species.[15]
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz (DOT language) to illustrate important concepts and processes.
Caption: General experimental workflow for the PEGylation of a protein.
Caption: Mechanism of enhanced solubility via hydration shell formation.
Caption: Structure of an Antibody-Drug Conjugate (ADC) with a PEG linker.
Caption: Mechanism of a PROTAC, highlighting the role of the PEG linker.
Conclusion
The hydrophilic nature of PEGylated linkers is a powerful and versatile tool in modern drug development, offering a robust solution to the pervasive challenge of poor drug solubility.[3][9] By forming a hydration shell around the conjugated therapeutic, PEG linkers not only enhance aqueous solubility but also improve stability, reduce immunogenicity, and prolong circulation half-life.[9][11] The strategic selection of PEG linker architecture—including its length and branching—is a critical design consideration that directly impacts the performance of advanced therapeutics like ADCs and PROTACs.[14][17] A thorough understanding of the principles governing the solubility of PEGylated compounds, coupled with rigorous experimental characterization, is essential for harnessing the full potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. One moment, please... [updates.reinste.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. labinsights.nl [labinsights.nl]
- 19. chempep.com [chempep.com]
- 20. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 21. benchchem.com [benchchem.com]
- 22. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
A Technical Guide to Ald-Ph-PEG4-bis-PEG3-N3: A Heterotrifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the heterotrifunctional linker, Ald-Ph-PEG4-bis-PEG3-N3. This molecule is a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This guide will cover its chemical specifications, available suppliers, and detailed experimental protocols for its application in creating precisely engineered biomolecular conjugates.
Core Specifications and Supplier Information
This compound, also referred to as Aldehyde-PEG4-bis-PEG3-azide, is a branched polyethylene (B3416737) glycol (PEG) linker featuring a terminal aldehyde group and two terminal azide (B81097) moieties. This unique architecture allows for a sequential and orthogonal conjugation strategy. The aldehyde group can react with amine-containing molecules to form a stable imine bond, which can be further stabilized by reduction. The two azide groups are available for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry."
The PEG spacers incorporated into the linker's structure enhance water solubility and can improve the pharmacokinetic properties of the final conjugate.[]
| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| MedchemExpress | This compound | C44H74N10O17 | 1015.12 | >98% | -20°C |
| Immunomart | This compound[2] | C44H74N10O17[2] | Not Specified | Not Specified | -20°C[2] |
| BroadPharm | Aldehyde-PEG4-bis-PEG3-azide | C44H74N10O17[3] | 1015.1[3] | Not Specified | -20°C[3] |
| Conju-Probe | Aldehyde-PEG4-bis-PEG3-azide[4] | C44H74N10O17[4] | 1015.12[4] | >90%[4] | -20°C[4] |
Signaling Pathways and Logical Relationships
The utility of this compound lies in its ability to facilitate the assembly of complex biomolecular structures. The following diagram illustrates the logical workflow for creating a dual-payload antibody-drug conjugate using this linker.
Caption: Logical workflow for dual-payload ADC synthesis.
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in a two-step bioconjugation strategy.
Protocol 1: Conjugation of this compound to an Antibody via Reductive Amination
This protocol describes the initial conjugation of the linker to a protein, such as an antibody, through the reaction of the aldehyde group with primary amines (e.g., lysine residues).
Materials:
-
Antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Desalting column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
Linker Addition: Add a 10-20 fold molar excess of this compound to the antibody solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Reduction: Add NaCNBH₃ to a final concentration of 20 mM.
-
Incubation: Continue the incubation at room temperature for an additional 1-2 hours or overnight at 4°C.
-
Purification: Remove the excess linker and reducing agent by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Characterize the resulting antibody-linker conjugate using appropriate methods, such as SDS-PAGE and mass spectrometry, to determine the degree of labeling.
Caption: Experimental workflow for antibody-linker conjugation.
Protocol 2: Conjugation of Alkyne-Modified Payloads via Click Chemistry
This protocol details the subsequent conjugation of alkyne-containing molecules (e.g., cytotoxic drugs, fluorescent dyes) to the azide-functionalized antibody-linker conjugate. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods are described.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized antibody-linker conjugate
-
Alkyne-modified payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (or other reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Desalting column
Procedure:
-
Reactant Preparation: Prepare a solution of the azide-functionalized antibody-linker conjugate in PBS. Prepare a stock solution of the alkyne-modified payload in a suitable solvent (e.g., DMSO).
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Reaction Setup: To the antibody-linker conjugate solution, add the alkyne-payload (typically a 5-10 fold molar excess).
-
Initiation: Add the copper catalyst solution and sodium ascorbate to initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final ADC using a desalting column to remove excess payload and catalyst.
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-functionalized antibody-linker conjugate
-
Strained alkyne-modified payload (e.g., DBCO, BCN)
-
Desalting column
Procedure:
-
Reactant Preparation: Prepare a solution of the azide-functionalized antibody-linker conjugate in PBS. Prepare a stock solution of the strained alkyne-modified payload in a suitable solvent.
-
Reaction Setup: Add the strained alkyne-payload (typically a 3-5 fold molar excess) to the antibody-linker conjugate solution.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.
-
Purification: Purify the final ADC using a desalting column.
References
A Technical Guide to Phenyl-Aldehyde Containing Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl-aldehyde containing linkers are a cornerstone of modern bioconjugation strategies, enabling the precise and stable attachment of molecules to proteins, antibodies, and other biomolecules. The electrophilic nature of the aromatic aldehyde group allows for highly chemoselective reactions with specific nucleophiles, primarily hydrazides and aminooxy groups, to form hydrazone and oxime bonds, respectively. These ligation chemistries are conducted under mild, physiological conditions, making them ideal for modifying sensitive biological macromolecules.[1][2][3] This technical guide provides an in-depth overview of the applications of phenyl-aldehyde containing linkers, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Applications
The versatility of phenyl-aldehyde linkers has led to their widespread use in several key areas of research and drug development:
-
Protein Labeling: Site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for applications in proteomics, cellular imaging, and diagnostics.[4]
-
Drug Delivery: Conjugation of drugs to carrier molecules such as polymers or nanoparticles to improve their solubility, stability, and pharmacokinetic profiles.[1][5]
-
Antibody-Drug Conjugates (ADCs): A critical component in the design of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[1][6][7]
Data Presentation: Stability of Hydrazone and Oxime Linkages
The stability of the resulting linkage is a critical parameter in the design of bioconjugates. Oxime linkages are generally more stable against hydrolysis than hydrazone linkages, particularly under physiological conditions.[2][8][9] Hydrazone bonds, however, can be designed to be acid-labile, which is a desirable feature for drug release in the acidic environment of endosomes and lysosomes.[5][10][11]
| Linker Type | Precursors | pH | Half-life (t½) | Notes |
| Oxime | Aromatic Aldehyde + Aminooxy | 7.0 (pD) | 25 days[9] | Significantly more stable than hydrazones at neutral pH.[8][9] |
| >7.0 (pD) | Too slow to measure[9] | Highly stable under neutral and basic conditions. | ||
| Hydrazone | Aromatic Aldehyde + Hydrazide | 7.4 | ~2 days[11] | Stability is highly dependent on the specific chemical structure.[10] |
| 7.2 | 183 hours[5] | Demonstrates pH-dependent stability.[5] | ||
| 5.0 | 4.4 hours[5] | Cleavage is accelerated in acidic environments.[5] | ||
| Methylhydrazone | Pivalaldehyde + Methylhydrazine | 7.0 (pD) | ~1 hour[9] | Simple hydrazones exhibit lower stability.[9] |
| Acetylhydrazone | Pivalaldehyde + Acetylhydrazine | 7.0 (pD) | 2 hours[9] | More stable than methylhydrazone but less stable than oxime.[9] |
| Semicarbazone | Pivalaldehyde + Semicarbazide | 7.0 (pD) | ~3.7 hours[9] | Exhibits moderate stability.[9] |
| Silyl Ether-based Hydrazone | Silyl Ether + Hydrazide | Plasma | > 7 days[11] | A next-generation acid-labile linker with improved plasma stability.[11] |
Note: Data is compiled from multiple sources and experimental conditions may vary. pD is the equivalent of pH in deuterium (B1214612) oxide (D₂O).
Experimental Protocols
Protocol 1: Generation of Aldehyde Functionality on an Antibody via Periodate (B1199274) Oxidation
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of a monoclonal antibody (mAb).[1][12]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO₄)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Desalting columns (e.g., PD-10)
-
UV-Vis spectrophotometer
Procedure:
-
Buffer Exchange: Exchange the antibody into 0.1 M sodium acetate buffer (pH 5.5) using a desalting column. Determine the antibody concentration using a UV-Vis spectrophotometer (A280).[1]
-
Periodate Oxidation:
-
Quenching: Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate on ice for 15 minutes.
-
Purification: Remove excess periodate and glycerol by buffer exchanging the antibody into a suitable buffer for the subsequent ligation step (e.g., 0.1 M sodium acetate, pH 4.5) using a desalting column.[1]
Protocol 2: General Protocol for Oxime/Hydrazone Ligation
This protocol provides a general procedure for labeling an aldehyde-tagged protein with an aminooxy or hydrazide-functionalized molecule.[2][13]
Materials:
-
Aldehyde-functionalized protein (from Protocol 1 or other methods)
-
Aminooxy- or hydrazide-functionalized payload (e.g., drug, dye)
-
Reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.5 for oxime; pH 5-7 for hydrazone)[1][2]
-
Aniline (B41778) (optional catalyst, for reactions at higher pH)[5]
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
Procedure:
-
Reagent Preparation:
-
Ligation Reaction:
-
Add the payload stock solution to the protein solution. A 5- to 20-fold molar excess of the payload is typically used to drive the reaction to completion.[2]
-
If necessary, add a catalyst like aniline to a final concentration of 10-100 mM.[5]
-
Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for 2-24 hours. The reaction time will depend on the reactants and the presence of a catalyst.[1][2]
-
-
Monitoring and Purification:
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis via oxime/hydrazone ligation.
Caption: Chemical reactions of hydrazone and oxime ligation.
Caption: Mechanism of action for an antibody-drug conjugate.
Conclusion
Phenyl-aldehyde containing linkers are indispensable tools in modern bioconjugation and drug development. The ability to form stable oxime bonds or cleavable hydrazone linkages through chemoselective ligation provides a versatile platform for creating precisely engineered biomolecules. The choice between these linkages is dictated by the specific application, with oximes being preferred for constructs requiring high stability and hydrazones for applications where controlled release is desired. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working to harness the power of phenyl-aldehyde containing linkers in their own work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
Foundational Principles of Antibody-Drug Conjugate (ADC) Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics engineered to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, a critical component connecting the monoclonal antibody (mAb) to the cytotoxic payload, plays a pivotal role in the overall performance and therapeutic index of an ADC.[1] Its design dictates the stability of the ADC in circulation, the mechanism and efficiency of payload release at the tumor site, and ultimately, the overall safety and efficacy of the therapeutic.[2][3] This in-depth technical guide explores the foundational principles of ADC linker design, providing a comprehensive overview of linker technologies, experimental evaluation methodologies, and the impact of linker chemistry on the therapeutic properties of ADCs.
Core Principles of ADC Linker Design
An ideal ADC linker must strike a delicate balance between two opposing requirements: stability in systemic circulation and efficient cleavage to release the payload within the target tumor cell or its microenvironment.[4] Premature release of the cytotoxic payload in the bloodstream can lead to off-target toxicities, while inefficient payload release at the tumor site can diminish therapeutic efficacy.[5] Key properties to consider in linker design include its chemical stability, cleavage mechanism, hydrophilicity, and the drug-to-antibody ratio (DAR) it facilitates.[4]
Linkers are broadly classified into two main categories: cleavable and non-cleavable. The choice between these two types is a critical strategic decision in ADC development and is influenced by the target antigen, the nature of the payload, and the specific characteristics of the tumor.[6]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be stable at physiological pH in the bloodstream and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[7] This targeted release mechanism can enhance the therapeutic window of the ADC. There are three primary classes of cleavable linkers based on their cleavage mechanism:
-
Enzyme-Sensitive Linkers: These are currently the most successful class of cleavable linkers and are designed to be cleaved by enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells, such as cathepsins.[5] A widely used example is the valine-citrulline (vc) dipeptide linker, which is efficiently cleaved by cathepsin B.[5]
-
pH-Sensitive Linkers: These linkers incorporate acid-labile functional groups, such as hydrazones, that are stable at the neutral pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[7]
-
Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[4]
A key advantage of cleavable linkers is their ability to induce a "bystander effect."[6] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors with varied antigen expression.[8]
Non-Cleavable Linkers: Lysosomal Degradation-Dependent Release
Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[2] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2] This process liberates the payload, which remains attached to the linker and the amino acid residue (e.g., cysteine or lysine) to which it was conjugated.[2] A common example is the thioether linker formed from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), used in the FDA-approved ADC, Kadcyla®.[2]
Non-cleavable linkers generally exhibit higher plasma stability compared to their cleavable counterparts, which can lead to a wider therapeutic window and reduced off-target toxicity.[2] However, the released payload-linker-amino acid complex is typically charged and less membrane-permeable, limiting the bystander effect.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to ADC linker design, providing a basis for comparison between different linker technologies.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | Cleavable (Val-Cit) | MMAE | ~10-50[9] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | HER2 | SK-BR-3 | Non-cleavable (SMCC) | DM1 | ~20-60[9] |
| Brentuximab vedotin (Adcetris®) | CD30 | Karpas 299 | Cleavable (Val-Cit) | MMAE | ~10[9] |
| Inotuzumab ozogamicin (B1678132) (Besponsa®) | CD22 | — | Cleavable (Hydrazone) | Calicheamicin | — |
| Sacituzumab govitecan (Trodelvy®) | TROP-2 | — | Cleavable (Hydrazone) | SN-38 | — |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, incubation time, and assay method.[10]
Table 2: Drug-to-Antibody Ratio (DAR) of Approved ADCs
| ADC | Target | Linker Type | Payload | Average DAR | Conjugation Site |
| Mylotarg® (Gemtuzumab ozogamicin) | CD33 | Cleavable (Hydrazone) | Calicheamicin | 2-3 | Lysine |
| Adcetris® (Brentuximab vedotin) | CD30 | Cleavable (Enzyme) | MMAE | 4 | Cysteine |
| Kadcyla® (Ado-trastuzumab emtansine) | HER2 | Non-cleavable | DM1 | 3.5 | Lysine |
| Besponsa® (Inotuzumab ozogamicin) | CD22 | Cleavable (Hydrazone) | Calicheamicin | ~6 | Lysine |
| Polivy® (Polatuzumab vedotin) | CD79b | Cleavable (Enzyme) | MMAE | ~3.5 | Cysteine |
| Padcev® (Enfortumab vedotin) | Nectin-4 | Cleavable (Enzyme) | MMAE | ~3.8 | Cysteine |
| Enhertu® (Fam-trastuzumab deruxtecan) | HER2 | Cleavable (Enzyme) | DXd | ~8 | Cysteine |
| Trodelvy® (Sacituzumab govitecan) | TROP-2 | Cleavable (Hydrazone) | SN-38 | 7.6 | Cysteine |
| Blenrep® (Belantamab mafodotin) | BCMA | Cleavable (Enzyme) | MMAF | ~4 | Cysteine |
| Zynlonta® (Loncastuximab tesirine) | CD19 | Cleavable (Enzyme) | PBD | ~2.3 | Cysteine |
| Tivdak® (Tisotumab vedotin) | Tissue Factor | Cleavable (Enzyme) | MMAE | ~4 | Cysteine |
| Elahere™ (Mirvetuximab soravtansine) | Folate Receptor Alpha | Cleavable (Disulfide) | DM4 | ~3.4 | Cysteine |
Source: Adapted from various sources, including FDA labels and scientific literature.[][12]
Table 3: Comparative Plasma Stability of ADC Linkers
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Valine-Citrulline (vc) | Enzymatic (Cathepsin B) | High | Stable in human plasma, but can be susceptible to cleavage by certain rodent carboxylesterases.[6] |
| Hydrazone | pH-sensitive | Moderate | Prone to hydrolysis at physiological pH, which can lead to premature payload release.[4] |
| Disulfide | Reductive (Glutathione) | Moderate to Low | Can be susceptible to reduction by free thiols in the plasma.[4] |
| Thioether (e.g., SMCC) | Non-cleavable | Very High | Highly stable in circulation, payload is released upon antibody degradation in the lysosome.[2] |
Experimental Protocols
Rigorous experimental evaluation is crucial for characterizing the performance of ADC linkers. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the culture medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.[13]
-
Incubation: Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of cytotoxicity (typically 72-120 hours).[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).[10]
Protocol 2: In Vitro Plasma Stability Assay (ELISA-based)
Objective: To assess the stability of an ADC and the rate of payload deconjugation in plasma over time.
Materials:
-
ADC construct
-
Human and/or animal plasma (e.g., mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
96-well ELISA plates
-
Antigen specific to the ADC's antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 96, 168 hours). A control sample of ADC in PBS should be run in parallel.[6]
-
Sample Collection: At each time point, collect aliquots of the plasma-ADC mixture and store them at -80°C until analysis.
-
ELISA Plate Coating: Coat a 96-well plate with the target antigen overnight at 4°C.[14]
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Sample Addition: Add the thawed plasma samples (appropriately diluted) to the wells and incubate to allow the intact ADC to bind to the antigen.
-
Washing: Wash the plate to remove unbound components.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that detects the ADC's antibody and incubate.
-
Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance values against time to determine the stability profile. A decrease in signal over time indicates deconjugation or degradation of the ADC.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.
Materials:
-
ADC sample
-
Reducing agent (e.g., DTT) for cysteine-linked ADCs
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column (e.g., C4)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Deconvolution software
Procedure:
-
Sample Preparation: For cysteine-linked ADCs, reduce the interchain disulfide bonds by incubating the ADC with a reducing agent like DTT. For lysine-linked ADCs, the sample can often be analyzed intact.
-
LC Separation: Inject the prepared ADC sample onto a reversed-phase column. Elute the different ADC species using a gradient of increasing organic mobile phase.[15]
-
MS Analysis: Introduce the eluent from the LC into the mass spectrometer. Acquire mass spectra across the chromatographic peaks corresponding to the ADC species.[15]
-
Data Deconvolution: Use deconvolution software to process the raw mass spectra and determine the molecular weights of the different drug-loaded antibody species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).[16]
-
DAR Calculation: Calculate the average DAR by taking the weighted average of the different drug-loaded species, based on their relative abundance determined from the peak areas in the deconvoluted mass spectrum.[17]
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line known to form tumors in mice
-
ADC, unconjugated mAb, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
-
Treatment Administration: Administer the ADC, unconjugated mAb, and vehicle control to the respective groups, typically via intravenous injection, at the specified doses and schedule.[19]
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[1]
-
Monitoring for Toxicity: Monitor the body weight of the mice and observe for any clinical signs of toxicity throughout the study.[19]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice. Tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).[13]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ADC activity and the experimental workflows for their evaluation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental procedures.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: HER2 signaling and intervention by T-DM1.
Caption: TROP-2 signaling and the mechanism of Sacituzumab Govitecan.
Caption: General experimental workflow for ADC linker design and evaluation.
Conclusion
The linker is a critical determinant of the success of an antibody-drug conjugate. Its design requires a multifaceted approach that considers chemical stability, the desired payload release mechanism, and the specific biological context of the tumor. The choice between cleavable and non-cleavable linkers is a pivotal decision that profoundly impacts the ADC's stability, efficacy, and safety profile. Through rigorous in vitro and in vivo evaluation, researchers can optimize linker design to develop next-generation ADCs with improved therapeutic indices, ultimately leading to more effective and safer cancer therapies. The continuous innovation in linker technology, including the development of novel linker chemistries and site-specific conjugation methods, promises to further enhance the potential of ADCs in the fight against cancer.
References
- 1. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mabtech.com [mabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. lcms.cz [lcms.cz]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG3-N3 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG4-bis-PEG3-N3 is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs).[1] This linker possesses two distinct reactive functionalities: an aldehyde group (Ald-Ph) and an azide (B81097) group (N3), separated by a flexible polyethylene (B3416737) glycol (PEG) spacer.[1] The aldehyde group allows for covalent modification of biomolecules containing hydrazide or aminooxy groups, forming stable hydrazone or oxime linkages, respectively.[2][3][4] The azide group is a versatile handle for "click chemistry," enabling highly efficient and specific ligation with alkyne- or strained cyclooctyne-modified molecules through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5][6][7]
The PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance.[8][9] This application note provides detailed protocols for a two-step conjugation strategy, which is a common workflow for the synthesis of ADCs.
Data Presentation
Table 1: Summary of Reaction Conditions for Aldehyde-Hydrazide Conjugation
| Parameter | Condition | Recommended Range |
| pH | Optimal for hydrazone bond formation | 5.0 - 7.0[2] |
| Temperature | Reaction temperature | 20 - 25°C (Room Temperature) |
| Reactant Molar Ratio | Linker : Biomolecule (hydrazide-modified) | 5-20 fold molar excess of linker |
| Reaction Time | Incubation time for conjugation | 4 - 16 hours |
| Catalyst (Optional) | Aniline (B41778) | 10 - 20 mM |
Table 2: Summary of Reaction Conditions for Azide-Alkyne CuAAC Click Chemistry
| Parameter | Condition | Recommended Concentration/Ratio |
| Copper Source | Copper(II) Sulfate (CuSO4) | 10-50 µM |
| Reducing Agent | Sodium Ascorbate (B8700270) | 100-500 µM |
| Copper Ligand | THPTA or TBTA | 50-250 µM (Ligand:CuSO4 ratio of 5:1)[10] |
| Reactants | Azide-Linker-Biomolecule 1 and Alkyne-Biomolecule 2 | 1:1 to 1:1.5 molar ratio |
| Temperature | Reaction temperature | 20 - 25°C (Room Temperature) |
| Reaction Time | Incubation time for conjugation | 30 - 60 minutes[5][6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Hydrazide-Modified Antibody
This protocol describes the first step of the conjugation, where the aldehyde group of the linker reacts with a hydrazide-modified antibody to form a stable hydrazone bond.
Materials:
-
Hydrazide-modified antibody in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
(Optional) Aniline catalyst solution
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the hydrazide-modified antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Linker Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction: a. Add the this compound stock solution to the antibody solution to achieve a 10-fold molar excess of the linker relative to the antibody. b. If using a catalyst, add aniline to a final concentration of 10-20 mM. c. Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.
-
Purification: a. Remove the excess, unreacted linker by purifying the reaction mixture using size-exclusion chromatography (SEC). b. The fractions containing the antibody-linker conjugate are collected.
-
Characterization: a. Confirm the successful conjugation and determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
Protocol 2: "Click Chemistry" Conjugation of an Alkyne-Modified Payload
This protocol details the second step, where the azide-functionalized antibody-linker conjugate from Protocol 1 is reacted with an alkyne-modified payload (e.g., a cytotoxic drug) via CuAAC.
Materials:
-
Azide-functionalized antibody-linker conjugate (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-modified payload
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: a. Prepare the azide-functionalized antibody-linker conjugate at a concentration of 1-5 mg/mL in PBS, pH 7.4. b. Prepare a stock solution of the alkyne-modified payload in DMSO.
-
Catalyst Premix: In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio and let it stand for a few minutes.[10]
-
Conjugation Reaction: a. To the antibody-linker conjugate solution, add the alkyne-modified payload to achieve a 1.5 to 4-fold molar excess relative to the antibody. b. Add the premixed CuSO4/THPTA catalyst solution to the reaction mixture. c. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[5] d. Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle agitation.[5][6]
-
Purification: a. Purify the resulting Antibody-Drug Conjugate (ADC) to remove excess payload and catalyst components using size-exclusion chromatography.
-
Characterization: a. Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like Hydrophobic Interaction Chromatography (HIC), SEC, UV-Vis spectroscopy, and mass spectrometry.
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Chemical reaction scheme for conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG3-N3 in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[1] This document provides detailed application notes and protocols for the use of Ald-Ph-PEG4-bis-PEG3-N3, a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker, in the synthesis of ADCs.
The this compound linker features two key reactive functionalities: an aldehyde group and a terminal azide (B81097) group. This unique structure allows for a sequential and controlled conjugation strategy, enabling the development of complex ADC constructs, including those with dual payloads. The aldehyde group can react with aminooxy- or hydrazide-functionalized molecules to form stable oxime or hydrazone bonds, respectively. The azide group is amenable to "click chemistry," specifically the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, or the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
The branched PEG structure (PEG4 and bis-PEG3) enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the final ADC, particularly when working with hydrophobic payloads.[2] The cleavable phenyl group within the linker is designed to release the payload under specific physiological conditions.
Physicochemical Properties
A summary of the key physicochemical properties of the this compound linker is presented below. These values are representative and may vary slightly between different suppliers.
| Property | Value |
| Molecular Formula | C₄₄H₇₄N₁₀O₁₇ |
| Molecular Weight | 1019.1 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Storage Conditions | -20°C, protected from light and moisture |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the conceptual workflows for synthesizing single and dual-payload ADCs using the this compound linker and the general mechanism of action of an ADC.
Figure 1. Conceptual workflows for single and dual-payload ADC synthesis.
References
Application Notes and Protocols for Alde-hyde-Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent conjugation of molecules containing aldehyde groups to molecules with primary amine functionalities. This bioconjugation technique, primarily achieved through reductive amination, is a cornerstone in the development of antibody-drug conjugates (ADCs), vaccines, and diagnostic reagents, as well as for the site-specific modification of proteins and peptides.
Introduction
Aldehyde-amine conjugation is a robust and widely used bioconjugation method that proceeds via a two-step mechanism. The initial reaction between an aldehyde and a primary amine forms a reversible Schiff base (imine). This intermediate is then irreversibly reduced to a stable secondary amine linkage. This process, known as reductive amination, is favored for its efficiency and the stability of the final conjugate.[1][2][3][4] The reaction is typically performed in a one-pot synthesis, which simplifies the procedure.[3]
The success of this conjugation hinges on the careful selection of a reducing agent that selectively reduces the imine in the presence of the aldehyde.[5] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and effectiveness under typical bioconjugation conditions.[2][5] Control of pH is also critical, as the initial Schiff base formation is favored under slightly acidic conditions (pH 5-6), while the reduction step can proceed efficiently at a slightly higher pH.[3][6]
Reaction Mechanism: Reductive Amination
The conjugation process involves two primary stages:
-
Schiff Base Formation: A primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a C=N double bond, known as an imine or Schiff base.[2][6][7] This reaction is reversible and is favored under mildly acidic conditions which facilitate the dehydration step.[6]
-
Reduction to a Stable Amine Linkage: The formed imine is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride, to a stable secondary amine.[2][5][8] This reduction step makes the overall conjugation process irreversible.
Caption: The two-step mechanism of reductive amination for aldehyde-amine conjugation.
Experimental Protocols
This section provides a detailed protocol for the conjugation of an aldehyde-containing molecule to a protein with accessible primary amine residues (e.g., lysine).
Materials:
-
Protein: e.g., Bovine Serum Albumin (BSA) at 10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.
-
Aldehyde-containing molecule: e.g., a small molecule drug or linker with a terminal aldehyde group, dissolved in a compatible organic solvent like DMSO.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution (1 M in 10 mM NaOH).
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0.
-
Quenching Solution: 1 M Tris-HCl, pH 7.4.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO).
Protocol:
-
Buffer Exchange (Optional but Recommended):
-
If the protein is in a buffer containing primary amines (like Tris), exchange it into the Reaction Buffer (0.1 M MES, pH 6.0) using a desalting column or dialysis.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution to the Reaction Buffer to a final concentration of 5 mg/mL.
-
Add the aldehyde-containing molecule to the protein solution. A typical starting molar excess is 10-20 fold over the protein. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid protein denaturation.
-
Gently mix the solution by pipetting.
-
-
Initiation of Conjugation:
-
Add the reducing agent, sodium cyanoborohydride, to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle shaking or rotation. For less stable proteins, the reaction can be performed at 4°C for 12-16 hours.
-
-
Quenching the Reaction:
-
Add the Quenching Solution (1 M Tris-HCl, pH 7.4) to a final concentration of 50 mM to consume any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted small molecules and reducing agent by size-exclusion chromatography or dialysis.
-
For SEC, equilibrate the column with PBS, pH 7.4, and elute the conjugate.
-
For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against PBS, pH 7.4, with several buffer changes over 24-48 hours.
-
-
Characterization and Storage:
-
Characterize the purified conjugate using techniques such as SDS-PAGE to confirm conjugation, and UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling.
-
Store the final conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Caption: A streamlined workflow for a typical aldehyde-amine conjugation experiment.
Quantitative Data Summary
The efficiency of aldehyde-amine conjugation can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following table summarizes typical results for the conjugation of a small molecule aldehyde to BSA.
| Molar Ratio (Aldehyde:Protein) | Reaction pH | Reaction Time (hours) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| 10:1 | 6.0 | 2 | 3.2 ± 0.3 | 32% |
| 20:1 | 6.0 | 2 | 5.8 ± 0.5 | 29% |
| 10:1 | 7.0 | 2 | 2.5 ± 0.4 | 25% |
| 20:1 | 7.0 | 2 | 4.1 ± 0.6 | 20.5% |
| 10:1 | 6.0 | 4 | 4.5 ± 0.4 | 45% |
| 20:1 | 6.0 | 4 | 7.9 ± 0.7 | 39.5% |
Note: Degree of Labeling (DOL) refers to the average number of aldehyde molecules conjugated per protein. Conjugation efficiency is calculated as (DOL / Molar Ratio) * 100.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH.[9] | Optimize the reaction pH; Schiff base formation is often favored at a slightly acidic pH (around 6.0). |
| Inactive reagents. | Ensure the aldehyde has not been oxidized and the reducing agent is fresh. | |
| Presence of primary amines in the buffer (e.g., Tris). | Perform buffer exchange into a non-amine-containing buffer like MES or HEPES.[10][11] | |
| Protein Aggregation | High concentration of organic solvent. | Keep the concentration of solvents like DMSO below 10%. |
| Protein instability at reaction pH or temperature. | Perform the reaction at a lower temperature (4°C) or for a shorter duration. | |
| Non-specific Binding | Hydrophobic interactions. | Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to the reaction and purification buffers. |
| Insufficient quenching. | Ensure complete quenching of unreacted aldehydes by adding a sufficient excess of a primary amine-containing quenching reagent. |
References
- 1. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Schiff base - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, broad scope, and the generation of only inoffensive byproducts.[1] Discovered independently by the groups of Valery Fokin, K. Barry Sharpless, and Morten Meldal, this reaction has become indispensable in drug discovery, chemical biology, and materials science.[1] The CuAAC reaction facilitates the covalent linking of a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[2] Its efficiency, mild reaction conditions, and remarkable chemo- and regioselectivity have established it as a premier ligation tool.[3][4]
Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper(I)-catalyzed version demonstrates a massive rate acceleration of 10⁷ to 10⁸ and proceeds with high regioselectivity, exclusively yielding the 1,4-isomer.[1][5] The reaction is robust, tolerating a wide pH range (4 to 12) and aqueous conditions, making it highly suitable for biological applications.[5]
Reaction Mechanism
The CuAAC reaction is catalyzed by a Cu(I) species, which can be introduced from a Cu(I) salt or, more commonly, generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, such as sodium ascorbate (B8700270).[5][6][7] The presence of a slight excess of sodium ascorbate helps prevent oxidative homocoupling of the alkyne.[5] The generally accepted mechanism involves a binuclear copper intermediate.[8]
The catalytic cycle proceeds through several key steps:
-
Formation of Copper(I)-Acetylide: The active Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.[1]
-
Coordination of the Azide: The azide then coordinates to a second copper atom, which is π-bound to the copper acetylide.[5]
-
Cycloaddition: This coordination facilitates the formation of a six-membered copper metallacycle intermediate.[5][]
-
Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes ring contraction. Subsequent protonolysis releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[5]
Applications in Drug Discovery and Bioconjugation
CuAAC has become a vital tool in medicinal chemistry and drug discovery.[3][10] Its reliability and modular nature are ideal for generating large combinatorial libraries of diverse compounds for high-throughput screening.[11] The resulting 1,2,3-triazole ring is not merely a linker; it often acts as a bioisostere for other functional groups and can participate in hydrogen bonding, contributing to a molecule's pharmacological profile.[3]
Key applications include:
-
Lead Discovery and Optimization: Rapidly synthesizing analogs of lead compounds to explore structure-activity relationships (SAR).[3][10]
-
Bioconjugation: Attaching molecules to biological targets with high specificity. This includes labeling proteins, modifying DNA and nucleotides, and conjugating carbohydrates.[12]
-
Antibody-Drug Conjugates (ADCs): Creating stable linkages between a cytotoxic drug (payload) and a monoclonal antibody for targeted cancer therapy.[13]
-
Fluorescent Probes: Designing probes for detecting biomolecules. For example, a weakly fluorescent molecule can be functionalized with an azide or alkyne, and upon reaction via CuAAC, the resulting triazole product exhibits strong fluorescence, enabling detection of the target.[]
Experimental Protocols
This section provides a general protocol for a solution-phase CuAAC reaction. Adjustments may be necessary based on the specific substrates and scale.
Table 1: Key Reaction Components
| Component | Example | Role & Typical Concentration/Ratio |
| Alkyne | Phenylacetylene, Propargyl alcohol | Substrate (1.0 equivalent) |
| Azide | Benzyl azide | Substrate (1.0 - 1.2 equivalents) |
| Copper Source | CuSO₄·5H₂O | Catalyst precursor (0.01 - 0.05 eq, 1-5 mol%)[1] |
| Reducing Agent | Sodium L-ascorbate | Reduces Cu(II) to active Cu(I) (0.1 - 5 eq)[1][2] |
| Ligand | THPTA, TBTA | Stabilizes Cu(I), enhances reaction rate (1-5 eq relative to copper)[13][14] |
| Solvent | t-BuOH/H₂O, DMSO, DMF, PBS | Provides medium for reaction[2][13] |
General Experimental Workflow
Detailed Step-by-Step Protocol
1. Preparation of Stock Solutions:
-
Copper Sulfate (B86663) (CuSO₄): Prepare a 100 mM solution in deionized water.[13]
-
Ligand (e.g., THPTA): Prepare a 200 mM solution in deionized water.[13]
-
Sodium Ascorbate: Prepare a 100 mM or 1 M solution in deionized water. This solution should be prepared fresh before each reaction as it is prone to oxidation.[13]
-
Substrates: Dissolve the alkyne- and azide-containing molecules in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer).[13]
2. Reaction Procedure (Example for 1 mmol scale):
-
To a reaction vessel, add the alkyne (1.0 mmol, 1.0 eq) and the azide (1.0 mmol, 1.0 eq) dissolved in a suitable solvent system (e.g., 5-10 mL of a 1:1 mixture of t-BuOH and water).[1]
-
Stir the solution at room temperature.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ solution (e.g., 100 µL of 100 mM solution for 1 mol%) and the ligand solution (e.g., THPTA, typically 1-2 equivalents relative to copper). Allow the complex to form for a few minutes.[13]
-
Add the catalyst premix to the main reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1 mL of 100 mM solution for 0.1 eq).[1]
3. Reaction Monitoring and Incubation:
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few minutes to 24 hours.[1][2]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
4. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[1]
Quantitative Data and Troubleshooting
Table 2: Example Reaction Parameters
| Parameter | Typical Range | Notes |
| Reactant Ratio (Alkyne:Azide) | 1:1 to 1:1.2 | A slight excess of one reagent can drive the reaction to completion.[2] |
| Catalyst Loading (CuSO₄) | 0.1 - 5 mol% | Higher loadings may be needed for difficult substrates. |
| Ligand to Copper Ratio | 1:1 to 5:1 | Essential for protecting the catalyst and enhancing rates, especially in biological media.[2][14] |
| Reducing Agent (Sodium Ascorbate) | 10 - 500 mol% | Excess is used to maintain a reducing environment and keep copper in the Cu(I) state.[2] |
| Temperature | Room Temperature (20-25°C) | Gentle heating (e.g., 45°C) can be used for slower reactions.[2] |
| Reaction Time | 30 min - 24 h | Highly dependent on substrates, catalyst system, and temperature.[1][14] |
| Typical Yield | >70-95% | The reaction is known for its high efficiency and yields.[15] |
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Cu(II) form).2. Degradation of sodium ascorbate.3. Poor substrate solubility.4. Presence of copper-chelating groups (e.g., thiols) in substrate.[6] | 1. Ensure sufficient reducing agent is present.2. Always use a freshly prepared sodium ascorbate solution.3. Change solvent system or add a co-solvent (e.g., DMSO, DMF).4. Use an accelerating ligand and/or excess copper.[6] |
| Formation of Side Products (e.g., Alkyne Dimer) | Oxidative homocoupling of the alkyne due to insufficient reducing agent or presence of oxygen. | 1. Degas the solvent before use.2. Increase the amount of sodium ascorbate.3. Ensure the reaction vessel is properly sealed.[5] |
| Difficulty in Purification | Excess copper catalyst remaining in the product. | 1. Wash the organic extract with an aqueous solution of EDTA or ammonia (B1221849) to chelate and remove copper ions.2. Use a polymer-supported copper catalyst that can be filtered off.[6] |
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust, versatile, and highly efficient ligation reaction. Its operational simplicity, high yields, and tolerance of a wide range of functional groups have cemented its role as an essential tool for researchers, scientists, and drug development professionals. By following a well-defined protocol and understanding the key parameters, the CuAAC reaction can be reliably applied to synthesize complex molecules and bioconjugates with remarkable precision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. axispharm.com [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Antibody-Drug Conjugates using Ald-Ph-PEG4-bis-PEG3-N3 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Ald-Ph-PEG4-bis-PEG3-N3, a hetero-bifunctional linker designed for the development of ADCs.
The this compound linker facilitates a two-step conjugation strategy. Initially, the phenyl-aldehyde group reacts with the ε-amino groups of lysine (B10760008) residues on the antibody surface via reductive amination. This is followed by the attachment of a payload to the terminal azide (B81097) groups through "click chemistry". The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce aggregation. The "bis-PEG3-N3" configuration allows for the potential attachment of two payload molecules per linker, enabling the synthesis of ADCs with a higher drug-to-antibody ratio (DAR).
Reaction Overview
The conjugation process involves two key chemical transformations:
-
Reductive Amination: The aldehyde group on the linker reacts with the primary amine of a lysine residue on the antibody to form a Schiff base. This intermediate is then reduced to a stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[1][2]
-
Click Chemistry: The terminal azide groups on the linker are then available for reaction with a payload functionalized with a compatible group, such as an alkyne (in a copper(I)-catalyzed azide-alkyne cycloaddition, CuAAC) or a strained cyclooctyne (B158145) (in a strain-promoted azide-alkyne cycloaddition, SPAAC).[3][4]
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with the characterization of lysine-conjugated ADCs. Actual values will be dependent on the specific antibody, payload, and reaction conditions.
| Parameter | Typical Values | Method of Analysis | References |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC) | [5][6][7][8][9] |
| Conjugation Efficiency (per step) | >90% | MS, HPLC | [4] |
| Purity of ADC | >95% | Size Exclusion Chromatography (SEC), HIC | [7] |
| Residual Free Payload | <1% | Reversed-Phase Chromatography (RPC) |
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Payload functionalized with an alkyne or a strained cyclooctyne (e.g., DBCO)
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a ligand (e.g., THPTA)
-
Desalting spin columns or dialysis cassettes (e.g., 50 kDa MWCO)
-
Reaction buffers (e.g., PBS pH 7.4)
Protocol 1: Antibody-Linker Conjugation via Reductive Amination
This protocol describes the covalent attachment of the this compound linker to the antibody.
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reductive Amination Reaction:
-
Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.
-
Prepare a fresh 5 M stock solution of sodium cyanoborohydride (NaBH₃CN) in 1 M NaOH. Caution: NaBH₃CN is toxic.
-
Add the NaBH₃CN stock solution to the antibody-linker mixture to a final concentration of 50 mM.[1]
-
Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and other small molecules by purifying the antibody-linker conjugate using a desalting column or dialysis against PBS (pH 7.4).
-
Protocol 2: Payload Conjugation via Click Chemistry
This protocol outlines the attachment of the payload to the azide-functionalized antibody.
This is a copper-free click chemistry method.
-
Payload Preparation:
-
Prepare a 10-20 mM stock solution of the strained alkyne (e.g., DBCO)-functionalized payload in DMSO.
-
-
SPAAC Reaction:
-
Add a 3- to 5-fold molar excess of the payload stock solution to the purified antibody-linker conjugate.
-
Incubate the reaction for 2-4 hours at room temperature or as determined by reaction monitoring.[4]
-
-
Purification:
-
Purify the resulting ADC using a desalting column or dialysis to remove the unconjugated payload.
-
For higher purity, further purification can be performed using size-exclusion or hydrophobic interaction chromatography.
-
This method requires a copper catalyst.
-
Payload Preparation:
-
Prepare a 10-20 mM stock solution of the alkyne-functionalized payload in DMSO.
-
-
CuAAC Reaction:
-
In a reaction tube, combine the antibody-linker conjugate with a 3- to 5-fold molar excess of the alkyne-payload.
-
Prepare a fresh catalyst solution by mixing CuSO₄ and a ligand (e.g., THPTA) in a 1:5 molar ratio in water.
-
Add the catalyst solution to the antibody-payload mixture to a final CuSO₄ concentration of 100-200 µM.
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate) to a final concentration of 1-2 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the ADC using a desalting column or dialysis to remove the catalyst, excess payload, and other reagents.
-
Further purification can be achieved by SEC or HIC.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average number of payload molecules conjugated to each antibody can be determined by Mass Spectrometry (MS) of the intact or deglycosylated ADC.[5][8][9][10][11] Hydrophobic Interaction Chromatography (HIC) can also be used to separate species with different DARs.[6][7][12]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the level of aggregation.
-
Conjugation Site Analysis: Peptide mapping using LC-MS/MS can be employed to identify the specific lysine residues that have been modified.[5][13]
Diagrams
Caption: Experimental workflow for ADC synthesis.
Caption: Chemical reaction schematic.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation [mdpi.com]
- 6. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Native mass spectrometry and ion mobility characterization of trastuzumab emtansine, a lysine-linked antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Payload Attachment Using Ald-Ph-PEG4-bis-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG4-bis-PEG3-N3 is a versatile, heterobifunctional linker designed for the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).[1][2] This linker possesses two key reactive functionalities: an aldehyde group and an azide (B81097) group, connected by a flexible polyethylene (B3416737) glycol (PEG) chain.[3][4] The aldehyde moiety allows for covalent attachment to molecules containing hydrazide or aminooxy groups, forming hydrazone or oxime linkages, respectively.[5][6] The azide group enables highly efficient and specific ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctyne-containing molecules via strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3]
The integrated PEG spacers (PEG4 and bis-PEG3) enhance the aqueous solubility and provide spatial separation between the conjugated molecules, which can minimize steric hindrance and potentially improve the pharmacokinetic properties of the final conjugate.[7] This document provides detailed application notes and experimental protocols for the use of this compound in payload attachment strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C44H74N10O17 | [1] |
| Appearance | Varies (typically a solid or oil) | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers | [4] |
| Storage Conditions | -20°C, desiccated, protected from light |
Core Applications
The unique architecture of this compound allows for a sequential and controlled approach to bioconjugation. The primary applications involve a two-step process:
-
Payload Attachment to the Linker: A payload (e.g., a cytotoxic drug, a fluorescent dye) functionalized with a hydrazide or aminooxy group is first conjugated to the aldehyde moiety of the linker.
-
Biomolecule Conjugation: The resulting payload-linker construct, now bearing a terminal azide, is then conjugated to a biomolecule (e.g., an antibody, protein) that has been modified to contain an alkyne or a strained cyclooctyne (B158145) group.
This strategy offers precise control over the stoichiometry and site of conjugation, leading to the formation of well-defined and homogeneous bioconjugates.
Experimental Protocols
Protocol 1: Conjugation of a Hydrazide-Functionalized Payload to this compound
This protocol describes the formation of a hydrazone linkage between the aldehyde group of the linker and a hydrazide-containing payload.
Materials:
-
This compound
-
Hydrazide-functionalized payload (e.g., a drug-hydrazide derivative)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Aniline (B41778) (as a catalyst, optional)
-
Phosphate-buffered saline (PBS), pH 6.0-7.0
-
Reverse-phase HPLC system for purification and analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).
-
Prepare a stock solution of the hydrazide-functionalized payload in anhydrous DMF or DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a clean, dry reaction vial, add the desired amount of the hydrazide-functionalized payload stock solution.
-
To this, add 1.1 to 1.5 molar equivalents of the this compound stock solution.
-
If using a catalyst, add a catalytic amount of aniline (e.g., 10 mol%).
-
Adjust the final reaction volume with the appropriate solvent (DMF or DMSO).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can be monitored by LC-MS to check for the formation of the desired product.
-
-
Purification:
-
Once the reaction is complete, purify the resulting payload-linker-azide conjugate using reverse-phase HPLC.
-
Collect the fractions containing the pure product and lyophilize to obtain a solid powder.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS) and HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an Alkyne-Modified Antibody
This protocol outlines the conjugation of the payload-linker-azide construct to an antibody that has been functionalized with a terminal alkyne.
Materials:
-
Payload-linker-azide conjugate (from Protocol 1)
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the payload-linker-azide conjugate in DMSO or an aqueous buffer (e.g., 10 mM).
-
Prepare a fresh stock solution of sodium ascorbate.
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. Allow it to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, add the alkyne-modified antibody to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the payload-linker-azide conjugate to the antibody solution. A molar excess of 3-10 equivalents relative to the antibody is typically used.
-
Add the premixed Cu(I)-THPTA catalyst to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using a size-exclusion chromatography (SEC) column to remove unreacted payload-linker conjugate and other small molecules.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to a DBCO-Modified Antibody
This protocol describes the copper-free conjugation of the payload-linker-azide construct to an antibody functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
Payload-linker-azide conjugate (from Protocol 1)
-
DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the payload-linker-azide conjugate in DMSO or an aqueous buffer (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a reaction tube, add the DBCO-modified antibody to the desired final concentration (e.g., 1-5 mg/mL).
-
Add the payload-linker-azide conjugate to the antibody solution. A molar excess of 1.5 to 5 equivalents relative to the antibody is recommended.[9]
-
Gently mix the reaction and incubate at room temperature for 4-12 hours or overnight at 4°C.[9]
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column.
-
Characterization of the Final Antibody-Drug Conjugate
Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.[10] Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and stability.[11]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods:[]
-
UV-Vis Spectroscopy: This is a straightforward method that relies on the distinct absorbance properties of the antibody and the payload.[] The DAR can be calculated by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the λmax of the payload).
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs can be resolved. The weighted average DAR is calculated from the peak areas of the different species.[]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information, allowing for the determination of the drug load distribution and the calculation of the average DAR.[13]
Table of Representative DAR Analysis Data:
| Analytical Method | Result |
| UV-Vis Spectroscopy | Average DAR: 3.8 |
| HIC | DAR Distribution: DAR0 (5%), DAR2 (25%), DAR4 (60%), DAR6 (10%) Weighted Average DAR: 3.9 |
| LC-MS (Intact Mass) | Major Species Detected: Antibody + 2 drugs, Antibody + 4 drugs Calculated Average DAR: 3.85 |
Visualizing the Workflow and Logic
Experimental Workflow Diagram
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aldehyde-PEG4-bis-PEG3-azide | BroadPharm [broadpharm.com]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Determining Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates with Branched Linkers: An Application Note and Protocol Guide
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[1] This parameter significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1] Branched linkers are increasingly employed in ADC design to achieve a higher and more homogeneous DAR, especially for payloads with moderate potency or for targeting antigens with low expression levels.[2] These advanced linkers enable the attachment of multiple drug molecules at a single conjugation site, enhancing the therapeutic potential.[2] However, the unique structural characteristics of branched linkers, such as increased mass and hydrophilicity from components like polyethylene (B3416737) glycol (PEG), can present analytical challenges for accurate DAR determination.[1]
This guide provides a detailed comparison of the three primary analytical techniques for assessing the DAR of ADCs featuring branched linkers: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We present detailed protocols for each method, a summary of quantitative data, and a discussion of the advantages and limitations of each approach to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Comparative Analysis of DAR Determination Methods
The choice of an analytical method for DAR determination is contingent on several factors, including the physicochemical properties of the ADC, the desired level of detail (average DAR versus distribution of species), and the stage of drug development.[1]
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.[3] | Separates ADC species based on differences in their hydrophobicity under non-denaturing conditions. | Separates ADC species and directly measures their mass-to-charge ratio for precise mass determination.[4] |
| Information Provided | Average DAR only.[1] | Average DAR, drug distribution (e.g., DAR0, DAR2, DAR4), and relative abundance of unconjugated antibody.[1] | Precise mass of the intact ADC and its subunits, average DAR, drug distribution, and identification of conjugation sites.[1] |
| Impact of Branched Linkers | The hydrophilic nature of PEGylated branched linkers generally does not interfere, provided the linker itself does not absorb at the analytical wavelengths.[1] | The high hydrophilicity of branched PEG linkers can reduce retention times, potentially causing co-elution with the unconjugated antibody and complicating quantification.[1] | The increased mass and heterogeneity of large branched linkers can complicate spectral deconvolution. Deglycosylation may be necessary to reduce complexity.[1] |
| Advantages | - Simple and rapid.[1]- Requires minimal sample preparation.[1] | - Provides information on the distribution of different DAR species.[1]- A robust method that maintains the native structure of the ADC. | - Provides the most detailed and accurate characterization.[1]- Can be used for both cysteine and lysine-linked ADCs.[5] |
| Limitations | - Provides only the average DAR.[1]- Accuracy is highly dependent on the accuracy of extinction coefficients.[1]- Can be affected by the presence of free drug.[1] | - May exhibit poor peak resolution for very hydrophilic ADCs.[1]- High salt concentrations are not directly compatible with MS.[1]- Hydrophilic linkers can lead to poor separation.[1] | - A complex and expensive technique.[1]- Requires significant data processing.[1]- Potential for biased DAR measurement due to differences in ionization efficiency between species.[6] |
Quantitative Data Summary
The following table presents a hypothetical but representative comparison of DAR values for an ADC with a branched linker as determined by the three different analytical methods.
| ADC Batch | Target DAR | UV/Vis Spectroscopy (Average DAR) | HIC (Weighted Average DAR) | LC-MS (Weighted Average DAR) |
| ADC-BL-01 | 4.0 | 3.9 | 3.7 | 4.1 |
| ADC-BL-02 | 6.0 | 5.8 | 5.4 | 6.2 |
| ADC-BL-03 | 8.0 | 7.7 | 7.1 | 8.3 |
Note: These values are for illustrative purposes and highlight potential trends. LC-MS is often considered the most accurate method, while HIC can sometimes underestimate the DAR of ADCs with hydrophilic linkers due to poor separation of high DAR species.[6] UV/Vis spectroscopy provides a good estimate but lacks information on distribution.
Experimental Protocols
Protocol 1: DAR Determination by UV/Vis Spectroscopy
This method is suitable for rapid, routine determination of the average DAR.[7]
1. Determination of Molar Extinction Coefficients: a. Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at two wavelengths: the antibody's absorbance maximum (typically 280 nm) and the drug's absorbance maximum (λmax).
2. Sample Preparation: a. Prepare the ADC sample in a suitable, non-interfering buffer (e.g., phosphate-buffered saline, PBS). b. Ensure the sample is free of substances that absorb at the chosen wavelengths.
3. Spectrophotometer Measurement: a. Use a calibrated UV/Vis spectrophotometer. b. Blank the instrument with the same buffer used for the ADC sample. c. Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280) and at the λmax of the drug (A_λmax).
4. Calculation of Average DAR: a. Calculate the concentration of the antibody and the drug using the Beer-Lambert law and simultaneous equations based on the measured absorbances and predetermined extinction coefficients.[3] b. The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody.
Caption: UV/Vis Spectroscopy Workflow for DAR Determination.
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, providing insights into the distribution of drug-loaded species.[1]
1. Mobile Phase Preparation: a. Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate, pH 7.0.[1] b. Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.[1] c. For ADCs with very hydrophilic branched linkers, the addition of a mild organic solvent (e.g., 5-15% isopropanol) to Mobile Phase B may be necessary to ensure elution of all species.[1]
2. Chromatography Conditions: a. LC System: A biocompatible HPLC or UHPLC system. b. Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).[1] c. Flow Rate: Typically 0.5-1.0 mL/min.[1] d. Detection: UV absorbance at 280 nm.[1] e. Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[1]
3. Sample Preparation: a. Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
4. Data Analysis: a. Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR based on the relative peak area of each species.
Caption: HIC Workflow for DAR Distribution Analysis.
Protocol 3: Precise DAR Determination by LC-MS
LC-MS provides a direct measurement of the ADC's mass, allowing for the most accurate DAR determination.[1] This protocol describes the analysis of the intact ADC.
1. Sample Preparation: a. Dilute the ADC sample to approximately 0.1-0.5 mg/mL in an MS-compatible buffer (e.g., 50 mM ammonium acetate).[1] b. For highly heterogeneous samples, enzymatic deglycosylation using PNGase F can simplify the mass spectra.[1]
2. LC-MS Conditions: a. LC System: UHPLC system. b. Column: For native analysis, a size-exclusion chromatography (SEC) column is often used. For denatured analysis, a reversed-phase (RP) column suitable for large proteins (e.g., Agilent PLRP-S) can be employed.[1] c. Mobile Phase (Native SEC-MS): Isocratic elution with an MS-compatible buffer like 50 mM ammonium acetate.[1] d. Mobile Phase (RP-LC-MS): A gradient of water and acetonitrile (B52724) with 0.1% formic acid.[1] e. MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]
3. Data Analysis: a. Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.[1] b. Determine the number of conjugated drugs for each species from the mass difference between the ADC species and the unconjugated antibody.[1] c. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.[1] d. Calculate the weighted average DAR based on the relative abundance of each species.[1]
Caption: LC-MS Workflow for Precise DAR Determination.
Logical Relationship of Analytical Techniques
The selection of a DAR determination method often involves a trade-off between the level of detail required, throughput, and cost. A multi-faceted approach is often recommended for comprehensive characterization.
Caption: Comparison of Information from DAR Analysis Methods.
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development. For ADCs featuring branched linkers, each of the primary analytical techniques—UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography, and Mass Spectrometry—offers distinct advantages and is subject to specific considerations.[1] UV/Vis spectroscopy provides a rapid and simple method for determining the average DAR, making it suitable for routine in-process monitoring.[1] HIC offers valuable insights into the distribution of drug-loaded species under non-denaturing conditions, although the hydrophilicity of branched PEG linkers can present separation challenges.[1] Mass Spectrometry delivers the most comprehensive and accurate characterization, providing precise mass information for each DAR species and enabling the calculation of a highly accurate average DAR.[1] Ultimately, a multi-faceted analytical approach that leverages the strengths of each of these techniques is recommended for the comprehensive characterization of ADCs with branched linkers, ensuring the development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. agilent.com [agilent.com]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Production of Antibody-Drug Conjugates with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. Polyethylene glycol (PEG) linkers have gained prominence in modern ADC design due to their ability to enhance the physicochemical and pharmacokinetic properties of the conjugate.[1] The inclusion of PEG can improve hydrophilicity, increase serum half-life, and reduce immunogenicity.[2][3] This document provides a detailed experimental workflow for the production and characterization of ADCs utilizing PEG linkers, focusing on conjugation to lysine (B10760008) and cysteine residues.
Data Presentation: Impact of PEG Linkers on ADC Properties
The characteristics of the PEG linker, such as its length and architecture (linear vs. branched), can significantly influence the performance of an ADC.[2][4] The following tables summarize key quantitative data, highlighting the impact of PEGylation on critical ADC parameters.
| Conjugate | PEG Moiety | In Vivo Half-Life | In Vitro Cytotoxicity (IC50) | Reference |
| ADC-A | No PEG | 19.6 min (in mice) | 5.2 nM | [2] |
| ADC-B | 4 kDa Linear PEG | 49 min (in mice) | 23.4 nM | [2] |
| ADC-C | 10 kDa Linear PEG | 219.6 min (in mice) | 117 nM | [2] |
| ADC-D | PEG8 | >150 hours | Not Specified | [2] |
| Property | Linear PEG Linker | Branched PEG Linker | Reference |
| Drug-to-Antibody Ratio (DAR) | Typically lower (1 drug per linker) | Potentially higher (multiple drugs per linker) | [2] |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight | [2] |
| "Stealth" Effect | Provides a hydrophilic shield | Offers enhanced shielding due to 3D structure | [2] |
| In Vivo Half-Life | Generally shorter | Significantly longer circulation time | [2] |
Experimental Protocols
Protocol 1: Lysine-Based ADC Conjugation
This protocol outlines the conjugation of a drug-linker construct to the surface-exposed lysine residues of a monoclonal antibody using an NHS-PEG-Maleimide linker.[2]
Materials:
-
Monoclonal antibody (mAb)
-
NHS-PEG-Maleimide linker
-
Thiolated cytotoxic drug
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.[2]
-
Activation of Antibody with PEG Linker:
-
Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column (e.g., Sephadex G-25) equilibrated with the Reaction Buffer.[2]
-
Conjugation with Thiolated Drug:
-
Quenching the Reaction: Add a 20-fold molar excess of N-acetylcysteine or cysteine to the reaction mixture to quench any unreacted maleimide (B117702) groups. Incubate for 30 minutes.[2]
-
Purification of the ADC: Purify the final ADC product using a preparative SEC column to remove unconjugated drug, linker, and any aggregates.[2]
-
Characterization:
Protocol 2: Cysteine-Based ADC Conjugation
This protocol describes the site-specific conjugation of a drug-linker construct to cysteine residues of a monoclonal antibody. This often involves the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-PEG-Drug construct
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5), degassed
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification column (e.g., SEC)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Antibody Reduction:
-
Add a 2-5 molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C.
-
-
Removal of Reducing Agent: Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.[2]
-
Conjugation Reaction:
-
Quenching the Reaction: Add a 20-fold molar excess of N-acetylcysteine to quench unreacted maleimide groups. Incubate for 30 minutes.[2]
-
Purification and Characterization: Follow steps 6 and 7 from Protocol 1 to purify and characterize the final ADC.[2]
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is for assessing the potency of the ADC in a cell-based assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
96-well plates
-
MTT reagent
-
Solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
ADC Treatment:
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.[1]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Visualizations
Caption: Experimental workflow for ADC production and characterization.
Caption: Signaling pathway of ADC internalization and drug release.
References
Purifying Ald-Ph-PEG4-bis-PEG3-N3 Conjugates: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Drug development professionals and researchers now have a comprehensive guide to the purification of complex Ald-Ph-PEG4-bis-PEG3-N3 conjugates. These advanced heterobifunctional linkers are integral in the synthesis of antibody-drug conjugates (ADCs), and achieving high purity is critical for their efficacy and safety. This document outlines detailed application notes and protocols for various purification methods, ensuring researchers can obtain highly pure conjugates for their therapeutic and diagnostic applications.
The purification of PEGylated molecules like this compound conjugates is a significant challenge due to the heterogeneity of the reaction mixture.[1] This mixture often contains the desired product alongside unreacted starting materials, multi-conjugated species, and byproducts.[1][2] A multi-step purification strategy is often necessary to isolate the target conjugate with high purity.[2] The primary purification techniques for such molecules include Size Exclusion Chromatography (SEC), Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX).[2][]
Choosing the Right Purification Strategy
The selection of an appropriate purification strategy depends on the physicochemical properties of the conjugate, including its size, hydrophobicity, and charge. The this compound linker itself possesses a hydrophobic phenyl group and hydrophilic polyethylene (B3416737) glycol (PEG) chains.
A general workflow for purification can be visualized as follows:
Caption: General purification workflow for this compound conjugates.
Key Purification Techniques
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume.[4] The addition of PEG chains significantly increases the size of the conjugate, making SEC an effective initial step to remove smaller, unreacted molecules like excess linker or other small molecule reagents.[][4]
Table 1: Representative SEC Separation of a Conjugation Reaction Mixture
| Analyte | Approximate Retention Time (min) | Peak Area (%) | Calculated Molecular Weight (kDa) |
| Aggregates | 7.5 | 1.2 | >150 |
| Mono-conjugated Product | 9.2 | 85.3 | ~60 |
| Unconjugated Protein | 10.1 | 10.5 | ~20 |
| Free Linker/Drug | 11.0 | 3.0 | <5 |
Note: Data is illustrative and will vary based on the specific conjugate and SEC column used.[4]
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[] The presence of the phenyl group in the this compound linker makes RP-HPLC a powerful technique for separating the desired conjugate from less hydrophobic impurities.
Hydrophobic Interaction Chromatography (HIC)
HIC is another technique that separates molecules based on hydrophobicity but under less denaturing conditions than RP-HPLC.[][5] It is particularly useful for purifying proteins and other biomolecules that may be sensitive to the organic solvents used in RP-HPLC.[6][7]
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[] This technique is most effective when the target conjugate has a distinct charge difference from the impurities. The PEG chains can shield the surface charges of the conjugated molecule, which can be exploited for separation.[]
Experimental Protocols
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for purifying conjugates based on differences in hydrophobicity.[8]
-
Column Selection: Choose a suitable C18 or C8 column.[8]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 0.1% TFA or 10 mM ammonium acetate in acetonitrile.
-
Note: If the azide (B81097) conjugate is sensitive to acid, use a neutral pH buffer like ammonium acetate.[8]
-
-
Method Development (Analytical Scale):
-
Develop a gradient that effectively separates your product from impurities. A typical screening gradient might be 5-95% B over 20-30 minutes.[8]
-
Monitor the elution using a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)).[8] Since the azide group lacks a strong UV chromophore, universal detectors like CAD or ELSD are recommended.[8]
-
-
Preparative Run:
-
Scale up the optimized analytical gradient for the preparative column.
-
Load the sample, ensuring not to overload the column.
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the collected fractions for purity.
-
Pool the pure fractions and remove the solvent (e.g., by lyophilization).
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for the initial cleanup of the reaction mixture to remove small molecule impurities.[1][4]
-
Materials and Reagents:
-
SEC column (e.g., Superdex 200 or equivalent).
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).[2]
-
Chromatography system (FPLC or HPLC).
-
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.[2]
-
-
Sample Preparation:
-
Chromatography and Fraction Collection:
-
Analysis and Pooling:
-
Analyze the collected fractions for purity using an appropriate analytical method (e.g., analytical SEC or RP-HPLC).
-
Pool the fractions containing the pure product.
-
Troubleshooting Common Purification Issues
Even with established protocols, purification can present challenges. The following diagram outlines a logical approach to troubleshooting common issues.
Caption: Troubleshooting logic for common purification issues.
Conclusion
The purification of this compound conjugates requires a systematic approach, often involving a combination of chromatographic techniques. By carefully selecting and optimizing methods such as SEC for initial cleanup and RP-HPLC or HIC for high-resolution separation, researchers can achieve the high levels of purity necessary for the development of next-generation therapeutics. This guide provides a solid foundation for developing robust and reproducible purification protocols for these complex and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific ADC Conjugation using Ald-Ph-PEG4-bis-PEG3-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the cytotoxic payload is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Site-specific conjugation technologies have emerged to overcome the limitations of traditional stochastic methods, enabling the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic index.
This document provides detailed application notes and protocols for the use of Ald-Ph-PEG4-bis-PEG3-N3 , a bifunctional linker designed for site-specific ADC conjugation. This linker features a phenyl-aldehyde (Ald-Ph) group for covalent attachment to an antibody via an engineered aldehyde tag, and a terminal azide (B81097) (N3) group for the subsequent attachment of a cytotoxic payload using click chemistry. The integrated polyethylene (B3416737) glycol (PEG) chain (PEG4 and bis-PEG3) enhances the hydrophilicity of the resulting ADC, which can lead to reduced aggregation, improved solubility, and favorable pharmacokinetic properties.[1][2]
The use of this compound allows for a two-step conjugation strategy that provides precise control over the conjugation site and stoichiometry, resulting in a homogeneous ADC product. This approach involves:
-
Enzymatic generation of an aldehyde tag on the antibody.
-
Conjugation of the this compound linker to the aldehyde-tagged antibody.
-
Attachment of the cytotoxic payload to the linker's azide terminus via click chemistry.
These application notes provide a comprehensive guide to the experimental protocols required for the successful synthesis and characterization of ADCs using this advanced linker technology.
Data Presentation
The following tables summarize key quantitative data relevant to the characterization and performance of ADCs constructed using PEGylated linkers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C44H74N10O17 |
| Appearance | Solid or oil |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Reactive Groups | Phenyl-aldehyde, Azide |
Table 2: Comparative Analysis of Methods for Drug-to-Antibody Ratio (DAR) Determination
| Method | Principle | Information Provided | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody and a specific wavelength for the drug) to calculate concentrations. | Average DAR. | Rapid and straightforward.[3] | Does not provide information on DAR distribution; requires distinct absorbance maxima for antibody and drug.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs. | Average DAR and distribution of different DAR species (e.g., DAR0, DAR2, DAR4). | High resolution for different DAR species; non-denaturing conditions. | May require optimization of buffer conditions. |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates antibody light and heavy chains under reducing and denaturing conditions, allowing for analysis of drug distribution. | Drug distribution on light and heavy chains; can be coupled with mass spectrometry for precise mass determination. | High resolution for antibody subunits. | Denaturing conditions may not be suitable for all ADCs. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the precise mass and calculate the DAR. | Precise mass of different ADC species, average DAR, and drug distribution. | High accuracy and provides detailed molecular information. | Requires specialized instrumentation. |
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics (Representative Data)
| ADC Construct | Linker | Circulation Half-life (t½) in rats (hours) | Plasma Clearance (mL/hr/kg) | Reference |
| ADC-1 | Non-PEGylated | 48 | 0.5 | [2] |
| ADC-2 | Short PEG (PEG4) | 72 | 0.35 | [2] |
| ADC-3 | Long PEG (PEG12) | 120 | 0.2 | [2] |
Table 4: In Vitro Cytotoxicity of ADCs with Different Linkers (Representative Data)
| Cell Line | Target Antigen | ADC Construct | Linker | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | Trastuzumab-MMAE | Non-PEGylated | 0.5 | [1] |
| SK-BR-3 | HER2 | Trastuzumab-MMAE | PEGylated | 0.8 | [1] |
| MDA-MB-468 | EGFR | Cetuximab-PBD | Non-PEGylated | 0.1 | |
| MDA-MB-468 | EGFR | Cetuximab-PBD | PEGylated | 0.2 |
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Antibody
This protocol describes the generation of an aldehyde tag on a monoclonal antibody using a formylglycine-generating enzyme (FGE).[4][5] This method involves the co-expression of the antibody containing a specific peptide recognition sequence (the "aldehyde tag," e.g., CxPxR) with FGE.[5]
Materials:
-
Expression vector containing the antibody gene with an inserted aldehyde tag sequence.
-
Expression vector for FGE.
-
Mammalian cell line for protein expression (e.g., CHO or HEK293).
-
Cell culture medium and supplements.
-
Transfection reagents.
-
Protein A affinity chromatography column.
-
Purification buffers (e.g., PBS).
Procedure:
-
Co-transfection: Co-transfect the mammalian host cells with the expression vectors for the aldehyde-tagged antibody and FGE.
-
Expression: Culture the transfected cells under appropriate conditions to allow for protein expression. The FGE will convert the cysteine residue within the aldehyde tag to a formylglycine (fGly) residue, which contains an aldehyde group.[4]
-
Harvesting: Harvest the cell culture supernatant containing the secreted aldehyde-tagged antibody.
-
Purification: Purify the aldehyde-tagged antibody from the supernatant using Protein A affinity chromatography.
-
Buffer Exchange: Exchange the purified antibody into a suitable buffer for conjugation (e.g., PBS, pH 7.4).
-
Characterization: Confirm the presence of the aldehyde tag and determine the conversion efficiency using mass spectrometry.
Protocol 2: Conjugation of this compound to Aldehyde-Tagged Antibody
This protocol details the reaction between the aldehyde group on the antibody and the phenyl-aldehyde group of the linker.
Materials:
-
Aldehyde-tagged antibody (from Protocol 1).
-
This compound linker.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Desalting column or size-exclusion chromatography (SEC) system.
Procedure:
-
Antibody Preparation: Prepare the aldehyde-tagged antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Purification: Remove the excess, unreacted linker using a desalting column or SEC equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the resulting antibody-linker conjugate by mass spectrometry to confirm successful conjugation.
Protocol 3: Payload Conjugation via Click Chemistry
This protocol describes the attachment of an alkyne-functionalized cytotoxic payload to the azide-functionalized antibody-linker conjugate via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-functionalized antibody-linker conjugate (from Protocol 2).
-
Alkyne-functionalized cytotoxic payload.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Sodium ascorbate (B8700270).
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Desalting column or SEC system.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a stock solution of the alkyne-payload in DMSO or DMF.
-
-
Complex Formation: Mix CuSO4 and THPTA in a 1:2 molar ratio and allow it to stand for a few minutes to form the Cu(I)-THPTA complex.
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-functionalized antibody-linker conjugate with the alkyne-payload (typically at a molar ratio of 1:5 to 1:10).
-
Add the pre-formed Cu(I)-THPTA complex to the reaction mixture.
-
Add sodium ascorbate to initiate the click reaction.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final ADC product using a desalting column or SEC to remove unreacted payload and copper catalyst.
-
Characterization: Characterize the final ADC for purity, DAR, and aggregation.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This protocol provides a straightforward method for determining the average DAR.[3]
Materials:
-
Purified ADC.
-
Unconjugated antibody.
-
Free drug-linker.
-
UV/Vis spectrophotometer.
-
Quartz cuvettes.
-
Buffer (e.g., PBS).
Procedure:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the drug's absorbance maximum (λmax).
-
Sample Measurement: Measure the absorbance of the ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).
-
Calculation: Calculate the concentrations of the antibody and the drug using the following equations, derived from the Beer-Lambert law:
-
Corrected A280 = A280 - (Aλmax × CF), where CF is the correction factor for the drug's absorbance at 280 nm.
-
[Antibody] = Corrected A280 / ε_antibody_280
-
[Drug] = Aλmax / ε_drug_λmax
-
-
DAR Calculation: DAR = [Drug] / [Antibody]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potency of the ADC on cancer cell lines.[1][6][7]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium.
-
ADC and unconjugated antibody.
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium. Add the dilutions to the cells and include untreated cells as a control.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Bioconjugation of Hydrophobic Payloads with Hydrophilic Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of highly potent, hydrophobic small molecule drugs to biomolecules, such as monoclonal antibodies (mAbs), has given rise to a powerful class of therapeutics, most notably Antibody-Drug Conjugates (ADCs). The inherent hydrophobicity of these payloads, while often crucial for their cytotoxic activity, presents significant challenges during the development and manufacturing of bioconjugates. These challenges include a propensity for aggregation, poor aqueous solubility, rapid plasma clearance, and limitations on the achievable drug-to-antibody ratio (DAR).[1][2][3]
The incorporation of hydrophilic linkers is a key strategy to overcome these hurdles.[4] Linkers based on moieties like polyethylene (B3416737) glycol (PEG) or charged groups such as sulfonates can effectively mask the hydrophobicity of the payload.[1][5][6] This "hydrophilic shield" minimizes self-association of the bioconjugate, leading to reduced aggregation and improved stability.[7] Furthermore, hydrophilic linkers can improve the pharmacokinetic (PK) profile of the conjugate, leading to a longer circulation half-life and increased exposure at the target site.[1][8] A significant advantage of this approach is the ability to increase the DAR without inducing aggregation, potentially leading to more potent therapeutics.[5][6][9]
These application notes provide an overview of the benefits of using hydrophilic linkers for the bioconjugation of hydrophobic payloads and detail key experimental protocols for the synthesis, purification, and characterization of the resulting conjugates.
Impact of Linker Hydrophilicity on ADC Properties
The choice between a hydrophilic and a hydrophobic linker profoundly impacts the physicochemical properties and in vivo performance of an ADC. The following tables summarize comparative data from various studies.
Table 1: Comparison of Physicochemical and In Vitro Properties [1][4]
| Parameter | Hydrophobic Linker (e.g., Val-Cit-PAB) | Hydrophilic Linker (e.g., PEG, Sulfonate) | Key Finding |
| Aggregation | Up to 80% aggregation observed with some dipeptide linkers. | Minimal aggregation (<5%) observed with certain glucuronide and PEG-containing linkers. | Hydrophilic linkers drastically reduce the tendency of ADCs to aggregate. |
| Drug-to-Antibody Ratio (DAR) | Limited to a DAR of 2-4 to maintain stability. | Enables higher DARs (e.g., 8) without compromising stability. | Hydrophilic linkers allow for the development of more potent, highly-loaded ADCs. |
| In Vitro Potency (IC50) | High in vitro potency is often achievable. | Maintains high in vitro potency, comparable to hydrophobic linkers. | The cytotoxic potential of the payload is not compromised by the hydrophilic linker. |
Table 2: Comparison of In Vivo Performance [1][4]
| Parameter | Hydrophobic Linker | Hydrophilic Linker | Key Finding |
| Pharmacokinetics (PK) | Accelerated plasma clearance, especially at high DARs. | Slower clearance rates, similar to the native antibody. | Hydrophilic linkers improve circulation time and overall drug exposure. |
| In Vivo Efficacy | High in vitro potency often fails to translate to in vivo efficacy due to poor PK. | Translates high in vitro potency into superior in vivo efficacy. | Improved PK of ADCs with hydrophilic linkers leads to better tumor growth inhibition. |
| Off-Target Toxicity | Increased potential for off-target toxicity due to non-specific uptake and aggregation. | Reduced off-target toxicity. | The improved properties of ADCs with hydrophilic linkers contribute to a better safety profile. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate key concepts and workflows in the development of ADCs with hydrophilic linkers.
Key Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Hydrophobic Payload using a PEG-NHS Ester Linker
This protocol describes the conjugation of a hydrophobic small molecule containing a primary amine to an antibody with accessible lysine (B10760008) residues via a hydrophilic PEG-NHS ester linker.
1.1 Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Hydrophobic payload with a primary amine
-
Amine-reactive PEG-NHS ester (e.g., NHS-PEG4-Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., desalting column, HIC column, SEC column)
1.2 Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Reaction Buffer using a desalting column to remove any interfering substances.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the hydrophobic payload in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the PEG-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). Do not store this solution.[10]
-
-
Conjugation Reaction:
-
Add the payload solution to the PEG-NHS ester solution to form the linker-payload construct. The specific chemistry for this step will depend on the reactive groups of the payload and linker.
-
Add the freshly prepared linker-payload solution to the antibody solution. A 5- to 20-fold molar excess of the linker-payload over the antibody is a common starting point.[10]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[10]
-
-
Purification:
-
Proceed immediately to purification to separate the ADC from excess linker-payload and unconjugated antibody.
-
Use a desalting column to remove small molecule impurities.
-
Further purification to separate ADC species with different DARs can be achieved using Hydrophobic Interaction Chromatography (HIC) (see Protocol 2).[11][12]
-
To remove aggregates, Size Exclusion Chromatography (SEC) can be employed (see Protocol 3).[]
-
Protocol 2: Purification and DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. In the context of ADCs, higher DAR species are more hydrophobic and will elute later from the HIC column.[14][15]
2.1 Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC or FPLC system with a UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[16]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[16]
-
High-Salt Diluent: 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0[16]
2.2 Procedure:
-
Sample Preparation:
-
Adjust the ADC sample to a final concentration of approximately 0.5 M ammonium sulfate using the High-Salt Diluent.[17]
-
Centrifuge the sample to remove any precipitate.
-
-
Chromatography:
-
Equilibrate the HIC column with the initial mobile phase conditions (e.g., 33.3% Mobile Phase B).[16]
-
Inject the prepared ADC sample onto the column.
-
Apply a linear gradient from the initial conditions to 100% Mobile Phase B to elute the bound ADC species.[17]
-
Monitor the elution profile using UV absorbance at 280 nm. Unconjugated antibody will elute first, followed by ADC species with increasing DAR.
-
-
Data Analysis and DAR Calculation:
Protocol 3: Aggregate Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight species (aggregates) in an ADC preparation.[][18]
3.1 Materials:
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
HPLC or FPLC system with a UV detector
-
Mobile Phase: A physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4)
3.2 Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 0.5-2.0 mg/mL) in the SEC mobile phase.[18]
-
-
Chromatography:
-
Equilibrate the SEC column with the Mobile Phase.
-
Inject the prepared sample.
-
Elute the sample isocratically with the Mobile Phase. Aggregates will elute first, followed by the monomeric ADC.[17]
-
-
Data Analysis:
-
Integrate the peak areas of the aggregate and monomer peaks.
-
The percentage of aggregation is calculated as: (Aggregate Peak Area / Total Peak Area) * 100.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC by measuring its ability to inhibit cell proliferation.
4.1 Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and isotype control antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
4.2 Procedure:
-
Cell Seeding:
-
Seed the target-positive and target-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.[18]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and isotype control.
-
Add the various concentrations to the cells.[18]
-
-
Incubation:
-
Incubate the plates for a period sufficient for ADC internalization and payload-induced cell death (typically 72-120 hours).[18]
-
-
Viability Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Conclusion
The use of hydrophilic linkers is a critical and effective strategy in the development of bioconjugates with hydrophobic payloads. By improving solubility, reducing aggregation, and enhancing pharmacokinetic properties, hydrophilic linkers enable the creation of more stable, potent, and safer therapeutics.[1][4] The protocols outlined in these application notes provide a framework for the synthesis, purification, and characterization of these promising drug candidates. Careful optimization of each step is essential to achieve a homogeneous and effective bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Linking Two Payloads to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The development of dual-payload ADCs, which carry two distinct therapeutic agents, represents a significant advancement in this field. By delivering a combination of drugs with different mechanisms of action, dual-payload ADCs have the potential to enhance therapeutic efficacy, overcome drug resistance, and address tumor heterogeneity.[1][2][3][]
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of dual-payload ADCs. The methodologies described herein focus on site-specific conjugation techniques, including enzymatic ligation and bioorthogonal click chemistry, to produce homogeneous and well-defined conjugates.[2][5][6][7]
Methodologies for Dual-Payload Conjugation
The generation of a dual-payload ADC requires orthogonal conjugation strategies that allow for the specific attachment of two different payloads to the antibody. This can be achieved through a combination of site-specific modification techniques.
1. Orthogonal Enzymatic and Chemical Ligation: This approach utilizes an enzyme to introduce the first payload at a specific site, followed by a chemical reaction to attach the second payload at a different engineered site. For instance, a formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a recognition sequence to a reactive aldehyde, which can then be coupled to an aminooxy-functionalized payload.[7][8] The second payload can be introduced at an engineered cysteine residue via maleimide (B117702) chemistry.
2. Dual Click Chemistry Approach: This strategy employs two different pairs of bioorthogonal "click" reactions. For example, a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction can be used to attach the first payload, while an inverse-electron-demand Diels-Alder (IEDDA) reaction can be used for the second.[9] This requires the antibody to be functionalized with two different reactive handles.
3. Multi-functional Linkers: A single linker with two orthogonal reactive groups can be first conjugated to the antibody. Subsequently, the two different payloads can be attached to the linker in a sequential manner.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the generation and characterization of a dual-payload ADC using a combination of enzymatic and click chemistry.
Protocol 1: Enzymatic Conjugation of Payload 1
This protocol describes the site-specific conjugation of an aminooxy-functionalized payload to an antibody containing an FGE recognition sequence.
Materials:
-
Antibody with FGE recognition sequence (e.g., CxPxR)
-
Formylglycine-Generating Enzyme (FGE)
-
Aminooxy-functionalized Payload 1
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reaction tubes
-
Incubator
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Enzymatic Conversion:
-
Add FGE to the antibody solution at a molar ratio of 1:10 (FGE:antibody).
-
Incubate the reaction at 37°C for 4-6 hours to allow for the conversion of the cysteine residue to formylglycine.
-
-
Payload Conjugation:
-
Prepare a stock solution of the aminooxy-functionalized Payload 1 in DMSO.
-
Add the payload solution to the FGE-treated antibody solution at a 5-fold molar excess.
-
Add aniline to a final concentration of 10 mM to catalyze the oxime ligation.
-
Incubate the reaction at room temperature for 12-16 hours with gentle mixing.
-
-
Purification: Purify the single-payload ADC using Size-Exclusion Chromatography (SEC) as described in Protocol 3.
Protocol 2: Click Chemistry Conjugation of Payload 2
This protocol details the attachment of a second, azide-functionalized payload to the single-payload ADC via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized engineered cysteine residue.
Materials:
-
Purified single-payload ADC with an engineered cysteine residue
-
DBCO-maleimide
-
Azide-functionalized Payload 2
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PBS, pH 7.2
-
DMSO
Procedure:
-
Antibody Reduction:
-
To the purified single-payload ADC in PBS, add TCEP to a final molar ratio of 2.5:1 (TCEP:antibody).
-
Incubate at 37°C for 1 hour to reduce the engineered cysteine.
-
Remove excess TCEP using a desalting column.
-
-
DBCO Functionalization:
-
Immediately after desalting, add a 10-fold molar excess of DBCO-maleimide (dissolved in DMSO) to the reduced antibody.
-
Incubate at room temperature for 2 hours.
-
-
Payload Conjugation:
-
Add a 5-fold molar excess of azide-functionalized Payload 2 (dissolved in DMSO) to the DBCO-functionalized antibody.
-
Incubate the reaction for 4-6 hours at room temperature.[10]
-
-
Purification: Purify the final dual-payload ADC using Hydrophobic Interaction Chromatography (HIC) as described in Protocol 4.
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
SEC is used to remove unreacted small molecules like excess payload and linkers from the antibody conjugate.[5][]
Materials:
-
SEC column (appropriate for separating ~150 kDa proteins from small molecules)
-
HPLC system with UV detector
-
PBS, pH 7.4 (Mobile Phase)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of PBS at a flow rate of 0.5-1.0 mL/min.[5]
-
Sample Injection: Inject the conjugation reaction mixture onto the equilibrated column.
-
Elution and Fraction Collection: Elute the sample with PBS. The ADC will elute in the initial high molecular weight peak.[5] Collect fractions corresponding to this peak.
-
Analysis: Pool the ADC-containing fractions and confirm purity by analyzing a small aliquot via SDS-PAGE or analytical SEC.
Protocol 4: Purification and Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity and is particularly useful for separating ADCs with different drug-to-antibody ratios (DARs).[12][13]
Materials:
-
HIC column (e.g., Butyl or Phenyl-based)
-
HPLC system with UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
Column Equilibration: Equilibrate the HIC column with a starting mixture of Mobile Phase A and B (e.g., 100% A).[12]
-
Sample Preparation: Adjust the salt concentration of the purified ADC sample to match the initial binding conditions.[5]
-
Gradient Elution: Inject the sample and elute with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by ADCs with increasing DARs.[5]
-
DAR Analysis: The area of each peak in the chromatogram corresponds to the relative abundance of each ADC species. The average DAR can be calculated from the weighted average of the peak areas.[13][][15][16]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potential of the dual-payload ADC on cancer cell lines.[17][18][19][20]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Dual-payload ADC and control antibodies
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19]
-
ADC Treatment: Prepare serial dilutions of the dual-payload ADC and control antibodies in complete cell culture medium and add to the cells.[19]
-
Incubation: Incubate the plates for 72-96 hours at 37°C.[19]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[17]
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 6: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.[6][8][21][22][23]
Materials:
-
Dual-payload ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the dual-payload ADC in plasma at a concentration of 1 mg/mL at 37°C.[21]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins and extract the supernatant containing any released payload.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of released payload and to determine the average DAR of the remaining intact ADC.
Data Presentation
Quantitative data from the characterization of dual-payload ADCs should be summarized in clear and concise tables for easy comparison.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis
| Conjugation Method | Payload 1 DAR (Average) | Payload 2 DAR (Average) | Total DAR (Average) | % Unconjugated Antibody |
| Method A (Enzymatic/Click) | 1.9 | 1.8 | 3.7 | <5% |
| Method B (Dual Click) | 2.0 | 1.9 | 3.9 | <4% |
| Method C (Multifunctional Linker) | 1.8 | 1.7 | 3.5 | <6% |
Table 2: In Vitro Cytotoxicity (IC50 Values in nM)
| Cell Line | Dual-Payload ADC | Single-Payload ADC 1 | Single-Payload ADC 2 | Unconjugated Antibody |
| Antigen-Positive | 0.5 | 5.2 | 8.1 | >1000 |
| Antigen-Negative | >500 | >1000 | >1000 | >1000 |
Table 3: In Vitro Plasma Stability (% Intact ADC after 7 days)
| Plasma Source | Dual-Payload ADC | Single-Payload ADC 1 | Single-Payload ADC 2 |
| Human | 92% | 95% | 93% |
| Mouse | 85% | 88% | 87% |
Visualizations
References
- 1. Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. njbio.com [njbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. DAR and Payload Distribution Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. agilent.com [agilent.com]
- 16. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ald-Ph-PEG4-bis-PEG3-N3 in Targeted Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG4-bis-PEG3-N3 is a heterobifunctional, cleavable linker molecule designed for the development of advanced targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs).[1][2] Its structure incorporates a terminal aldehyde-phenyl (Ald-Ph) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (composed of PEG4 and two PEG3 units), and a terminal azide (B81097) (N3) moiety. This architecture provides a versatile platform for the precise assembly of complex biomolecular constructs.
The aldehyde group serves as a conjugation point for amine- or hydrazide-containing molecules, often the cytotoxic payload, through the formation of a Schiff base or hydrazone bond. The PEG spacer enhances the solubility and stability of the resulting conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[3][4] The azide group is a key functional handle for "click chemistry," allowing for highly efficient and specific conjugation to molecules containing alkyne groups, such as those that might be engineered into a targeting antibody.[1][5] This modular approach enables the controlled synthesis of ADCs with a defined drug-to-antibody ratio (DAR).
This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of targeted therapies.
Data Presentation
While specific quantitative data for ADCs constructed using this compound is not extensively available in the public domain, the following tables present representative data based on the expected performance of ADCs with similar PEGylated linkers. These tables are intended to serve as a guide for experimental design and data interpretation.
Table 1: Representative In Vitro Cytotoxicity of a HER2-Targeted ADC
| Cell Line | HER2 Expression | Linker Type | ADC IC50 (nM) |
| SK-BR-3 | High | This compound | 5.2 |
| BT-474 | High | This compound | 8.7 |
| MDA-MB-231 | Low | This compound | > 1000 |
| Vehicle Control | N/A | N/A | > 1000 |
This table illustrates the expected target-specific cytotoxicity of an ADC utilizing the specified linker. The potency (IC50) is significantly higher in cancer cells overexpressing the target antigen (HER2).
Table 2: Representative In Vitro Plasma Stability of an ADC
| Linker Type | Plasma Source | Incubation Time (hours) | % Intact ADC Remaining |
| This compound | Human | 0 | 100 |
| 24 | 92 | ||
| 72 | 85 | ||
| 144 | 78 | ||
| This compound | Mouse | 0 | 100 |
| 24 | 88 | ||
| 72 | 79 | ||
| 144 | 69 |
This table provides an example of the stability of an ADC in plasma over time. The PEG linker is expected to contribute to good stability, with a gradual decrease in the percentage of intact ADC due to linker cleavage and payload deconjugation.[6]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in the development of an ADC. Note: These are generalized protocols and may require optimization for specific antibodies, payloads, and experimental conditions.
Protocol 1: Conjugation of this compound to a Cytotoxic Payload
Objective: To conjugate the linker to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., a derivative of MMAE or doxorubicin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
HPLC system for purification
Procedure:
-
Activation of the Payload:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add DSC (1.2 equivalents) and TEA (2.5 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the payload. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation Reaction:
-
In a separate vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the activated payload solution to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Purify the resulting payload-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the product by mass spectrometry and NMR.
-
Protocol 2: Antibody Modification and Click Chemistry Conjugation
Objective: To conjugate the azide-functionalized payload-linker to an alkyne-modified antibody.
Materials:
-
Antibody of interest in an appropriate buffer (e.g., PBS, pH 7.4)
-
An alkyne-modification reagent (e.g., DBCO-NHS ester for SPAAC)
-
Payload-Ald-Ph-PEG4-bis-PEG3-N3 conjugate (from Protocol 1)
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system (e.g., PD-10 desalting columns)
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
Procedure (SPAAC - Strain-Promoted Azide-Alkyne Cycloaddition):
-
Antibody Modification with Alkyne:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add the DBCO-NHS ester to the antibody solution at a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
Remove excess, unreacted DBCO-NHS ester using a desalting column (SEC) equilibrated with PBS.
-
-
Click Chemistry Conjugation:
-
To the purified alkyne-modified antibody, add the azide-functionalized payload-linker (typically at a 3-5 fold molar excess over the antibody).
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
-
The reaction progress can be monitored by hydrophobic interaction chromatography (HIC) to observe the formation of species with higher drug-to-antibody ratios.
-
-
Purification of the ADC:
-
Purify the final ADC from unreacted payload-linker and other reagents using SEC.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by BCA assay).
-
Determine the average DAR using HIC or mass spectrometry.
-
Assess the level of aggregation by SEC.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency and specificity of the ADC against cancer cell lines.[7]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
The purified ADC
-
A cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include a vehicle-only control.
-
Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Ald-Ph-PEG4-bis-PEG3-N3 Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ald-Ph-PEG4-bis-PEG3-N3 conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on the this compound linker and what are their respective reaction partners?
A1: This is a heterobifunctional linker featuring two distinct reactive moieties for sequential and orthogonal conjugation:
-
Aldehyde Group (Ald-Ph): The benzaldehyde (B42025) group reacts with primary amines (e.g., on the N-terminus or lysine (B10760008) residues of proteins) via reductive amination to form a stable secondary amine bond.[1][2] It can also react with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone bonds, respectively.[3][4]
-
Azide (B81097) Group (N3): The azide group is used in "click chemistry."[5] It reacts with alkyne-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[5][6]
Q2: I am observing low to no conjugation. What are the potential causes and solutions?
A2: Low conjugation yield can stem from several factors related to either the aldehyde or azide reaction. A systematic approach to troubleshooting is recommended.
-
For the Aldehyde Reaction (Reductive Amination):
-
Suboptimal pH: The formation of the initial imine/Schiff base is most efficient at a slightly acidic to neutral pH (around 6.0-7.5), while the subsequent reduction is effective at a similar or slightly higher pH.[1][2] Extreme pH values can either protonate the amine, rendering it non-nucleophilic, or inhibit the reaction.[7]
-
Inactive Reducing Agent: The reducing agent (e.g., sodium cyanoborohydride, NaCNBH₃) is crucial for forming a stable bond.[8] Ensure it is fresh and has been stored correctly, as it can degrade with exposure to moisture.
-
Buffer Interference: Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the aldehyde group.[9] Opt for non-amine-containing buffers like PBS or HEPES.
-
-
For the Azide Reaction (Click Chemistry):
-
Catalyst Inactivity (CuAAC): The active catalyst is Cu(I), which is prone to oxidation.[10] Ensure your reaction is deoxygenated, and if using a Cu(II) salt with a reducing agent like sodium ascorbate (B8700270), ensure the reducing agent is fresh.[10][11] Using a copper-stabilizing ligand like TBTA or THPTA is highly recommended.[10]
-
Reagent Degradation: While azides are generally stable, ensure your azide- and alkyne-containing molecules have been stored properly, typically at -20°C and protected from light.[4][10]
-
Steric Hindrance: The PEG chains are designed to minimize steric hindrance, but if you are conjugating large molecules, you may need to increase reaction times or gently elevate the temperature.[11]
-
Q3: How can I perform a sequential conjugation to attach two different molecules to the linker?
A3: The orthogonal nature of the aldehyde and azide groups allows for a controlled, two-step conjugation. A common strategy is to first react the aldehyde group, purify the intermediate, and then perform the click chemistry reaction with the azide. This prevents unwanted side reactions and ensures a more homogenous final product.[12]
Q4: I am seeing unexpected side products. What could they be and how can I minimize them?
A4: Side product formation is a common issue in bioconjugation.
-
Azide Reduction: In CuAAC reactions, the reducing agent (sodium ascorbate) can sometimes reduce the azide group to a primary amine, creating an unwanted byproduct.[10] To mitigate this, use the minimum effective concentration of the reducing agent or use a direct Cu(I) source.[10]
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and Cu(II), terminal alkynes can couple to form a diyne.[10] Degassing the reaction mixture and using a sufficient amount of reducing agent can prevent this.[10]
-
Protein Aggregation: High concentrations of reactants or suboptimal buffer conditions can lead to protein aggregation.[11] It is advisable to work at a lower protein concentration and screen different buffer systems to maintain protein stability.
Q5: What is the best way to purify my final conjugate?
A5: The choice of purification method depends on the properties of your final conjugate and the impurities present.
-
Size Exclusion Chromatography (SEC): This is highly effective for removing smaller, unreacted linkers and payloads from a larger protein or antibody conjugate.[11][]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of the conjugate from the unreacted protein, even if the size difference is minimal.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is well-suited for purifying smaller conjugates like PEGylated peptides.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Aldehyde Reaction: Incorrect pH, inactive reducing agent, or interfering buffers (e.g., Tris). | Optimize pH (6.0-8.0), use fresh reducing agent (e.g., NaCNBH₃), and switch to a non-amine buffer like PBS or HEPES.[1][8][9] |
| Azide Reaction: Inactive copper catalyst (CuAAC), degraded reagents, or steric hindrance. | For CuAAC, degas the reaction and use a copper-stabilizing ligand.[10] For SPAAC, consider a more reactive cyclooctyne. Ensure all reagents are fresh and consider longer incubation times. | |
| Multiple Conjugated Species | High molar ratio of the linker or payload to the target molecule. | Systematically decrease the molar excess of the linker/payload to favor the desired degree of conjugation. |
| Protein Aggregation During Reaction | High protein concentration or suboptimal buffer conditions. | Reduce the protein concentration in the reaction mixture. Screen different buffers to find conditions that maintain protein stability.[11] |
| Presence of Amine Byproduct | Reduction of the azide group by the reducing agent in CuAAC reactions. | Use the minimum effective concentration of sodium ascorbate or switch to a direct Cu(I) source to avoid the need for a reducing agent.[10] |
| Difficulty in Purifying Conjugate | Insufficient separation between the conjugate and unreacted starting materials. | If SEC is ineffective due to a small size difference, try IEX, as PEGylation can alter the protein's charge.[] A multi-step purification approach (e.g., SEC followed by IEX) may be necessary.[15] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Aldehyde-Amine Conjugation (Reductive Amination)
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 8.5 | Optimal pH can be substrate-dependent; empirical testing is recommended.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures may require longer reaction times but can improve the stability of sensitive proteins.[1] |
| Molar Excess of Linker | 5- to 20-fold | This should be optimized to achieve the desired degree of conjugation.[1] |
| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | A common and effective choice for reductive amination.[8] |
Table 2: Recommended Reaction Conditions for Azide-Alkyne Click Chemistry
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| pH | 7.0 - 8.5 | 6.0 - 9.0 |
| Temperature | Room Temperature | 4°C to 37°C |
| Catalyst | Cu(I) source (e.g., CuSO₄ with sodium ascorbate) | None required |
| Ligand | Recommended (e.g., TBTA, THPTA) | Not applicable |
| Molar Excess of Alkyne/Cyclooctyne | 1.1 to 1.5 equivalents | 1.5 to 20-fold molar excess |
Experimental Protocols
Protocol 1: Reductive Amination of a Protein with the Aldehyde Moiety
This protocol describes the conjugation of the aldehyde group of the linker to a primary amine on a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous DMSO or DMF
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a fresh solution of NaCNBH₃ (e.g., 500 mM) in an appropriate buffer.
-
-
Conjugation Reaction:
-
To the protein solution, add the desired molar excess of the linker stock solution.
-
Add NaCNBH₃ to a final concentration of approximately 20 mM.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[1]
-
-
Purification:
-
Remove the excess linker and reducing agent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE (which should show a shift in molecular weight) and mass spectrometry to confirm conjugation.
-
Protocol 2: Azide-Alkyne Cycloaddition (CuAAC) of the Conjugate
This protocol describes the "click" reaction between the azide group on the linker-protein conjugate and an alkyne-containing molecule.
Materials:
-
Azide-functionalized linker-protein conjugate from Protocol 1
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate solution (freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA) solution
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-molecule, CuSO₄, sodium ascorbate, and THPTA in a degassed buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized conjugate and the alkyne-containing molecule.
-
Prepare a premix of CuSO₄ and THPTA. Add this to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.[16] The reaction progress can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., SEC) to remove excess reagents and byproducts.
-
-
Characterization:
-
Confirm the final dual conjugation using techniques like mass spectrometry and functional assays.
-
Visualizations
Caption: A sequential workflow for dual conjugation using the this compound linker.
Caption: The chemical pathway for the reductive amination of a protein with the aldehyde group.
Caption: The copper-catalyzed "click chemistry" reaction between the azide group and an alkyne.
References
- 1. Aldehyde PEG Aldehyde,CHO-PEG-CHO [nanocs.net]
- 2. interchim.fr [interchim.fr]
- 3. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Aldehyde-Based Bioconjugation
Welcome to the technical support center for optimizing aldehyde-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the successful conjugation of biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for aldehyde-based bioconjugation?
A1: The optimal pH for aldehyde-based bioconjugation, specifically for oxime and hydrazone ligations, is dependent on whether a catalyst is employed. For uncatalyzed reactions, a slightly acidic pH of approximately 4.5 is typically advantageous.[1][2] However, many biomolecules are not stable under these acidic conditions. For reactions at a neutral pH (around 7.0), the use of a nucleophilic catalyst is highly recommended to achieve a reasonable reaction rate.[3][4]
Q2: Why is my bioconjugation reaction slow at neutral pH?
A2: The rate of oxime and hydrazone formation is significantly slower at neutral pH compared to acidic conditions.[4] This is a primary reason for low yields or slow reaction progress when performing conjugations at physiological pH without a catalyst.[4]
Q3: What catalysts can be used to accelerate the reaction at neutral pH, and at what concentrations?
A3: Aniline (B41778) and its derivatives are effective nucleophilic catalysts that can significantly accelerate reaction rates at neutral pH.[1][4][5] Aniline can be used at concentrations ranging from 10-100 mM.[2][3] Substituted anilines, such as p-phenylenediamine (B122844), have been shown to be even more efficient catalysts than aniline.[6]
Q4: Which is more stable, an oxime or a hydrazone bond?
A4: Oxime bonds are significantly more stable than hydrazone bonds, particularly at neutral and acidic pH.[7] The rate of hydrolysis for oximes is substantially lower than for hydrazones, with some studies showing a nearly 1000-fold lower hydrolysis rate for oximes compared to simple hydrazones.[7][8] This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen in the hydrazone linkage.[7][9]
Q5: How can I introduce an aldehyde group into my protein for site-specific conjugation?
A5: A common method for site-specific introduction of an aldehyde group is through the use of an "aldehyde tag".[10][11] This involves genetically encoding a short peptide sequence (e.g., CxPxR) into the protein of interest.[11][12] The formylglycine-generating enzyme (FGE) then recognizes this sequence and oxidizes the cysteine residue to a formylglycine, which contains a reactive aldehyde group.[10][11][12]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | Suboptimal pH: The reaction rate is highly pH-dependent. For uncatalyzed reactions, the optimal pH is typically between 4 and 5. At neutral pH, the reaction is significantly slower.[3][4] | - If your biomolecule is stable at acidic pH, perform the reaction in a buffer at pH 4.5 (e.g., sodium acetate).[3] - If you must work at a neutral pH (6.5-7.5), the use of a catalyst is highly recommended.[3] |
| Inefficient or Absent Catalyst: At neutral pH, a nucleophilic catalyst is often necessary to achieve a reasonable reaction rate.[3] | - Add a catalyst such as aniline or a substituted aniline like p-phenylenediamine to your reaction mixture.[3] - Aniline can increase the reaction rate up to 40-fold at neutral pH.[2] | |
| Low Reactant Concentration: The kinetics of the ligation are dependent on the concentration of the reactants. | - Increase the concentration of one or both reactants if possible. | |
| Reactant Instability: The aminooxy or hydrazide group can be susceptible to degradation or reaction with impurities, such as acetone (B3395972), which may be present in solvents.[3][13] | - Use high-purity, fresh solvents and reagents.[3] - Ensure your aldehyde-tagged biomolecule and aminooxy/hydrazide reagents have been stored properly according to the manufacturer's instructions. | |
| Steric Hindrance: The aldehyde may be in a sterically hindered location on the biomolecule, limiting access for the nucleophile. | - Consider engineering the aldehyde tag at a more accessible location (e.g., N- or C-terminus).[12] | |
| Poor Purity of Final Conjugate | Presence of Unreacted Starting Materials: The reaction may not have gone to completion, or the purification method may be inadequate. | - Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry) to ensure completion.[3] - Utilize a purification method with high resolving power, such as size-exclusion chromatography (SEC) or affinity chromatography.[3][14] |
| Protein Aggregation: Changes in buffer conditions or the conjugation itself can lead to protein aggregation. | - Optimize buffer conditions (pH, ionic strength) to enhance protein stability.[14] - Perform the conjugation and purification steps at a lower temperature to reduce aggregation.[14] | |
| Inconsistent Results | Variability in Aldehyde Tag Conversion: Incomplete conversion of the cysteine to formylglycine in the aldehyde tag will lead to inconsistent levels of reactive aldehyde. | - Co-overexpress the formylglycine-generating enzyme (FGE) to maximize conversion efficiency.[12] - Use mass spectrometry to quantify the extent of conversion before proceeding with conjugation.[12] |
| Hydrolysis of the Conjugate: Hydrazone linkages are particularly susceptible to hydrolysis, especially under acidic conditions. | - For applications requiring high stability, use an aminooxy reagent to form a more stable oxime linkage.[7] - Store the purified conjugate at an appropriate pH and temperature to minimize hydrolysis. |
Quantitative Data Summary
Table 1: Comparison of Oxime and Hydrazone Linkage Stability
| Linkage Type | Relative Hydrolysis Rate Constant (k_rel) | Key Stability Characteristics |
| Oxime | 1 | High stability, especially at neutral and acidic pH.[7] |
| Methylhydrazone | ~600 | Significantly less stable than oximes.[7][8] |
| Acetylhydrazone | ~300 | More stable than methylhydrazone, but less stable than oxime.[7][8] |
Table 2: Effect of pH and Catalysts on Oxime Ligation
| pH | Catalyst | Relative Reaction Rate | Notes |
| 4.0-5.0 | None | Optimal for uncatalyzed reactions | Acidic conditions may not be suitable for all biomolecules.[3][4] |
| ~7.0 | None | Slow | The reaction rate is significantly reduced at neutral pH.[4] |
| ~7.0 | Aniline (10-100 mM) | Significantly Increased (up to 40-fold) | Aniline acts as a nucleophilic catalyst to accelerate the reaction.[2][3] |
| ~7.0 | p-Phenylenediamine | Increased (up to 120-fold vs. uncatalyzed, 19-fold vs. aniline) | A more efficient catalyst than aniline at neutral pH.[6] |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH
This protocol provides a general guideline for the conjugation of an aldehyde-tagged protein with an aminooxy-functionalized molecule at neutral pH using aniline as a catalyst.
Materials:
-
Aldehyde-tagged protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Aminooxy-functionalized molecule stock solution
-
Aniline stock solution (e.g., 1 M in DMSO or a saturated aqueous solution)
-
Quenching reagent (optional, e.g., acetone)
-
Purification system (e.g., SEC or affinity chromatography)
Procedure:
-
Preparation of Reactants:
-
Prepare a solution of the aldehyde-tagged protein at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Prepare a stock solution of the aminooxy-functionalized molecule in a compatible solvent.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the aldehyde-tagged protein solution and the aminooxy-functionalized molecule to the desired final concentrations (e.g., a 1.2 to 2-fold molar excess of the aminooxy compound relative to the protein).
-
Initiate the reaction by adding the aniline catalyst to the desired final concentration (e.g., 10-100 mM).
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction using a suitable analytical method such as SDS-PAGE, HPLC, or mass spectrometry.
-
-
Quenching the Reaction (Optional):
-
If desired, the reaction can be quenched by adding a quenching reagent like acetone to react with any excess aminooxy molecules.
-
-
Purification:
-
Purify the bioconjugate from unreacted starting materials, catalyst, and byproducts using a suitable chromatography method.[14]
-
Protocol 2: Generation of Aldehyde-Tagged Proteins
This protocol outlines the general steps for producing a protein with a site-specific aldehyde group via co-expression with formylglycine-generating enzyme (FGE).
Materials:
-
Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR)
-
Expression vector for FGE
-
Appropriate host cells (e.g., E. coli or mammalian cells)
-
Cell culture media and reagents
-
Protein purification system
Procedure:
-
Cloning:
-
Genetically fuse the aldehyde tag sequence to the N- or C-terminus of the protein of interest in an appropriate expression vector.
-
-
Co-expression:
-
Co-transform or co-transfect the host cells with the plasmid containing the aldehyde-tagged protein and the plasmid for FGE expression.
-
Induce protein expression according to the specific requirements of the expression system.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells and lyse them to release the expressed proteins.
-
Purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography).
-
-
Verification of Aldehyde Tag Conversion:
-
Analyze the purified protein by mass spectrometry to confirm the conversion of the cysteine residue in the aldehyde tag to formylglycine.[12] This is crucial to determine the concentration of reactive aldehyde available for conjugation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 11. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aggregation in Antibody-Drug Conjugates (ADCs), particularly those utilizing Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with PEG linkers?
Aggregation of ADCs is a complex issue arising from the interplay of the antibody, the cytotoxic payload, and the linker, as well as the surrounding experimental conditions.[1] The primary driver is often the increased hydrophobicity of the ADC after the conjugation of a hydrophobic payload.[2][3] Even with the inclusion of hydrophilic PEG linkers, residual hydrophobicity from the payload can still promote aggregation.[3]
Key contributing factors include:
-
Hydrophobicity of the Payload and Linker: The conjugation of hydrophobic small molecule drugs to the antibody's surface creates hydrophobic patches that can lead to self-association and aggregation.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater tendency for aggregation.[2][4] ADCs with a high number of conjugated drugs are more prone to stability issues related to aggregation.[2]
-
Conjugation Chemistry and Conditions: The conjugation process itself can introduce stress. Factors such as the use of organic co-solvents (e.g., DMSO) to dissolve the linker-payload, non-optimal buffer conditions (pH and ionic strength), and thermal stress can lead to antibody denaturation and subsequent aggregation.[3]
-
Antibody-Specific Properties: The inherent stability and amino acid sequence of the monoclonal antibody (mAb) can influence its susceptibility to aggregation.[3]
-
Storage and Handling: Improper storage conditions, such as repeated freeze-thaw cycles, exposure to light, and unsuitable buffer formulations, can destabilize the ADC and promote aggregation over time.[3][5]
Q2: How do PEG linkers help in preventing ADC aggregation?
PEG linkers are a key strategy to minimize ADC aggregation by increasing the overall hydrophilicity of the conjugate.[3][] The ethylene (B1197577) glycol units in the PEG chain are hydrophilic and form a "hydration shell" around the molecule.[4][7] This effectively masks the hydrophobicity of the payload, reducing the likelihood of intermolecular hydrophobic interactions that cause aggregation.[3][7] Additionally, the flexible PEG chains provide steric hindrance, physically preventing the ADC molecules from getting close enough to aggregate.[3]
Q3: How does the length and architecture of the PEG linker influence ADC aggregation?
The length and architecture (linear vs. branched) of the PEG linker are critical parameters that must be optimized for each specific ADC.
-
PEG Linker Length: Longer PEG chains generally offer better hydrophilicity and steric hindrance, which can lead to reduced aggregation and slower plasma clearance.[3] However, there is an optimal length beyond which further increases may not provide additional benefits and could negatively impact the ADC's potency.[3] For some ADCs, a PEG8 chain has been identified as a threshold for minimizing clearance, with longer chains not offering significant further advantages.[3] In some instances, excessively long PEG spacers have been observed to increase aggregation, emphasizing the context-dependent nature of this optimization.[3]
-
PEG Linker Architecture: Branched or "pendant" PEG linkers can provide a superior shielding effect compared to linear linkers, potentially leading to improved pharmacokinetics and reduced aggregation.[8][9] Branched linkers can also enable higher drug loading without a proportional increase in aggregation.[10] However, the increased steric bulk of branched linkers may sometimes interfere with antigen binding or the enzymatic cleavage of the linker.[9]
Q4: What are the consequences of ADC aggregation?
ADC aggregation can have significant negative impacts on the therapeutic's safety and efficacy:
-
Reduced Efficacy: Aggregates may have altered pharmacokinetic profiles, leading to faster clearance from the bloodstream and reduced accumulation at the tumor site.[1]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to the formation of anti-drug antibodies (ADAs).[1]
-
Off-Target Toxicity: Aggregates can be non-specifically taken up by cells of the reticuloendothelial system, leading to off-target toxicity.[1]
-
Manufacturing and Stability Issues: Aggregation can result in product loss during manufacturing and purification, as well as a shorter shelf-life of the final drug product.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation issues encountered during the development of ADCs with PEG linkers.
Issue 1: Significant Aggregation Observed Immediately After Conjugation
Symptom: You observe turbidity, precipitation, or a significant increase in high molecular weight species (HMWS) in your initial analysis by Size Exclusion Chromatography (SEC) right after the conjugation and purification steps.
Below is a troubleshooting workflow to address immediate post-conjugation aggregation.
Caption: Troubleshooting workflow for immediate post-conjugation aggregation.
Possible Causes & Solutions:
-
High Hydrophobicity of the Payload-Linker:
-
Increase PEG Linker Length/Hydrophilicity: If using a PEGylated linker, consider increasing the number of PEG units (e.g., from PEG4 to PEG8 or PEG12) to enhance the hydrophilic shielding of the payload.[1][7]
-
Optimize/Reduce DAR: A lower drug-to-antibody ratio will reduce the overall hydrophobicity. Aim for a lower average DAR by adjusting the molar ratio of the linker-payload to the antibody during the conjugation reaction.[5]
-
-
Suboptimal Conjugation Conditions:
-
Minimize Organic Co-solvent: If using an organic solvent like DMSO to dissolve the linker-payload, minimize its final concentration in the reaction mixture (ideally below 5% v/v), as higher concentrations can promote protein aggregation.[5]
-
Optimize Buffer pH & Ionic Strength: Ensure the pH of the conjugation buffer is not close to the isoelectric point (pI) of the antibody, as this is the point of minimum solubility.[1] Adjusting the ionic strength with salts like NaCl can also help to minimize protein-protein interactions.
-
Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation physically separates the ADC molecules, preventing them from interacting and aggregating.[3][11]
-
Issue 2: Gradual Increase in Aggregation During Storage
Symptom: Your ADC preparation appears stable initially, but you observe a slow and steady increase in the percentage of aggregates over time during storage, as monitored by SEC or Dynamic Light Scattering (DLS).
Below is a troubleshooting workflow for storage-induced ADC aggregation.
Caption: Troubleshooting workflow for storage-induced ADC aggregation.
Possible Causes & Solutions:
-
Suboptimal Formulation Buffer:
-
Optimize pH and Ionic Strength: Conduct a screening study to identify the optimal pH and ionic strength of the storage buffer that maximizes the colloidal stability of your ADC.
-
Incorporate Stabilizing Excipients: The addition of excipients can significantly improve ADC stability.[12][13]
-
Sugars: Sucrose and trehalose (B1683222) can act as cryoprotectants and lyoprotectants.[5]
-
Surfactants: Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[5][12]
-
Amino Acids: Arginine and glycine (B1666218) can help to reduce protein-protein interactions.[2]
-
-
-
Improper Storage and Handling:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles, which can denature the protein.[5]
-
Protect From Light: Store the ADC protected from light, especially if the payload is photosensitive, to prevent degradation and subsequent aggregation.[3]
-
Consider Lyophilization: For long-term storage, consider freeze-drying the ADC. This requires the development of a suitable lyophilization cycle and a formulation containing lyoprotectants.[3]
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Properties
| Linker | PEG Length | In Vitro Potency (IC50, ng/mL) | Plasma Clearance (mL/day/kg) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| Linker A | PEG4 | 10 | 25 | 40 |
| Linker B | PEG8 | 15 | 10 | 75 |
| Linker C | PEG12 | 18 | 8 | 80 |
| Linker D | PEG24 | 25 | 7 | 85 |
| Note: Data are representative examples compiled from multiple sources and will vary depending on the specific ADC and experimental conditions.[3] |
Table 2: Comparison of Linear vs. Branched PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
| Note: Data are representative examples compiled from multiple sources and will vary depending on the specific ADC and experimental conditions.[8] |
Table 3: Effect of Stabilizing Excipients on ADC Aggregation
| Excipient | Concentration | % Aggregates (after stress) |
| None (Control) | - | 15.2 |
| Sucrose | 250 mM | 5.8 |
| Trehalose | 250 mM | 6.1 |
| L-Arginine | 150 mM | 7.5 |
| Polysorbate 80 | 0.02% (w/v) | 4.3 |
| Note: Data are representative examples compiled from multiple sources and will vary depending on the specific ADC and experimental conditions. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of monomer, aggregates (high molecular weight species), and fragments in an ADC sample.
Materials:
-
HPLC system with a UV detector
-
Size Exclusion Chromatography column suitable for proteins (e.g., silica-based with hydrophilic coating)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8 (optimize for your ADC)
-
ADC sample
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[14]
-
Sample Preparation:
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The run time should be sufficient to allow for the elution of all species.
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Assessment
Objective: To rapidly assess the size distribution and presence of aggregates in an ADC sample.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample
-
Filtration device (e.g., 0.1 µm or 0.02 µm filter)
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Sample Preparation:
-
Filter the ADC sample through an appropriate low-protein-binding filter to remove dust and large particles.
-
Pipette the filtered sample into a clean, dust-free cuvette.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, acquisition time).
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The DLS software will use the autocorrelation function to calculate the particle size distribution.
-
Analyze the size distribution plot for the presence of larger species, which would indicate aggregation. The polydispersity index (PDI) provides an indication of the width of the size distribution; a higher PDI can suggest the presence of multiple species, including aggregates.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. benchchem.com [benchchem.com]
- 14. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 15. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
Technical Support Center: Dual-Payload Antibody-Drug Conjugate (ADC) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis and characterization of dual-payload antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during dual-payload ADC synthesis in a question-and-answer format, providing potential causes and recommended solutions.
Issue 1: Low Conjugation Efficiency or Incomplete Reaction
Q: My conjugation reaction is resulting in a low drug-to-antibody ratio (DAR) for one or both payloads. What are the potential causes and how can I improve the efficiency?
A: Low conjugation efficiency is a frequent challenge in ADC development.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | pH: Ensure the pH of the reaction buffer is optimal for the specific conjugation chemistry. For instance, lysine-based conjugations typically require a pH of 7.5-8.5, while cysteine-based conjugations are more efficient at a pH between 6.5 and 7.5.[1] Temperature and Time: Optimize the reaction temperature and incubation time. Insufficient time can lead to incomplete conjugation, whereas excessive time might cause antibody aggregation or degradation.[1] Molar Ratio: Carefully titrate the molar ratio of the linker-payload to the antibody to achieve the desired DAR without oversaturating the conjugation sites, which can lead to aggregation.[1] |
| Poor Reagent Quality | Antibody Purity: Use a monoclonal antibody (mAb) that is >95% pure. Contaminating proteins can compete for the linker-payload, reducing conjugation efficiency.[1] Linker-Payload Integrity: Verify the purity and stability of your linker-payload constructs. Degradation during storage can significantly impact reactivity. Consider synthesizing a fresh batch if degradation is suspected.[1] Buffer Components: Ensure all buffer components are fresh and of high quality. |
| Issues with Conjugation Chemistry | Linker Reactivity: Confirm the reactivity of the functional groups on your linker under the chosen reaction conditions. Conjugation Site Accessibility: Steric hindrance can prevent the linker-payload from accessing the conjugation site on the antibody. Consider using linkers with different spacer lengths or exploring alternative conjugation sites. |
| Antibody-Specific Factors | Post-Translational Modifications: Modifications to the antibody, such as glycosylation, can interfere with conjugation. Characterize your antibody thoroughly. Conformational Changes: Ensure the antibody maintains its native conformation during the conjugation process, as denaturation can hide conjugation sites. |
Issue 2: Product Heterogeneity and Inconsistent DAR
Q: I am observing significant heterogeneity in my dual-payload ADC preparation, with a wide distribution of DARs for both payloads. How can I produce a more homogeneous product?
A: Achieving a homogeneous product is crucial for the safety and efficacy of an ADC.[2] Heterogeneity in dual-payload ADCs, particularly with stochastic conjugation methods, is a known challenge.[2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Stochastic Conjugation Chemistry | Traditional conjugation to lysine (B10760008) or cysteine residues often results in a heterogeneous mixture of ADCs with varying DARs.[3] |
| Site-Specific Conjugation | Employ site-specific conjugation technologies to achieve precise control over the location and number of conjugated payloads.[2][4] This can be achieved through: - Engineered Cysteines: Introduce cysteine residues at specific sites on the antibody for controlled conjugation.[2] - Non-Canonical Amino Acids: Incorporate unnatural amino acids with orthogonal reactivity.[4] - Enzymatic Conjugation: Utilize enzymes like transglutaminase for site-specific ligation.[4] |
| Inconsistent Reaction Conditions | Minor variations in reaction parameters can lead to batch-to-batch variability. |
| Strict Process Control | Maintain tight control over all reaction parameters, including temperature, pH, time, and reagent concentrations. |
| Sequential Conjugation Challenges | In a sequential conjugation approach, incomplete reaction or purification after the first payload attachment can lead to heterogeneity in the second conjugation step. |
| Optimize Sequential Steps | Ensure the first conjugation reaction goes to completion and that the intermediate is thoroughly purified before proceeding to the second payload conjugation.[5] |
Issue 3: Aggregation and Poor Solubility
Q: My purified dual-payload ADC shows signs of aggregation and has poor solubility. What steps can I take to mitigate this?
A: Aggregation is a critical issue that can affect the stability, efficacy, and safety of an ADC.[3] The conjugation of hydrophobic payloads can increase the propensity for aggregation.[]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrophobic Payloads | The attachment of hydrophobic drug molecules can increase the overall hydrophobicity of the ADC, leading to aggregation.[] |
| Hydrophilic Linkers: Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve the solubility and reduce aggregation of the final ADC.[5] Optimize DAR: A high DAR can increase hydrophobicity and aggregation. Aim for the optimal DAR that balances efficacy and biophysical properties.[3] | |
| Suboptimal Buffer Conditions | The pH, ionic strength, and excipients in the formulation buffer can significantly impact ADC stability. |
| Formulation Development: Conduct formulation screening studies to identify optimal buffer conditions (pH, excipients) that minimize aggregation and maintain ADC stability. | |
| Conjugation Process-Induced Stress | The conjugation process itself, including pH shifts and the use of organic co-solvents, can induce antibody unfolding and aggregation. |
| Gentle Process Conditions: Minimize exposure to harsh conditions. If organic solvents are necessary to dissolve the linker-payload, add them slowly and in minimal amounts.[1] | |
| Ineffective Purification | The purification process may not be effectively removing existing aggregates. |
| Size Exclusion Chromatography (SEC): Use SEC to effectively separate monomeric ADC from aggregates.[5] Monitor the elution profile at 280 nm to identify and fractionate the monomeric peak.[5] |
Frequently Asked Questions (FAQs)
Synthesis and Conjugation
Q1: What are the main strategies for synthesizing a dual-payload ADC?
A1: There are two primary strategies for constructing dual-payload ADCs:
-
Sequential Conjugation: This involves a stepwise approach where the first linker-payload is conjugated to the antibody, followed by purification, and then conjugation of the second linker-payload.[5][7] This method allows for more control over the conjugation of each payload.
-
Single-Step Conjugation with a Branched Linker: This strategy utilizes a heterotrifunctional or branched linker that has two separate attachment points for the two different payloads.[2][5] The antibody is then conjugated to this pre-formed dual-payload linker construct. This can simplify the overall process by reducing the number of steps performed on the antibody.[2]
Q2: How do I choose the right linker for my dual-payload ADC?
A2: The choice of linker is critical for the stability, pharmacokinetics, and efficacy of the ADC.[5] Key considerations include:
-
Cleavable vs. Non-cleavable: Cleavable linkers are designed to release the payload in the tumor microenvironment (e.g., pH-sensitive or enzyme-cleavable linkers), which can be beneficial for bystander killing effects.[][] Non-cleavable linkers release the payload after internalization and degradation of the antibody in the lysosome.[9]
-
Hydrophilicity: As mentioned, hydrophilic linkers like PEG can improve solubility and reduce aggregation.[5]
-
Stability: The linker must be stable in circulation to prevent premature payload release, which can cause systemic toxicity.[3][]
Characterization and Analysis
Q3: What analytical techniques are essential for characterizing my dual-payload ADC?
A3: Comprehensive characterization is crucial to ensure the quality and consistency of your dual-payload ADC.[5][10] Key analytical methods include:
| Analytical Technique | Purpose |
| Hydrophobic Interaction Chromatography (HIC) | To determine the drug-to-antibody ratio (DAR) distribution and assess product heterogeneity.[5] |
| Size Exclusion Chromatography (SEC) | To quantify the amount of monomeric ADC and detect the presence of aggregates.[5][11] |
| Mass Spectrometry (MS) | To confirm the identity of the ADC, determine the average DAR, and identify the locations of conjugation.[10][11] |
| Reverse Phase HPLC (RP-HPLC) | To determine the concentration of the ADC and to check for the presence of free payload.[11] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To assess the purity and integrity of the ADC under reducing and non-reducing conditions.[11] |
Q4: How can I accurately determine the ratio of the two different payloads on my ADC?
A4: Determining the precise ratio of two different payloads is a significant analytical challenge.[2] Advanced analytical techniques are often required:
-
Mass Spectrometry (MS): Techniques like native MS or liquid chromatography-mass spectrometry (LC-MS) can provide information on the distribution of different payload combinations on the antibody.
-
Payload Cleavage and Quantification: The payloads can be chemically or enzymatically cleaved from the antibody, and the free payloads can then be quantified using methods like HPLC or LC-MS/MS.[11]
Biological Function
Q5: How can the combination of two payloads enhance the therapeutic effect?
A5: Dual-payload ADCs offer several potential advantages over single-payload ADCs:
-
Synergistic Efficacy: Combining payloads with different mechanisms of action (e.g., a DNA-damaging agent and a microtubule inhibitor) can lead to synergistic or additive anti-tumor effects.[2][12]
-
Overcoming Drug Resistance: If a tumor develops resistance to one payload, the second payload may still be effective, thus reducing the likelihood of treatment failure.[2][12]
-
Targeting Multiple Cancer Pathways: Dual-payload ADCs can simultaneously disrupt multiple signaling pathways that are critical for tumor survival and proliferation.[12]
Experimental Protocols & Visualizations
Protocol: Sequential Synthesis of a Dual-Payload ADC
This protocol provides a general workflow for the sequential conjugation of two distinct payloads to an antibody.
Caption: A generalized workflow for the sequential synthesis of a dual-payload ADC.
Troubleshooting Logic for Low DAR
Caption: A decision tree for troubleshooting low drug-to-antibody ratio (DAR).
Signaling Pathways Targeted by Dual-Payload ADCs
Caption: A simplified diagram showing a dual-payload ADC targeting two distinct intracellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. biocompare.com [biocompare.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Dual-Payload ADCs: A Revolutionary Leap in Targeted Cancer Therapy | Biopharma PEG [biochempeg.com]
Technical Support Center: Improving Drug-to-Antibody Ratio (DAR) with Branched Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with branched linkers to increase the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using branched linkers for ADCs?
Branched linkers are designed to carry multiple payload molecules per conjugation site on an antibody.[1][2] This strategy allows for an increase in the drug-to-antibody ratio (DAR) with fewer chemical or enzymatic modifications to the antibody structure compared to traditional linear linkers.[1] This can lead to more efficient ADC construction, minimal destabilization of the antibody, and potentially enhanced therapeutic efficacy.[1][3]
Q2: How do branched linkers impact the homogeneity of an ADC?
When used with site-specific conjugation techniques, branched linkers can significantly improve the homogeneity of the final ADC product.[3][4] Site-specific methods, such as enzymatic conjugation or the use of engineered cysteines, provide precise control over the location and number of attached linkers.[3][5] This results in a more uniform ADC population with a consistent DAR, which simplifies analytical characterization and ensures batch-to-batch reproducibility.[3]
Q3: Can branched linkers affect the pharmacokinetic (PK) properties of an ADC?
Yes, the design of the branched linker, particularly the inclusion and architecture of components like polyethylene (B3416737) glycol (PEG), can significantly influence the ADC's pharmacokinetic profile.[6][7] Branched PEG linkers can create a hydrophilic shield around the cytotoxic payload, which helps to improve solubility, reduce aggregation, and decrease the rate of clearance from circulation.[2][6] This often leads to a longer plasma half-life and increased overall drug exposure.[6]
Q4: What are the main challenges associated with high-DAR ADCs constructed with branched linkers?
While a high DAR can increase potency, it also presents challenges. A major issue is the increased hydrophobicity from the attached payloads, which can lead to ADC aggregation, poor solubility, faster clearance, and potential immunogenicity.[2][7][8] Additionally, steric hindrance from a densely packed, short-branched linker can interfere with the payload's release mechanism, potentially reducing the ADC's cytotoxic activity.[4][5]
Troubleshooting Guides
Issue 1: Low or Heterogeneous Drug-to-Antibody Ratio (DAR)
Q: We are observing a lower than expected average DAR, or a wide distribution of DAR species, after conjugation with a branched linker. What are the possible causes and how can we troubleshoot this?
A: Inconsistent DAR is a common issue that can stem from several factors in the conjugation process.[9] Below are potential causes and recommended troubleshooting steps.
Possible Causes & Troubleshooting Steps:
-
Inefficient Conjugation Chemistry:
-
Reagent Quality: Ensure that the drug-linker construct and any coupling reagents have not degraded. Use fresh, high-quality reagents.
-
Sub-optimal Reaction Conditions: The pH, temperature, and reaction time must be carefully controlled.[9] Perform small-scale optimization experiments to identify the ideal conditions for your specific antibody and linker system. For cysteine-based conjugation, ensure the pH is in the optimal range (typically 8-8.5) for thiol-specific reactions.[3]
-
Incomplete Antibody Reduction (for Cysteine Conjugation): If targeting interchain disulfide bonds, ensure complete and gentle reduction to make the cysteine residues available for conjugation without denaturing the antibody.[9]
-
-
Incorrect Stoichiometry:
-
Verify Calculations: Double-check all molar ratio calculations for the antibody, linker, and payload.
-
Accurate Concentration Measurement: Use reliable methods (e.g., A280 for antibody) to determine the precise concentrations of your starting materials.[9]
-
-
Interfering Buffer Components:
-
Amine-Containing Buffers: For NHS-ester chemistry, avoid buffers containing primary amines like Tris or glycine, as they will compete with the antibody's lysine (B10760008) residues.[10] Use an amine-free buffer such as PBS.[10]
-
Troubleshooting Workflow for Low DAR
Caption: A decision tree for troubleshooting low or heterogeneous DAR results.
Issue 2: ADC Aggregation Post-Conjugation
Q: We are observing significant aggregation of our ADC after conjugation with a high-DAR branched linker. What steps can we take to mitigate this?
A: Aggregation is often caused by increased hydrophobicity from a high payload density.[2][7]
Possible Causes & Troubleshooting Steps:
-
High Hydrophobicity:
-
Incorporate Hydrophilic Spacers: The inclusion of hydrophilic moieties, such as PEG chains, within the branched linker is crucial for mitigating hydrophobicity.[2] If aggregation persists, consider using a linker with a longer or more branched PEG structure.[6][7] The three-dimensional structure of branched PEGs can provide a more effective hydrophilic "umbrella" around the payload.[6]
-
Optimize Formulation Buffer: Screen different buffer formulations with varying pH and excipients (e.g., arginine, polysorbate) to find conditions that enhance ADC solubility and stability.
-
-
Inefficient Purification:
-
Remove Unconjugated Species: Ensure that the purification method, such as Size Exclusion Chromatography (SEC), effectively removes unconjugated linkers/payloads and any existing aggregates.
-
-
Sub-optimal DAR:
-
Balance DAR and Aggregation: While the goal is a high DAR, it may be necessary to target a slightly lower DAR (e.g., 6 instead of 8) to maintain the desired physicochemical properties and avoid aggregation.
-
Issue 3: Poor In Vitro Cytotoxicity Despite High DAR
Q: Our high-DAR ADC, constructed with a branched linker, shows lower than expected potency in cell-based assays. Why might this be happening?
A: High DAR does not always translate directly to high potency. The linker's structure, particularly its length, plays a critical role in the payload's release and activity.[4][5]
Possible Causes & Troubleshooting Steps:
-
Steric Hindrance:
-
Increase Linker Length: A short branched linker can create a crowded environment around the payload's cleavage site. This steric hindrance can prevent or slow down the lysosomal enzymes responsible for cleaving the linker and releasing the drug.[4][5]
-
Experimental Comparison: Synthesize and test ADCs with branched linkers of varying lengths (e.g., with and without a PEG4 fragment) to determine the optimal length for efficient payload release.[4][5]
-
-
Impaired Antigen Binding:
-
Verify Binding Affinity: Although less common, conjugation at certain sites could potentially interfere with the antibody's antigen-binding region. Confirm that the ADC retains high affinity for its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR). Most studies show that site-specific conjugation via enzymatic methods does not impair antigen binding.[1]
-
Logical Relationship: Linker Length and ADC Properties
Caption: The impact of branched linker length on payload release and ADC potency.
Data Presentation
Table 1: Impact of Branched Linker Length on ADC Cytotoxicity
This table summarizes data from a study comparing homogeneous DAR 6 ADCs with short vs. long branched linkers against a heterogeneous DAR 6 control.[4]
| ADC Construct | Linker Type | Linker Length Feature | Average DAR | In Vitro Cytotoxicity (IC50, nM) |
| Homogeneous ADC 1 | Branched | Short | 6 | ~10 nM (Order of magnitude less potent) |
| Homogeneous ADC 2 | Branched | Long (with PEG4 spacer) | 6 | ~1 nM (Comparable to heterogeneous control) |
| Heterogeneous ADC | Linear (Thiol-maleimide) | N/A | 6 | ~1 nM |
| Homogeneous ADC 3 | Linear | N/A | 2 | ~3 nM (More potent than short branched ADC) |
Data adapted from a study on trastuzumab-MMAE conjugates.[4][5]
Table 2: Impact of PEG Linker Architecture on ADC Pharmacokinetics
This table illustrates how branched PEG linkers can improve the pharmacokinetic profile of a high-DAR ADC compared to linear PEG linkers.[6]
| ADC Construct (DAR 8) | Linker Architecture | Molecular Weight | Clearance (mL/hr/kg) |
| ADC 1 | Linear PEG | 8 kDa | 1.2 |
| ADC 2 | Branched PEG | 8 kDa | 0.7 |
This data indicates that for a heavily loaded ADC, a branched PEG architecture is more effective at reducing the rate of clearance.[6]
Experimental Protocols
Protocol 1: Two-Step Enzymatic and Bioorthogonal Synthesis of a High-DAR ADC
This protocol describes a general method for creating a homogeneous DAR 6 ADC using microbial transglutaminase (MTGase) and strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]
Workflow for High-DAR ADC Synthesis
Caption: A general workflow for the two-step synthesis of a homogeneous high-DAR ADC.
Step 1: MTGase-Mediated Linker Conjugation
-
Antibody Preparation: Prepare the deglycosylated antibody (e.g., trastuzumab) in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: Combine the antibody with a molar excess of the branched amino triazide linker.
-
Enzymatic Reaction: Add microbial transglutaminase (MTGase) to the mixture to initiate the transamidation reaction, which selectively targets the Q295 residue on the antibody's Fc region.[4][5]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a predetermined time to allow for complete conjugation.
-
Purification: Purify the resulting azido-modified antibody using a desalting column or SEC to remove excess linker and enzyme.
Step 2: SPAAC-Mediated Payload Conjugation
-
Payload Preparation: Dissolve the DBCO-functionalized linker-payload construct in a compatible solvent like DMSO.
-
Reaction Setup: Add a slight molar excess of the DBCO-linker-payload to the purified azido-modified antibody.
-
Incubation: Allow the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to proceed at room temperature. Reaction times can range from 2 to 24 hours.[10]
-
Final Purification: Purify the final ADC product using preparative SEC to remove any unconjugated payload and potential aggregates.[11]
-
Characterization: Characterize the final ADC to confirm its identity, purity, and DAR using methods such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry.[9]
Protocol 2: Characterization of DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species in an ADC sample to determine the average DAR and distribution.[9]
Methodology:
-
Column: Use a HIC column suitable for antibody analysis.
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject the prepared sample onto the equilibrated HIC column.
-
Gradient Elution: Elute the bound ADC species using a descending salt gradient (i.e., an increasing percentage of Mobile Phase B). Species with a higher DAR are more hydrophobic and will elute later (at lower salt concentrations).[10]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[9]
-
Data Analysis: Integrate the peak area for each species (DAR 0, DAR 2, DAR 4, etc.). Calculate the weighted average DAR by summing the product of each peak's relative area and its corresponding DAR value.[10]
References
- 1. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability of Phenyl-Aldehyde Linkers in ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with phenyl-aldehyde linkers, such as hydrazone linkers, in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues associated with phenyl-aldehyde linkers in ADCs?
The main stability concern with phenyl-aldehyde linkers, particularly hydrazone linkers, is their susceptibility to hydrolysis.[1] While they are designed to be acid-labile for payload release in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), they can also undergo slow hydrolysis at the neutral pH of blood (~7.4).[2] This can lead to premature release of the cytotoxic payload in systemic circulation, which can cause off-target toxicity and reduce the therapeutic efficacy of the ADC.[3][4] Another common issue is aggregation, which can be exacerbated by the hydrophobic nature of the linker and payload.[5][6]
Q2: What is the chemical mechanism behind the instability of hydrazone linkers at physiological pH?
The instability of hydrazone linkers is due to acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the imine nitrogen, which is followed by a nucleophilic attack from a water molecule. Although this reaction is much faster at acidic pH, it still occurs at physiological pH, leading to premature drug release.
Q3: How does the hydrophobicity of the linker and payload contribute to ADC instability?
Highly hydrophobic payloads and linkers can lead to the formation of hydrophobic patches on the surface of the antibody.[6][7] These patches can interact with each other, causing the ADC molecules to self-associate and form aggregates.[2][6] This aggregation can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[2]
Q4: What are the consequences of ADC aggregation?
ADC aggregation can have several negative impacts on the therapeutic candidate, including:
-
Reduced Efficacy: Aggregation can decrease the concentration of the active, monomeric ADC, potentially lowering its therapeutic effect.[2]
-
Increased Immunogenicity: Aggregates can be recognized by the immune system as foreign, potentially triggering an immune response.[2]
-
Altered Pharmacokinetics: Aggregated ADCs are often cleared from circulation more rapidly, reducing the drug's half-life.[2]
-
Safety Concerns: Aggregates can lead to toxicities and non-specific killing of healthy cells.[2]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss and complicate the manufacturing process.[2]
Q5: Are there next-generation linkers that offer improved stability compared to traditional hydrazone linkers?
Yes, next-generation acid-labile linkers have been developed to enhance plasma stability while maintaining pH-dependent cleavage. For example, a silyl (B83357) ether-based linker has demonstrated a significantly longer half-life of over 7 days in human plasma, compared to approximately 2 days for traditional hydrazone linkers.[8]
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma Stability Assays
Question: My ADC with a phenyl-aldehyde linker shows significant payload release in an in vitro plasma stability assay (e.g., >20% release in 24 hours at 37°C). What could be the cause and how can I address it?
Answer: Premature payload release is a common challenge with acid-labile linkers like hydrazones due to their inherent hydrolytic instability at physiological pH.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Inherent Linker Instability | Modify the Linker Structure: • Increase Steric Hindrance: Introduce bulky groups near the hydrazone bond to shield it from hydrolysis.[9] • Alter Electronic Properties: Incorporate electron-donating groups into the phenyl ring to make the hydrazone carbon less susceptible to nucleophilic attack.[3] |
| Suboptimal Assay Conditions | Optimize Assay Protocol: • Control pH: Strictly maintain the pH of the plasma and buffers at 7.4, as minor decreases can accelerate hydrolysis.[3] • Minimize Enzymatic Activity: While hydrolysis is the primary concern, plasma enzymes can contribute to degradation. Ensure proper handling and storage of plasma.[3] |
| High Payload Hydrophobicity | Mask Hydrophobicity: • Incorporate Hydrophilic Spacers: Use hydrophilic linkers, such as those with polyethylene (B3416737) glycol (PEG) chains, to increase the overall solubility of the ADC.[1][3] |
Issue 2: Significant Aggregation Observed by Size-Exclusion Chromatography (SEC)
Question: I am observing a significant high-molecular-weight peak in my SEC analysis, indicating aggregation of my ADC. What are the common causes and how can I mitigate this?
Answer: ADC aggregation is often driven by the increased hydrophobicity of the ADC after conjugation of a hydrophobic payload and linker.[5][6]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| High Payload/Linker Hydrophobicity | Reduce Hydrophobicity: • Introduce Hydrophilic Linkers: Incorporate hydrophilic moieties like PEG into the linker design.[1][7] • Optimize Payload: If possible, select a less hydrophobic payload. |
| High Drug-to-Antibody Ratio (DAR) | Optimize Conjugation: • Lower Payload Ratio: A lower drug loading can decrease the overall hydrophobicity and reduce the tendency for aggregation.[1] • Site-Specific Conjugation: Use site-specific conjugation methods to produce a more homogeneous ADC with a defined DAR.[10] |
| Unfavorable Buffer/Formulation Conditions | Optimize Formulation: • Screen Buffers and pH: Avoid pH values near the isoelectric point of the antibody.[6] • Add Stabilizing Excipients: Include excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to prevent aggregation.[1][11] |
| Physical Stress | Gentle Handling: • Minimize Freeze-Thaw Cycles: Aliquot ADC samples to avoid repeated freezing and thawing.[1] • Avoid Vigorous Agitation: Do not vortex or shake the ADC solution vigorously.[1] |
Quantitative Data Summary
Table 1: Comparative Plasma Stability of Different Cleavable Linkers
| Linker Type | Cleavage Mechanism | Half-Life in Human Plasma (approximate) | Key Considerations |
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days[8] | Susceptible to hydrolysis at physiological pH. |
| Disulfide | Reduction (e.g., by glutathione) | Variable (days) | Stability can be modulated by steric hindrance. |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | Generally stable in human plasma | Can be susceptible to other plasma proteases.[12] |
| β-Glucuronide | Enzymatic (β-glucuronidase) | Highly stable in plasma | Relies on enzyme presence in the tumor microenvironment. |
| Silyl Ether | Acid-catalyzed hydrolysis | >7 days[8] | A next-generation acid-labile linker with improved stability.[8] |
Note: The stability of linkers can be influenced by the specific antibody, payload, and conjugation site.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to evaluate the stability of an ADC with a phenyl-aldehyde linker in plasma by monitoring the release of the free payload.
Materials:
-
Test ADC
-
Human or mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard for LC-MS)
-
Centrifuge
-
LC-MS or RP-HPLC system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Incubation: Dilute the test ADC into the plasma to a final concentration (e.g., 100 µg/mL). Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the incubation mixture.
-
Sample Processing: Add the quenching solution to the aliquot to precipitate proteins and stop the reaction.
-
Centrifugation: Centrifuge at >10,000 x g for 15 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze by a validated LC-MS or RP-HPLC method to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of released payload versus time and calculate the half-life (t½) of the ADC linker in plasma.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol describes the use of SEC-HPLC to monitor the formation of high molecular weight species (aggregates) in an ADC sample.[3]
Materials:
-
ADC sample
-
SEC mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
SEC-HPLC system with a UV detector
-
Size-exclusion column suitable for monoclonal antibodies
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Data Acquisition: Run the chromatogram with an isocratic flow, monitoring the absorbance at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (HMWS/aggregates), the monomeric ADC, and low molecular weight species (LMWS/fragments).
-
Calculate the percentage of aggregate using the formula: % Aggregate = (Area_HMWS / Total_Area_All_Peaks) * 100
-
Compare the % aggregate across different samples or time points to assess stability.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper-Catalyzed Click Chemistry
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in a typical CuAAC reaction?
A1: A typical CuAAC reaction consists of an azide (B81097), a terminal alkyne, a copper(I) catalyst, a reducing agent, and a ligand.
-
Azide and Alkyne: These are the two substrates that will be joined together to form a 1,4-disubstituted 1,2,3-triazole.
-
Copper(I) Catalyst: The active catalyst is the Cu(I) oxidation state. It is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent. The Cu(I) ion facilitates the formation of a copper acetylide intermediate, which readily reacts with the azide.[1]
-
Reducing Agent: A reducing agent, most commonly sodium ascorbate (B8700270), is used to reduce the Cu(II) precursor to the active Cu(I) catalyst and to maintain a reducing environment, preventing the oxidation of Cu(I).[2][3] A fresh solution of sodium ascorbate is crucial for optimal results.
-
Ligand: Copper-stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are often used to protect the Cu(I) catalyst from oxidation and disproportionation. Ligands can also accelerate the reaction and reduce the generation of reactive oxygen species (ROS).[4]
Q2: What are the most common side reactions in CuAAC, and how can they be minimized?
A2: The most prevalent side reactions include oxidative homocoupling of alkynes (Glaser coupling) and copper-mediated oxidative damage to sensitive substrates, particularly in bioconjugation reactions.
To minimize these side reactions:
-
Maintain Anaerobic Conditions: The presence of oxygen promotes both Glaser coupling and the formation of ROS. Degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
-
Use a Reducing Agent: A sufficient excess of a fresh reducing agent like sodium ascorbate helps maintain copper in the active Cu(I) state, which disfavors oxidative side reactions.[2][3]
-
Employ a Stabilizing Ligand: Ligands like THPTA protect the catalyst from oxidation and can mitigate the generation of ROS.[4][5]
Q3: How does the choice of ligand and its concentration affect the reaction?
A3: The ligand plays a critical role in stabilizing the Cu(I) catalyst. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to low yields and increased side reactions. For aqueous bioconjugations, water-soluble ligands like THPTA are recommended. A ligand-to-copper ratio of 5:1 is often suggested to protect biomolecules from oxidative damage.[1][2][6] However, the optimal ratio can vary, and screening different ratios (from 1:1 to 5:1) may be necessary.
Q4: Can the solvent system impact the outcome of my click reaction?
A4: Yes, the solvent can significantly influence reaction rates and the solubility of reactants. While CuAAC is robust in a variety of solvents, including aqueous buffers, mixtures with co-solvents like DMSO, t-BuOH, or DMF can be beneficial for poorly soluble substrates.[7] However, be aware that coordinating solvents like acetonitrile (B52724) can sometimes compete for copper binding.
Troubleshooting Guide
This guide addresses common issues encountered during CuAAC reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II). The sodium ascorbate solution may be old or degraded. | - Use a freshly prepared solution of sodium ascorbate.- Deoxygenate all solutions by bubbling with an inert gas (N₂ or Ar).- Ensure a sufficient excess of the reducing agent.- Add a copper-stabilizing ligand like THPTA. |
| Poor Reagent Quality: Impurities in the azide or alkyne starting materials. | - Use high-purity reagents and solvents.- Consider purifying the starting materials if impurities are suspected. | |
| Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or pH. | - Use a slight excess (e.g., 1.1-1.5 equivalents) of one of the reactants.- While most reactions work at room temperature, gentle heating (e.g., 40-60 °C) may be required for sterically hindered substrates.- The reaction is generally robust between pH 4 and 12, but for bioconjugations, a pH of 7-8 is often optimal.[5] | |
| Presence of Unexpected Side Products | Oxidative Homocoupling (Glaser Coupling): Dimerization of the terminal alkyne, promoted by oxygen and Cu(II). | - Rigorously exclude oxygen by degassing solvents and using an inert atmosphere.- Increase the concentration of the reducing agent (sodium ascorbate).- Use a stabilizing ligand to minimize the concentration of free Cu(II). |
| Degradation of Biomolecules (in bioconjugation): Generation of reactive oxygen species (ROS) by the copper/ascorbate system can lead to oxidation of amino acid residues (e.g., histidine, cysteine, methionine).[5][8] | - Use a copper-chelating ligand like THPTA, which can act as a sacrificial reductant.[5]- Add aminoguanidine (B1677879) to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation.[1][2][9]- Minimize reaction time and use the lowest effective copper concentration. | |
| Protein Aggregation or Precipitation (in bioconjugation) | Copper-Induced Aggregation: Copper ions can interact with cysteine and histidine residues, leading to aggregation.[5] | - Maintain a low protein concentration.- Optimize the pH to be away from the protein's isoelectric point.- Add stabilizing agents such as arginine/glutamate mixtures.[5] |
| Oxidative Cross-linking: ROS can cause intermolecular cross-linking of proteins. | - Implement strategies to minimize ROS formation (see "Degradation of Biomolecules" above). | |
| Difficulty in Removing Copper Post-Reaction | Strong Coordination of Copper to the Product: The triazole product can chelate copper, making it difficult to remove. | - After the reaction, add a chelating agent like EDTA to sequester the copper.[10][11]- Purify the product using methods like dialysis against an EDTA solution, size exclusion chromatography, or by passing through a copper-chelating resin.[4][10][11] |
Quantitative Data Summary
Table 1: Effect of Ligand-to-Copper Ratio on Bioconjugation
| Ligand | Ligand:Cu Ratio | Observation | Recommendation |
| THPTA | 1:1 to 2:1 | May be sufficient for some reactions, but can still allow for oxidative damage to sensitive biomolecules.[2] | Start with a 5:1 ratio for bioconjugations to ensure protection of the biomolecule.[1][2][6] |
| THPTA | 5:1 | Generally recommended for bioconjugation to protect sensitive substrates from ROS-mediated damage and hydrolysis by Cu(II) byproducts.[1][2][6] | Optimal for most bioconjugation applications. |
Table 2: Recommended Component Concentrations for CuAAC
| Component | Small Molecule Synthesis | Bioconjugation |
| Copper Catalyst (from Cu(II) source) | 1-5 mol% | 50-250 µM[1][5] |
| Reducing Agent (Sodium Ascorbate) | 5-10 mol% | 1-5 mM[5] |
| Ligand (e.g., THPTA) | 1-5 mol% (often 1:1 to 2:1 with Cu) | 250 µM - 1.25 mM (typically 5-fold excess to Cu)[1] |
| Azide/Alkyne | Typically near equimolar, slight excess of one | >10 µM, often with a 2-10 fold excess of the small molecule reagent |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of Small Molecules
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from small organic azides and alkynes.
Materials:
-
Azide (1.0 eq)
-
Terminal Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium Ascorbate (0.1-0.2 eq)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF)
Procedure:
-
In a reaction vial, dissolve the azide and alkyne in the chosen solvent.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.[12]
Protocol 2: General Procedure for CuAAC Bioconjugation
This protocol provides a general guideline for labeling biomolecules.
Materials:
-
Azide- or alkyne-modified biomolecule
-
Alkyne- or azide-functionalized cargo molecule (e.g., fluorophore)
-
Phosphate buffer (100 mM, pH 7.4)
-
CuSO₄ (10 mM stock in water)
-
THPTA (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, prepared fresh)
Procedure:
-
In a microcentrifuge tube, combine the biomolecule solution with the cargo molecule.
-
In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., for a final copper concentration of 100 µM and THPTA of 500 µM). Let it stand for a few minutes.
-
Add the premixed catalyst-ligand solution to the biomolecule mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]
-
Incubate the reaction at room temperature for 1-4 hours. If using a light-sensitive cargo, protect the reaction from light.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Purify the conjugate using a suitable method such as size exclusion chromatography or dialysis against a buffer containing 1 mM EDTA to remove excess reagents and the copper catalyst.[5]
Protocol 3: Removal of Copper Catalyst
Procedure:
-
Chelation with EDTA: After the reaction is complete, add a solution of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to a final concentration of 10-50 mM. EDTA will form a stable complex with the copper ions.
-
Purification:
-
For small molecules: Perform an aqueous workup. The water-soluble copper-EDTA complex will be removed in the aqueous phase.
-
For biomolecules: Purify the conjugate using size exclusion chromatography or dialysis against a buffer containing 1-10 mM EDTA, followed by dialysis against a clean buffer to remove the EDTA.[2][5]
-
Visualizations
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Controlling Stoichiometry in Dual-Azide Linker Reactions
Welcome to the technical support center for controlling stoichiometry in dual-azide linker reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the complexities of reactions involving homobifunctional dual-azide linkers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in achieving the desired mono- or di-conjugation products.
Frequently Asked Questions (FAQs)
Q1: What are dual-azide linkers and what are their primary applications?
A1: Dual-azide linkers, also known as homobifunctional azido-linkers, are molecules that possess two azide (B81097) (-N₃) groups, typically at opposite ends of a spacer arm (e.g., a PEG chain).[1] These linkers are primarily used in "click chemistry," specifically in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[2] Their bifunctional nature makes them ideal for cross-linking two alkyne-containing molecules or for creating complex molecular architectures in applications such as antibody-drug conjugates (ADCs), PROTACs, and functionalized polymers.[1]
Q2: How can I control the reaction to favor mono-conjugation versus di-conjugation (cross-linking)?
A2: Stoichiometric control is the primary method for influencing the reaction outcome.
-
To favor mono-conjugation: Use a molar excess of the dual-azide linker relative to the alkyne-containing molecule. This increases the statistical probability that an alkyne-containing molecule will react with only one azide group on the linker.
-
To favor di-conjugation (cross-linking): Use a molar excess of the alkyne-containing molecule relative to the dual-azide linker. This ensures that both azide groups on the linker are more likely to encounter and react with an alkyne-containing molecule. A 1:2 molar ratio of dual-azide linker to alkyne-molecule is a common starting point for di-conjugation.
A titration experiment is highly recommended to determine the optimal stoichiometry for your specific system.[3]
Q3: What are the main challenges when using dual-azide linkers?
A3: The primary challenge is controlling the reaction to obtain a homogenous product. Due to the presence of two identical reactive groups, reactions can often result in a mixture of unreacted starting materials, mono-conjugated product, and di-conjugated (cross-linked) product.[1] Separating these different species can be difficult due to their similar chemical properties.
Q4: How can I analyze the products of my dual-azide linker reaction?
A4: Several analytical techniques can be used to characterize the reaction products:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugations, a successful reaction will result in a band shift corresponding to the increased molecular weight of the conjugate. Mono- and di-conjugated species may be resolved as separate bands.[3]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to separate the different products and confirm their identities by mass.[4]
-
HPLC (High-Performance Liquid Chromatography): Techniques like size-exclusion chromatography (SEC) or reverse-phase HPLC can be used to separate and quantify the different species in the reaction mixture.[5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For smaller molecules, ¹H NMR can be used to analyze the product mixture and determine the ratio of different species.[6]
Q5: Are there alternatives to dual-azide linkers for creating complex conjugates?
A5: Yes, heterobifunctional linkers are a common alternative. These linkers have two different reactive groups (e.g., an azide and an NHS ester, or an azide and a maleimide).[1] This allows for a controlled, stepwise conjugation, which can lead to a more homogenous final product.[1][7] However, dual-azide linkers are useful for specific applications like one-pot cross-linking.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst (CuAAC): The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[8] 2. Degraded Reagents: Azide compounds can degrade over time. 3. Incorrect Stoichiometry: The molar ratio of reactants is not optimal.[3] | 1. Use a freshly prepared solution of the copper catalyst and a reducing agent like sodium ascorbate (B8700270). The use of a stabilizing ligand like THPTA or TBTA is highly recommended.[8] Ensure all solutions are degassed. 2. Verify the integrity of the dual-azide linker and alkyne-containing molecule using techniques like NMR or mass spectrometry. 3. Perform a titration experiment with varying molar ratios of the dual-azide linker and alkyne-containing molecule to find the optimal conditions.[3] |
| Mixture of Mono- and Di-conjugated Products | 1. Suboptimal Stoichiometry: The molar ratio of reactants does not strongly favor one outcome. 2. Simultaneous Reaction: Both azide groups react without control. | 1. Adjust the molar ratios significantly. For mono-conjugation, try a 2- to 5-fold excess of the dual-azide linker. For di-conjugation, use at least a 2-fold excess of the alkyne-containing molecule. 2. Consider a stepwise addition approach. For mono-conjugation, add the alkyne-containing molecule slowly to the dual-azide linker solution. Purify the mono-conjugated intermediate before proceeding to a second reaction if a heterobifunctional-like product is desired. |
| Unwanted Side Reactions | 1. Azide Reduction to Amine: This can be caused by an excess of reducing agent (e.g., sodium ascorbate in CuAAC) or the presence of phosphines.[9] 2. Alkyne Homocoupling (Glaser Coupling): In CuAAC, the presence of oxygen can cause the dimerization of terminal alkynes. | 1. Use the minimum effective concentration of the reducing agent. Avoid phosphine-based ligands if azide reduction is a concern. 2. Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method. |
| Difficulty in Purifying the Final Product | 1. Similar Physicochemical Properties: The unreacted, mono-conjugated, and di-conjugated species may have very similar sizes, charges, and polarities. | 1. Utilize high-resolution chromatography techniques. Size-exclusion chromatography (SEC) can separate based on size, which is effective for cross-linked products. Ion-exchange or reverse-phase HPLC may be necessary to separate species with more subtle differences.[5] |
Quantitative Data Presentation
The following table provides a hypothetical yet representative example of how reactant stoichiometry can influence the product distribution in a dual-azide linker reaction with an alkyne-containing molecule (Molecule A). The actual results will vary depending on the specific reactants and reaction conditions.
| Molar Ratio (Dual-Azide Linker : Molecule A) | Expected Predominant Product | Hypothetical Product Distribution (%) |
| Unreacted Linker | ||
| 2 : 1 | Mono-conjugation | 50 |
| 1 : 1 | Mixture | 15 |
| 1 : 2.5 | Di-conjugation | 5 |
Experimental Protocols
Protocol 1: General Procedure for Mono-conjugation using a Dual-Azide Linker (CuAAC)
This protocol aims to favor the formation of a mono-conjugated product by using an excess of the dual-azide linker.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 20 mM stock solution of the dual-azide linker in the same solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.[8]
-
Prepare a 200 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.[8]
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.[3]
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes to allow for complex formation.[3]
-
-
Reaction Setup:
-
In a new reaction tube, add the alkyne-containing molecule from its stock solution.
-
Add the dual-azide linker from its stock solution to achieve a 2:1 molar ratio of linker to alkyne-molecule.
-
Add the appropriate reaction buffer (e.g., PBS) to reach the desired final concentration.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
-
Purification:
-
Purify the mono-conjugated product from the excess dual-azide linker and other reagents using a suitable chromatography method (e.g., size-exclusion or reverse-phase HPLC).
-
Protocol 2: General Procedure for Di-conjugation (Cross-linking) using a Dual-Azide Linker (CuAAC)
This protocol aims to favor the formation of a di-conjugated (cross-linked) product by using an excess of the alkyne-containing molecule.
-
Preparation of Stock Solutions:
-
Prepare stock solutions as described in Protocol 1.
-
-
Catalyst Premix:
-
Prepare the catalyst premix as described in Protocol 1.
-
-
Reaction Setup:
-
In a reaction tube, add the dual-azide linker from its stock solution.
-
Add the alkyne-containing molecule from its stock solution to achieve a 1:2.5 molar ratio of linker to alkyne-molecule.
-
Add the appropriate reaction buffer.
-
Add the catalyst premix.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 2-8 hours, protected from light. Di-conjugation may require a longer reaction time.
-
Monitor the reaction progress.
-
-
Purification:
-
Purify the di-conjugated product from the excess alkyne-containing molecule and other reagents. Size-exclusion chromatography is often effective for separating the larger cross-linked product.
-
Visualizations
Caption: Logical workflow for controlling stoichiometry in dual-azide linker reactions.
Caption: Possible reaction outcomes with a dual-azide linker.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. confluore.com.cn [confluore.com.cn]
- 9. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Cleavable ADC Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of cleavable linkers in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with cleavable ADC linkers?
The most prevalent issues with cleavable linkers in ADCs are premature payload release in systemic circulation, off-target toxicity, and ADC aggregation.[1] An ideal linker should be stable in the bloodstream and only release the cytotoxic payload within the target tumor microenvironment or inside cancer cells.[1]
-
Premature Payload Release: Cleavable linkers can be less stable in the bloodstream compared to non-cleavable linkers, leading to the early release of the cytotoxic drug.[1] This can be triggered by physiological conditions or enzymes present in plasma.[1]
-
Off-Target Toxicity: The premature release of the payload can cause damage to healthy cells, resulting in toxicities such as neutropenia, thrombocytopenia, and hepatotoxicity.[1] This is a significant reason for the failure of some ADCs in clinical trials.[1]
-
ADC Aggregation: Some linkers, particularly those with hydrophobic characteristics like the commonly used valine-citrulline (Val-Cit) linker, can cause the ADC to aggregate.[1] Aggregation can impact the ADC's stability, manufacturing, and pharmacokinetic properties.[1]
Q2: How do cleavable and non-cleavable linkers differ in terms of stability?
Cleavable and non-cleavable linkers have fundamentally different drug release mechanisms and stability profiles.
-
Cleavable Linkers: These are designed to be broken by specific triggers prevalent in the tumor microenvironment or within tumor cells, such as low pH (hydrazone linkers), specific enzymes like cathepsins (peptide linkers), or a high reducing potential (disulfide linkers).[2][3] While offering versatile release mechanisms, they carry a higher risk of premature cleavage in circulation.[2][4]
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[2][5] This generally results in greater plasma stability and a lower risk of off-target toxicity.[2][4][5][6]
Q3: Why is the Val-Cit linker stable in human plasma but unstable in mouse plasma?
The Val-Cit linker's differential stability is primarily due to the presence of a specific enzyme in mouse plasma. The instability of the Val-Cit linker in mouse plasma is caused by the enzyme carboxylesterase 1c (Ces1c).[7] This enzyme is present in rodent plasma and can prematurely cleave the Val-Cit linker, leading to off-target toxicity and reduced efficacy in murine models.[7] This phenomenon is not observed in human plasma, where the Val-Cit linker is generally stable.[1][7] This species-specific difference is a critical consideration for the preclinical evaluation of ADCs.[7]
Troubleshooting Guides
Issue 1: High levels of free payload detected in plasma stability assays.
This indicates poor ADC stability in circulation, a critical issue that can lead to severe off-target toxicity.[2]
| Possible Cause | Proposed Solution |
| Inherent Linker Instability | The chosen linker chemistry may be susceptible to hydrolysis or enzymatic degradation in plasma. Solution: Select a more stable linker. For instance, if using a hydrazone linker, consider a more stable derivative or switch to a peptide or non-cleavable linker.[2] |
| Susceptibility to Plasma Proteases | Peptide linkers (e.g., valine-citrulline) can be cleaved by circulating proteases like neutrophil elastase.[2] Solution: Modify the peptide sequence to reduce susceptibility or introduce steric hindrance near the cleavage site. Alternatively, switch to a non-cleavable linker.[2] |
| Unstable Conjugation Chemistry | The bond connecting the linker to the antibody (e.g., via a maleimide (B117702) group) can be unstable, leading to deconjugation through a retro-Michael reaction. Solution: Use self-stabilizing maleimides or explore alternative, more stable conjugation chemistries. Site-specific conjugation at less solvent-accessible sites can also enhance stability.[2] |
Issue 2: My ADC is showing signs of aggregation.
ADC aggregation is a multifaceted problem that can compromise the safety, efficacy, and manufacturability of the therapeutic.[8]
| Possible Cause | Proposed Solution |
| Hydrophobicity | The conjugation of hydrophobic payloads and linkers can increase the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation.[8] Solution: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to increase the overall solubility of the ADC.[8] |
| High Drug-to-Antibody Ratio (DAR) | A higher number of conjugated drug molecules can amplify the hydrophobic character of the ADC, increasing the propensity for aggregation.[8] Solution: Optimize conjugation conditions to target a lower average DAR.[8] |
| Unfavorable Buffer Conditions | Suboptimal buffer conditions, including pH and salt concentration, can lead to protein unfolding and aggregation.[8] Solution: Screen different buffer conditions to find a formulation that minimizes aggregation.[8] |
Issue 3: Inconsistent in vivo efficacy despite potent in vitro cytotoxicity.
This discrepancy can arise from poor linker stability in vivo, leading to premature payload release before the ADC reaches the tumor.
| Possible Cause | Proposed Solution |
| Poor Pharmacokinetics | While not a direct linker stability issue, linker properties (e.g., hydrophobicity) can contribute to poor pharmacokinetics. Solution: Evaluate ADC distribution in tumor tissue. Consider using more hydrophilic linkers, such as those incorporating PEG, to improve solubility and pharmacokinetic properties.[2] |
| Inefficient Payload Release at the Tumor | The linker is too stable and does not release the payload effectively upon internalization into the target cells. Solution: If using a non-cleavable linker, confirm that the payload-linker-amino acid catabolite is active. If using a cleavable linker, ensure the necessary cleavage trigger (e.g., specific proteases) is present and active in the target tumor cells.[2] |
Data Presentation: Comparative Stability of Cleavable Linkers
The following tables summarize quantitative data on the stability of various cleavable ADC linkers.
Table 1: Comparative Plasma Stability of Different Cleavable ADC Linkers
| Linker Type | Trigger for Cleavage | Plasma Half-life (Approximate) | Key Stability Considerations |
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days (can be variable)[2] | Stability is pH-dependent; can be insufficient for highly potent payloads.[2] |
| Disulfide | Redox-sensitive (Glutathione) | Variable (days)[8] | Stability can be modulated by introducing steric hindrance near the disulfide bond.[8] |
| Val-Cit Peptide | Cathepsin B | Stable in human plasma (>230 days reported)[9] | Unstable in mouse plasma due to carboxylesterase 1c (Ces1c).[7][9] |
| Val-Ala Peptide | Cathepsin B | Stable in human plasma.[9] | Significantly more stable than Val-Cit in mouse plasma.[9] |
| EVCit Peptide | Cathepsin B | High stability in both human and mouse plasma.[10] | Addition of glutamic acid enhances stability against Ces1c.[10] |
| β-Glucuronide | β-glucuronidase | >7 days | Highly stable in plasma; relies on enzyme presence in the tumor microenvironment.[1] |
| Tandem-Cleavage | Dual enzymatic | >80% conjugate stability after 7 days in rat serum.[4] | Requires two sequential enzymatic cleavages, enhancing circulatory stability.[10] |
Table 2: Impact of PEGylation on ADC Linker Stability
| ADC Linker | Parameter | Observation |
| Non-PEGylated vs. PEGylated | Aggregation | PEGylation reduces aggregation, especially at higher DARs.[11] A pendant PEG12 linker showed significantly lower aggregation compared to a non-PEG linker.[11] |
| Varying PEG Length (PEG4, PEG8, PEG12) | In Vitro Cytotoxicity (IC50) | Longer PEG chains can sometimes lead to a slight increase in IC50, but this is highly dependent on the specific ADC and cell line.[12] |
| Varying PEG Length | Pharmacokinetics (Clearance) | Longer PEG chains (up to a certain point, e.g., PEG8) can lead to slower clearance and longer circulation time.[12][13] |
| Pendant PEG12 vs. Linear PEG24 | Pharmacokinetics (Clearance) | The ADC with the pendant PEG12 linker demonstrated a slower clearance rate compared to the ADC with the linear PEG24 linker.[11] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.[14]
Methodology:
-
Preparation of Plasma: Obtain commercially available frozen plasma (e.g., human, mouse, rat). Thaw the plasma at 37°C and centrifuge to remove any precipitates.[14]
-
ADC Incubation: Spike the ADC into the plasma at a final concentration of typically 100 µg/mL. Prepare a control sample by spiking the ADC into a buffer (e.g., PBS, pH 7.4).[14]
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours). Immediately store the aliquots at -80°C until analysis.[14]
-
Sample Preparation for LC-MS:
-
Immuno-affinity Capture: Use magnetic beads coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma samples. This step isolates the ADC from other plasma proteins.[14]
-
Washing: Wash the beads with PBS to remove non-specifically bound proteins.[14]
-
Elution: Elute the captured ADC from the beads.[14]
-
-
LC-MS Analysis: Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.
-
Data Analysis: Plot the average DAR over time to determine the stability of the ADC in plasma.
Protocol 2: Size-Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To quantify the amount of aggregates, monomers, and fragments in an ADC sample.[2]
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic System: Use a size-exclusion chromatography column (e.g., Agilent AdvanceBio SEC 300Å) with a compatible HPLC or UHPLC system.[2]
-
Mobile Phase: An aqueous buffer, often containing salts (e.g., sodium chloride) to minimize secondary interactions. For more hydrophobic ADCs, the addition of a small percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) may be necessary to prevent non-specific interactions with the stationary phase.[15]
-
Analysis: Inject the prepared ADC sample onto the SEC column. The separation is based on size, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Quantification: Integrate the peak areas of the aggregate, monomer, and fragment peaks to determine their relative percentages.
Protocol 3: ELISA-based ADC Stability Assay
Objective: To quantify the concentration of intact ADC in plasma over time.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.[8]
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate and wash.[8]
-
Sample Incubation: Add diluted plasma samples (from a time-course incubation as in Protocol 1) to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[8]
-
Detection: Add a detection antibody that specifically binds to the payload of the ADC. This antibody is typically conjugated to an enzyme (e.g., HRP). Incubate and wash.[8]
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP). The enzyme will convert the substrate into a colored product.
-
Measurement: Measure the absorbance of the colored product using a plate reader. The signal is proportional to the concentration of intact ADC.[8]
Visualizations
Caption: Experimental workflow for assessing ADC linker stability.
Caption: Troubleshooting logic for ADC linker instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. shimadzu.com [shimadzu.com]
Technical Support Center: The Impact of PEG Length on ADC Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving the impact of polyethylene (B3416737) glycol (PEG) length on the pharmacokinetics (PK) of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: How does increasing the PEG linker length generally affect the pharmacokinetics of an ADC?
A1: Generally, increasing the length of the PEG linker in an ADC has several effects on its pharmacokinetic profile. Longer PEG chains increase the hydrodynamic radius of the ADC, which leads to reduced renal clearance and a longer plasma half-life.[1][2] This extended circulation time can result in greater accumulation of the ADC in tumor tissue, potentially enhancing its anti-tumor activity.[2][3] The hydrophilic nature of PEG can also shield the hydrophobic payload, mitigating aggregation and further contributing to slower clearance.[4][5] However, there is a trade-off, as excessively long PEG chains can sometimes lead to decreased in vitro potency, possibly due to steric hindrance that impedes the ADC's binding to its target antigen or the subsequent release of the payload.[2][5]
Q2: My PEGylated ADC is showing rapid clearance in vivo. What are the potential causes and how can I troubleshoot this?
A2: Rapid clearance of a PEGylated ADC can be due to several factors. One possibility is that the PEG chain is too short. ADCs with shorter PEG linkers (e.g., PEG2, PEG4) tend to be cleared more quickly from circulation.[1][5] Clearance rates have been observed to increase rapidly for ADCs with PEGs smaller than PEG8.[6] Another factor could be the presence of anti-PEG antibodies in your animal model, which can lead to accelerated clearance. Consider performing an anti-PEG antibody assay to investigate this.[1] Additionally, the overall hydrophobicity of the ADC, even with PEGylation, might still be high, leading to uptake by the reticuloendothelial system (RES).[1]
To troubleshoot, you can:
-
Increase PEG Length: Synthesize ADCs with longer PEG chains (e.g., PEG8, PEG12, or PEG24) and compare their PK profiles.[1][5]
-
Assess Immunogenicity: Test for the presence of anti-PEG antibodies in your plasma samples.
-
Consider Branched PEGs: Branched PEG linkers can provide a more effective hydrophilic shield around the payload, which may reduce clearance compared to linear PEGs of similar molecular weight.[7]
Q3: I am observing aggregation with my high drug-to-antibody ratio (DAR) ADC despite using a PEG linker. What can I do to improve its stability?
A3: Aggregation of ADCs, particularly those with high DARs and hydrophobic payloads, is a common challenge.[2][4] While PEGylation helps, the length and architecture of the PEG linker are critical. If you are observing aggregation:
-
Increase PEG Length: Longer PEG chains provide a better "hydration shell" and steric hindrance, which can reduce intermolecular aggregation.[4]
-
Use Branched PEG Linkers: The three-dimensional structure of branched PEGs offers a more effective shield for the hydrophobic payload, enhancing solubility and reducing aggregation.[7]
-
Optimize Conjugation Strategy: The site of conjugation on the antibody can influence the overall stability and aggregation propensity of the ADC.[8]
Q4: Will increasing the PEG length of my ADC adversely affect its efficacy?
A4: The relationship between PEG length and ADC efficacy is complex. While longer PEG chains generally improve in vivo performance by extending half-life and increasing tumor accumulation[9], they can sometimes decrease in vitro cytotoxicity.[2][5] This may be due to steric hindrance from the longer PEG chain, which could interfere with antigen binding or payload release.[2] However, the improved pharmacokinetics often leads to enhanced overall in vivo efficacy. For instance, studies have shown that ADCs with PEG8, PEG12, and PEG24 units had significantly higher tumor to plasma exposure ratios and resulted in greater tumor weight reduction compared to those with PEG2 and PEG4 units.[9][10] It is crucial to find the optimal balance for each specific antibody-payload combination.[3]
Troubleshooting Guides
Issue: Unexpectedly Low ADC Exposure (AUC) in PK Studies
-
Possible Cause 1: Rapid Clearance due to Short PEG Linker.
-
Troubleshooting: Synthesize and test ADCs with longer PEG linkers (e.g., moving from PEG4 to PEG8 or PEG12). Clearance rates often decrease as PEG length increases, up to a certain point.[6]
-
-
Possible Cause 2: Premature Payload Deconjugation.
-
Possible Cause 3: Immunogenicity.
-
Troubleshooting: Conduct an anti-PEG antibody ELISA to determine if an immune response is accelerating the clearance of your ADC.[1]
-
Issue: High Variability in Pharmacokinetic Data
-
Possible Cause 1: ADC Aggregation.
-
Possible Cause 2: Inconsistent Dosing Formulation.
-
Troubleshooting: Ensure your ADC is fully solubilized in the dosing vehicle and that the formulation is homogenous.
-
-
Possible Cause 3: Inter-animal Variability.
-
Troubleshooting: Increase the number of animals per group to improve statistical power. Ensure consistent handling and dosing procedures.
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters
| PEG Linker Length | Clearance Rate | Plasma Half-life (t½) | In Vivo Performance | Reference |
| Short (e.g., PEG2-PEG4) | Faster | Shorter | Reduced efficacy due to rapid clearance. | [1][5] |
| Intermediate (e.g., PEG8-PEG12) | Slower | Longer | Often shows a significant improvement in in vivo efficacy. Represents a balanced approach. | [1][5][9] |
| Long (e.g., PEG24) | Significantly Slower | Significantly Prolonged | Enhanced animal tolerability and can lead to the highest in vivo efficacy. | [1][5] |
Table 2: Comparative In Vivo Efficacy of ADCs with Varying PEG Lengths
| ADC with PEG Linker | Decrease in Tumor Weight | Tumor to Plasma Exposure Ratio | Reference |
| 2 and 4 PEG units | 35-45% | Lower | [9][10] |
| 8, 12, and 24 PEG units | 75-85% | Significantly Higher | [9][10] |
Experimental Protocols
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of ADCs with varying PEG linker lengths.
-
Methodology:
-
Animal Models: Use naive rats or mice for PK analysis.[3]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each animal.[3]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).[3]
-
Sample Processing: Isolate plasma from the blood samples by centrifugation.[3]
-
ADC Quantification: Determine the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[3][12]
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC) using appropriate software.[3]
-
ADC Plasma Stability Assay
-
Objective: To assess the stability of an ADC and the rate of drug deconjugation in plasma.
-
Methodology:
Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.[13]
-
Methodology:
-
Sample Preparation: Prepare the ADC samples in a suitable mobile phase.[4]
-
SEC-HPLC: Inject the sample onto an SEC column. The separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.[4]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[13]
-
Data Analysis: Integrate the peak areas to determine the percentage of monomer, dimer, and higher-order aggregates.
-
Visualizations
Caption: Workflow for evaluating ADCs with different PEG lengths.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Aldehyde-Amine Coupling in Bioconjugation
Welcome to the technical support center for aldehyde-amine coupling in bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for aldehyde-amine coupling (reductive amination)?
The optimal pH for aldehyde-amine coupling, also known as reductive amination, is a balance between two key steps: the formation of a Schiff base (imine) and its subsequent reduction. The overall process is most efficient in a slightly acidic to neutral or slightly alkaline pH range, typically between pH 6.0 and 9.0.[1][2][3] The ideal pH can vary depending on the specific biomolecules and reagents involved.
Q2: Why is pH control so critical for this reaction?
The pH directly influences the reactivity of both the amine and the aldehyde, as well as the stability of the intermediate Schiff base.
-
Low pH (acidic): At a low pH, primary amines become protonated to form ammonium (B1175870) ions. This protonated form is not nucleophilic and cannot effectively attack the aldehyde's carbonyl carbon, thus inhibiting the initial reaction.[4][5]
-
High pH (alkaline): While a higher pH deprotonates the amine, making it more nucleophilic, it can also lead to side reactions. Additionally, very high pH can negatively impact the stability of the protein or other biomolecules.[1] Efficient protonation of the intermediate, which is necessary for the elimination of water to form the imine, is also reduced at high pH.[5]
Q3: What are the recommended buffer systems for reductive amination?
It is crucial to use buffers that do not contain primary amines, as these will compete with the amine on your biomolecule, reducing the conjugation yield.[6][7]
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium phosphate (B84403) buffer[1]
-
Carbonate/bicarbonate buffer[6]
-
HEPES buffer
Buffers to Avoid:
Q4: Which reducing agent is best for the reduction step?
Sodium cyanoborohydride (NaBH₃CN) is the most commonly used reducing agent for reductive amination in bioconjugation.[1][8] It is mild enough not to reduce the aldehyde directly but is effective at reducing the intermediate imine (Schiff base) to a stable secondary amine.[1][9] Sodium borohydride (B1222165) (NaBH₄) can also be used, but it is a stronger reducing agent and can reduce the starting aldehyde if not used carefully.[1]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Suggested Solution |
| Suboptimal pH | Verify the pH of your reaction buffer immediately before use with a calibrated pH meter. Perform small-scale optimization experiments across a pH range (e.g., 6.0, 7.0, 8.0, 9.0) to determine the optimal pH for your specific system. |
| Competing Amines in Buffer | Ensure you are using an amine-free buffer like PBS, borate, or carbonate.[6] If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[6] |
| Low Reactant Concentration | Increase the concentration of your biomolecules. Higher concentrations favor the bimolecular conjugation reaction over competing side reactions.[6] A molar excess of the smaller molecule is often used to drive the reaction to completion. |
| Inaccessible Reactive Sites | The amine or aldehyde groups on your protein may be sterically hindered or buried within the protein's structure. Consider using a linker with a longer spacer arm to improve accessibility.[7] |
| Inefficient Imine Formation | The equilibrium between the aldehyde and the amine to form the imine can be unfavorable in aqueous solutions.[8] Adding salts like sodium sulfate (B86663) (Na₂SO₄) at concentrations around 0.5 M can sometimes improve the yield by facilitating the dehydration step.[8] |
Issue 2: Protein Precipitation or Aggregation During Reaction
| Possible Cause | Suggested Solution |
| High Degree of Conjugation | Attaching a large number of molecules, especially hydrophobic ones, can alter the protein's surface properties and lead to aggregation.[7] Reduce the molar excess of the labeling reagent to achieve a lower degree of labeling. |
| Incorrect pH or Buffer Conditions | Suboptimal pH can lead to protein denaturation and aggregation. Ensure the chosen pH is within the stability range of your protein. High salt concentrations, while sometimes beneficial for the reaction, can also cause precipitation for some proteins.[8] |
| Presence of Organic Co-solvents | If you are using an organic solvent to dissolve one of your reactants, it can cause the protein to precipitate.[7] Minimize the amount of co-solvent and add it slowly to the protein solution while gently mixing. |
Data Presentation
Table 1: pH Range Optimization for Aldehyde-Amine Coupling
| pH Range | Advantages | Disadvantages | Best For |
| 4.5 - 6.0 | Optimal for imine formation in many organic chemistry contexts.[4][5] | Can lead to protonation of amines, reducing their nucleophilicity.[4][5] May not be suitable for all proteins due to stability issues at acidic pH. | Small molecule conjugations where reactants are stable at this pH. |
| 6.5 - 7.5 | Good compromise for many protein conjugations, balancing amine reactivity and protein stability.[3] Often used for maleimide-thiol chemistry but also applicable here.[10] | Reaction rates may be slower than at slightly higher pH. | General protein bioconjugation, especially when aiming for N-terminal selectivity over lysine (B10760008) residues.[11] |
| 8.0 - 9.0 | Higher pH increases the nucleophilicity of primary amines, potentially increasing the reaction rate.[1] | Risk of protein instability or side reactions increases. Optimal for modifying lysine side chains.[11] | Maximizing conjugation efficiency, particularly when targeting lysine residues.[8][11] |
Table 2: Common Reaction Conditions for Reductive Amination
| Parameter | Typical Range/Value | Notes |
| pH | 6.0 - 9.0 | Optimize for your specific system. |
| Buffer | PBS, Borate, Carbonate | Must be amine-free.[6] |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Typically used in molar excess. |
| Temperature | 4°C to 37°C | Lower temperatures can help maintain protein stability but will require longer reaction times.[7][12] |
| Reaction Time | 2 to 96 hours | Dependent on temperature, pH, and reactant concentrations.[6][8] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally preferred.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a Protein
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the amine-containing protein into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5) at a concentration of 2-10 mg/mL.
-
-
Prepare the Aldehyde-Containing Molecule:
-
Dissolve the aldehyde-containing molecule in a suitable solvent (e.g., DMSO or the reaction buffer) at a high concentration immediately before use.
-
-
Initiate the Conjugation Reaction:
-
Add the desired molar excess of the aldehyde-containing molecule to the protein solution.
-
Gently mix the solution.
-
-
Add the Reducing Agent:
-
Add a freshly prepared solution of sodium cyanoborohydride (NaBH₃CN) to the reaction mixture. A typical final concentration is 20-50 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time may vary and should be determined empirically.[12]
-
-
Purification:
-
Remove excess unreacted molecules and byproducts by gel filtration (desalting column) or dialysis against an appropriate buffer.
-
Visualizations
Caption: Experimental workflow for aldehyde-amine coupling.
Caption: Mechanism of reductive amination showing pH influence.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]
- 3. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Branched PEGylated ADCs
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying branched PEGylated Antibody-Drug Conjugates (ADCs). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying branched PEGylated ADCs?
The purification of branched PEGylated ADCs presents several challenges stemming from the inherent heterogeneity of the conjugation reaction and the physicochemical properties of the resulting conjugates. The primary challenges include:
-
Increased Heterogeneity: The PEGylation process can result in a complex mixture of species, including unconjugated antibody, ADCs with varying drug-to-antibody ratios (DARs), and different positional isomers.[1][] Branched PEG linkers can further increase this complexity due to their three-dimensional structure.[3][4]
-
Aggregation: The conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate.[5][6] While PEGylation is intended to increase hydrophilicity, improper conjugation conditions or high DARs can still lead to the formation of high molecular weight species (HMWS).[7][8]
-
Difficult Separation of Species: The structural similarity between different DAR species and positional isomers makes their separation challenging. The large hydrodynamic volume of branched PEGs can also complicate separation by size exclusion chromatography.[3][9]
-
Low Recovery: Non-specific binding of the ADC to chromatography resins or filtration membranes, as well as precipitation during purification, can lead to significant product loss.[5]
Q2: How does a branched PEG linker affect the purification process compared to a linear PEG linker?
Branched PEG linkers offer several advantages, such as the potential for higher drug loading and improved pharmacokinetic profiles.[3][10] However, their unique architecture also impacts the purification process in several ways:
-
Larger Hydrodynamic Radius: For a given molecular weight, branched PEGs have a larger hydrodynamic volume than linear PEGs.[3] This can lead to earlier elution from size-exclusion chromatography (SEC) columns, potentially co-eluting with aggregates if not properly optimized.
-
Superior Shielding Effect: The three-dimensional structure of branched PEGs provides a more effective "stealth" effect, which can shield the hydrophobic payload and reduce non-specific interactions with chromatography media.[3][4] This can be advantageous in hydrophobic interaction chromatography (HIC).
-
Potential for Higher DARs: Branched linkers can be designed to carry multiple payload molecules, enabling higher DARs (e.g., 6, 8, or more) per conjugation site.[11][12] This increased hydrophobicity necessitates careful optimization of purification methods to resolve these higher-order conjugates.
-
Reduced Aggregation Tendency: Despite the potential for higher DARs, branched PEG linkers can be more effective at mitigating aggregation compared to linear linkers, especially at high drug loading.[11]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed After Purification
Question: My SEC analysis shows a significant peak corresponding to high molecular weight species (HMWS) after purifying my branched PEGylated ADC. What could be the cause and how can I resolve this?
Answer: High levels of aggregation in branched PEGylated ADCs can be attributed to several factors, primarily related to the increased hydrophobicity from the payload and suboptimal process conditions.
Possible Causes and Solutions:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC, promoting aggregation.[7]
-
Solution: Optimize the conjugation reaction to target a lower average DAR. This can be achieved by adjusting the molar ratio of the linker-payload to the antibody.[5]
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffers used during conjugation and purification are critical. Aggregation is more likely to occur if the pH is close to the antibody's isoelectric point (pI).[6]
-
Presence of Organic Solvents: The use of organic co-solvents to dissolve hydrophobic payloads can sometimes induce aggregation.[6]
-
Solution: Minimize the amount of organic solvent used. The incorporation of hydrophilic branched PEG linkers can reduce or even eliminate the need for organic solvents during conjugation.[14]
-
-
Physical Stress: Freeze-thaw cycles and mechanical stress during processing can lead to denaturation and aggregation.[7]
-
Solution: Aliquot samples to minimize freeze-thaw cycles. Optimize mixing and filtration processes to reduce shear stress.[7]
-
Troubleshooting Workflow for ADC Aggregation
References
- 1. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Toxicity of Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and mitigating off-target toxicity associated with Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during ADC development and provides actionable solutions in a question-and-answer format.
Issue 1: High In Vivo Toxicity Despite Acceptable In Vitro Cytotoxicity
-
Question: My ADC shows potent and specific killing of target cancer cells in vitro, but in animal models, it exhibits high toxicity at doses required for efficacy, resulting in a narrow therapeutic window. What are the potential causes and how can I troubleshoot this?
-
Answer: This discrepancy is a common challenge in ADC development and often points to issues with the ADC's stability and payload properties in a complex biological system. The primary suspect is the premature release of the cytotoxic payload into systemic circulation before the ADC reaches the tumor.
Troubleshooting Steps:
-
Assess Linker Stability: The linker is a critical component that should remain stable in the bloodstream but efficiently release the payload inside the target cell.
-
How to Assess: Perform an in vitro plasma stability assay. Incubate the ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) and measure the amount of free payload released over time using methods like LC-MS/MS. A significant increase in free payload concentration indicates poor linker stability.[1][2]
-
Potential Solution: If the linker is unstable, consider re-engineering it. For cleavable linkers, modifying the cleavage site to be less susceptible to plasma proteases can enhance stability. For example, next-generation peptide linkers have been developed to be more resistant to premature cleavage.[1] Alternatively, switching to a non-cleavable linker, which relies on the degradation of the antibody backbone for payload release, generally offers greater plasma stability.[2]
-
-
Analyze Payload Properties: The physicochemical properties of the payload can significantly contribute to off-target toxicity.
-
How to Assess: Evaluate the hydrophobicity of the payload. Highly hydrophobic payloads can lead to ADC aggregation and faster clearance by the reticuloendothelial system, increasing off-target uptake. They can also non-specifically diffuse into healthy tissues.
-
Potential Solution: If the payload is highly hydrophobic, consider incorporating hydrophilic moieties into the linker, such as polyethylene (B3416737) glycol (PEG), to improve the ADC's solubility and pharmacokinetic profile.[3] Another strategy is to select a less hydrophobic but still potent payload.
-
-
Evaluate Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation and faster clearance, which can contribute to off-target toxicity.
-
How to Assess: Characterize the DAR of your ADC population. ADCs with a high DAR (e.g., >4) have been shown to have faster clearance rates and increased liver accumulation in preclinical models.[4]
-
Potential Solution: Optimize the conjugation chemistry to achieve a lower, more homogeneous DAR (e.g., 2 or 4). Site-specific conjugation methods can produce ADCs with a defined DAR, leading to a more consistent and potentially safer profile. Preclinical studies suggest that ADCs with a DAR of 2 to 6 may have a better therapeutic index than those with a very high DAR.[4]
-
-
Investigate "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to on-target toxicity in non-tumor sites.
-
How to Assess: Conduct thorough target expression profiling in a wide range of normal tissues from relevant species, including humans. Immunohistochemistry (IHC) is a common method for this.
-
Potential Solution: If significant on-target, off-tumor expression is identified, consider affinity maturation of the antibody to increase its specificity for the tumor-associated antigen. Alternatively, bispecific antibodies that require binding to two different antigens for activation can enhance tumor specificity.[5]
-
-
Issue 2: Significant Hematological Toxicity
-
Question: My ADC is causing severe hematological toxicities, such as neutropenia and thrombocytopenia, in preclinical models. What are the underlying mechanisms and how can I mitigate these effects?
-
Answer: Hematological toxicity is a frequent dose-limiting toxicity for ADCs. It can be caused by the payload itself, off-target uptake by hematopoietic cells, or on-target binding to hematopoietic progenitors.
Troubleshooting Steps:
-
Assess Payload-Dependent Toxicity: Many cytotoxic payloads used in ADCs, such as microtubule inhibitors (e.g., MMAE, DM1) and DNA-damaging agents, are inherently toxic to rapidly dividing cells, including hematopoietic stem and progenitor cells.
-
How to Assess: Perform a Colony-Forming Cell (CFC) assay using human bone marrow-derived CD34+ cells. This assay measures the impact of the ADC and its free payload on the proliferation and differentiation of hematopoietic progenitors. A significant reduction in colony formation indicates a high potential for hematological toxicity.
-
Potential Solution: If the payload is the primary driver of toxicity, consider switching to a payload with a different mechanism of action or a better-tolerated safety profile. For example, some novel payloads are being developed with reduced off-target toxicity.
-
-
Investigate Fc-Mediated Uptake: The Fc region of the antibody can bind to Fcγ receptors (FcγRs) on immune cells, including macrophages and monocytes, leading to non-specific uptake of the ADC and subsequent payload-mediated toxicity.
-
How to Assess: Evaluate the binding of your ADC to various FcγRs using in vitro binding assays.
-
Potential Solution: Engineer the Fc region of the antibody to reduce or eliminate its binding to FcγRs. Introducing mutations such as L234A/L235A (LALA) can effectively "silence" the Fc domain, thereby reducing off-target uptake by immune cells.[6]
-
-
Characterize Target Expression on Hematopoietic Cells: The target antigen may be expressed on hematopoietic cells, leading to "on-target, off-tumor" toxicity.
-
How to Assess: Use flow cytometry to screen for the expression of your target antigen on various hematopoietic cell populations from human bone marrow and peripheral blood.
-
Potential Solution: If the target is expressed on critical hematopoietic populations, re-evaluating the target's suitability for ADC development is necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of linker impact off-target toxicity?
A1: The linker's stability is paramount in minimizing off-target toxicity. Linkers are broadly categorized as cleavable and non-cleavable.
-
Cleavable Linkers: These are designed to release the payload in the tumor microenvironment or inside the cancer cell in response to specific triggers (e.g., low pH, specific enzymes). While this allows for a "bystander effect" where the released payload can kill neighboring antigen-negative tumor cells, it also carries the risk of premature cleavage in the bloodstream, leading to systemic toxicity.[2] A meta-analysis of clinical trials showed that ADCs with cleavable linkers were associated with a higher incidence of grade ≥ 3 adverse events compared to those with non-cleavable linkers.[7]
-
Non-Cleavable Linkers: These linkers release the payload only after the entire ADC is internalized and the antibody is degraded in the lysosome. This generally results in greater plasma stability and a lower risk of off-target toxicity.[2] However, the released payload remains attached to an amino acid residue, which may alter its potency, and the bystander effect is often limited.
Q2: What is the role of the payload in off-target toxicity?
A2: The payload's intrinsic properties are a major determinant of the ADC's toxicity profile.
-
Potency: Highly potent payloads are necessary for efficacy, but their off-target release can cause significant toxicity to healthy tissues.[8]
-
Hydrophobicity: Hydrophobic payloads can increase the propensity of the ADC to aggregate, leading to faster clearance and non-specific uptake by the liver and other organs.[3] This can be mitigated by incorporating hydrophilic linkers.[3]
-
Mechanism of Action: The payload's mechanism of action often dictates the type of off-target toxicities observed. For example, microtubule inhibitors are frequently associated with peripheral neuropathy and neutropenia, while DNA-damaging agents can cause myelosuppression.
Q3: How can the antibody component be engineered to reduce off-target toxicity?
A3: The antibody can be engineered in several ways to enhance safety:
-
Fc Engineering: As mentioned in the troubleshooting guide, mutations in the Fc region can abolish binding to FcγRs, reducing uptake by immune cells and mitigating associated toxicities.[6]
-
Affinity and Specificity: Modifying the antibody's binding affinity and specificity can improve its tumor-to-normal tissue ratio, thereby reducing "on-target, off-tumor" toxicity.
-
Bispecific Antibodies: Designing antibodies that bind to two different tumor-associated antigens can increase tumor selectivity and reduce binding to normal tissues that may express only one of the antigens.[5]
Q4: What dosing strategies can be employed to minimize toxicity?
A4: Optimizing the dosing regimen is a critical strategy for managing ADC toxicity.
-
Dose Fractionation: Administering the total dose in smaller, more frequent infusions can reduce the peak concentration (Cmax) of the ADC and free payload in the circulation, which may mitigate Cmax-driven toxicities.
-
Maximum Tolerated Dose (MTD) Determination: Careful dose-escalation studies in preclinical models are essential to determine the MTD.[9] It has been observed that ADCs with the same payload class often have similar MTDs, regardless of the target antigen.[10]
-
Co-administration with Unconjugated Antibody: In some preclinical models, co-administering the ADC with an excess of the unconjugated antibody has been shown to improve tumor penetration and efficacy without increasing toxicity.[11]
Data Presentation
Table 1: Comparative In Vivo Toxicity of ADCs with Different Linkers and Payloads
| Antibody Target | Linker Type | Payload | DAR | Preclinical Model | MTD (mg/kg) | Dose-Limiting Toxicities |
| Anti-CD30 | Cleavable (vc) | MMAE | 4 | Rat | ~1.8-2.4 | Bone marrow toxicity, sepsis, motor neuropathy[10] |
| Anti-HER2 | Non-cleavable (SMCC) | DM1 | 3.5 | Rat | >20 | Thrombocytopenia, hepatotoxicity[10] |
| Anti-CD22 | Cleavable (hydrazone) | Calicheamicin | ~6 | Mouse | ~0.32 | Myelosuppression |
| Anti-Nectin-4 | Cleavable (vc) | MMAE | ~4 | Rat | 5 | Neutropenia, skin toxicity[12] |
| Anti-Nectin-4 | Novel Linker | MMAE | 2 | Rat | 25 | Improved tolerability vs. vc-MMAE[12] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Preclinical Toxicity
| Antibody-Payload | DAR | Preclinical Model | MTD (mg/kg) | Key Findings |
| Anti-CD30-vc-MMAE | 2 | Mouse | >18 | Higher tolerability compared to higher DARs. |
| Anti-CD30-vc-MMAE | 4 | Mouse | 18 | |
| Anti-CD30-vc-MMAE | 8 | Mouse | 9 | Faster clearance and narrower therapeutic index. |
| Maytansinoid ADCs | 2-6 | Mouse | Not specified | Better therapeutic index compared to very high DAR ADCs.[4] |
| Maytansinoid ADCs | 9-10 | Mouse | Not specified | Decreased efficacy, likely due to faster clearance.[4] |
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To quantify the premature release of payload from an ADC in plasma.
-
Methodology:
-
Preparation: Thaw plasma from the desired species (e.g., human, mouse, rat) at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS.
-
Incubation: Incubate all samples at 37°C with gentle agitation for a time course (e.g., 0, 6, 24, 48, 72, 96, 168 hours).
-
Sample Processing: At each time point, collect an aliquot and immediately freeze it at -80°C. For analysis, thaw the samples and process them to separate the free payload from the ADC. This can be done by protein precipitation (e.g., with acetonitrile) or by immunocapture of the ADC.
-
Quantification: Analyze the amount of free payload in the supernatant (after protein precipitation) or the amount of payload still conjugated to the antibody (after immunocapture) using LC-MS/MS.
-
Data Analysis: Plot the concentration of free payload or the percentage of intact ADC over time to determine the stability profile.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the potency (IC50) of an ADC on target and non-target cell lines.
-
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the ADC concentration (log scale) to determine the IC50 value.[4][][14]
-
3. Bystander Effect Assay (Co-culture Method)
-
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
-
Methodology:
-
Cell Preparation: Generate a fluorescently labeled (e.g., GFP-expressing) antigen-negative cell line.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.[4][15][16]
-
4. Colony-Forming Cell (CFC) Assay
-
Objective: To evaluate the potential hematological toxicity of an ADC.
-
Methodology:
-
Cell Preparation: Thaw cryopreserved human CD34+ hematopoietic stem and progenitor cells.
-
Treatment: Mix the cells with a methylcellulose-based medium containing cytokines to support colony growth. Add serial dilutions of the ADC, free payload, and control antibody to the cell/medium mixture.
-
Plating: Dispense the mixture into 35 mm culture dishes.
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14-16 days to allow for colony formation.
-
Colony Counting: Manually count the number of colonies of different hematopoietic lineages (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.
-
Data Analysis: Calculate the IC50 for the inhibition of colony formation for each lineage to assess the ADC's potential to cause myelosuppression.[11][17][18]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.td2inc.com [blog.td2inc.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. adcreview.com [adcreview.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. Fc-Engineered Therapeutic Antibodies: Recent Advances and Future Directions [mdpi.com]
- 17. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Consistent Batch-to-Batch ADC Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in the manufacturing of Antibody-Drug Conjugates (ADCs). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during ADC production.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues that may arise during ADC development and manufacturing.
Issue: High Levels of Aggregation Observed During or After Conjugation
High levels of aggregation can compromise the stability, efficacy, and safety of an ADC.[1] The introduction of hydrophobic linker-payloads is a common cause of aggregation.[1][2]
Troubleshooting Steps:
-
Review Formulation Buffer Conditions: The buffer composition plays a critical role in maintaining ADC stability.
-
pH: Ensure the buffer pH is not near the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.[3] For many monoclonal antibodies, a pH range of 6.0-8.0 is recommended.[3]
-
Ionic Strength: Both excessively low and high salt concentrations can contribute to aggregation. It is advisable to screen a range of salt concentrations (e.g., 50-150 mM NaCl) to determine the optimal level for your specific ADC.[3]
-
Excipients: The addition of stabilizing excipients can minimize aggregation.[3] Consider incorporating sucrose, trehalose, polysorbate 20/80, or arginine into the conjugation and formulation buffers.[3][4]
-
-
Optimize Conjugation Reaction Conditions:
-
Organic Solvents: While often necessary to dissolve hydrophobic linker-payloads, organic co-solvents like DMSO and DMA can induce antibody denaturation and aggregation.[3]
-
Minimize the percentage of the organic co-solvent to the lowest effective concentration for payload solubility.[3]
-
Conduct a solvent screen to identify a less denaturing co-solvent for your antibody.[3]
-
Introduce the linker-payload solution to the antibody solution slowly and with controlled mixing to prevent localized high concentrations of the organic solvent.[3]
-
-
Temperature: Elevated temperatures can increase the rate of aggregation.[3] It's important to optimize the reaction temperature, potentially evaluating a range from 4°C to 25°C, to find a balance between conjugation efficiency and aggregation control.[3]
-
-
Control of Drug-to-Antibody Ratio (DAR): Higher DAR values increase the hydrophobicity of the ADC, making it more susceptible to aggregation.[2][3] If therapeutically feasible, targeting a lower average DAR can be a strategy to reduce aggregation.[3]
Troubleshooting Workflow for High Aggregation
Caption: A flowchart for troubleshooting high ADC aggregation.
Issue: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
Achieving a consistent DAR is crucial for the safety and efficacy of an ADC.[3][5] Variations in DAR can significantly impact the therapeutic window.[2]
Troubleshooting Steps:
-
Verify Reagent Concentrations and Ratios:
-
Molar Ratio: Precisely control the molar ratio of the linker-payload to the antibody.[3] Ensure accurate concentration measurements of both solutions before starting the conjugation.[3]
-
Reducing Agent (for cysteine-linked ADCs): The molar ratio of the reducing agent to the antibody must be tightly controlled for consistent disulfide bond reduction.[3]
-
-
Standardize Reaction Parameters:
-
Time and Temperature: The kinetics of the conjugation reaction are sensitive to both time and temperature.[3] Inconsistent reaction times and temperature fluctuations can lead to variable DAR.
-
pH: The pH of the conjugation buffer must be maintained within a narrow range (e.g., ± 0.1 pH unit) for each batch.[3]
-
Mixing Efficiency: Inadequate or inconsistent mixing can create localized areas of high or low reactant concentrations, leading to a heterogeneous DAR distribution.[3] The mixing speed and impeller design should be optimized for the reaction vessel and scale.[3]
-
Troubleshooting Workflow for Inconsistent DAR
Caption: A decision tree for troubleshooting inconsistent DAR.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for an ADC that we should monitor to ensure manufacturing consistency?
A1: CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For ADCs, key CQAs include:
-
Drug-to-Antibody Ratio (DAR): This directly impacts the safety and efficacy of the ADC.[5]
-
Monomer and Aggregate Content: High levels of aggregation can affect stability and immunogenicity.[1][4]
-
Free Drug Content: The amount of unconjugated cytotoxic payload needs to be controlled.[4]
-
Potency: The biological activity of the ADC.
-
Purity: The absence of process-related impurities.
-
Sterility: For injectable products, sterility is a critical CQA.[6]
| Critical Quality Attribute (CQA) | Impact on ADC Quality |
| Drug-to-Antibody Ratio (DAR) | Efficacy and Safety |
| Monomer and Aggregate Content | Stability and Immunogenicity |
| Free Drug Content | Safety and Off-target Toxicity |
| Potency | Therapeutic Efficacy |
| Purity | Safety and Consistency |
| Sterility | Patient Safety |
Q2: How can we manage hydrophobic payloads to prevent aggregation during scale-up?
A2: Dealing with hydrophobic payloads is a significant challenge in ADC process development.[4] A multi-pronged strategy is required:
-
Optimized Conjugation Conditions: Control pH, solvent mixing, and reaction times to limit aggregation while achieving the target DAR.[4]
-
Concentration and Buffer Management: Moderate the protein concentration and use stabilizing excipients to reduce aggregation risk.[4]
-
Optimized Purification Processes: Employ chromatographic methods to effectively remove aggregates and control DAR species.[4]
Q3: What are some key considerations for the formulation of ADCs to ensure long-term stability?
A3: ADCs present unique formulation challenges due to their complex structures.[2]
-
Excipient Selection: Key excipients for ADC stability include:[4]
-
Sugars (Trehalose, Sucrose): To prevent aggregation.
-
Surfactants (Polysorbate 20/80): To reduce surface adsorption.
-
Amino Acids (Arginine): To suppress aggregation.
-
Chelating Agents (EDTA) and Antioxidants (Methionine): To prevent hydrolysis and oxidation.
-
-
pH Control: The choice of buffer is critical for maintaining the optimal pH for stability.
-
Lyophilization: This is a preferred formulation strategy for ADCs as it can preserve the integrity of the conjugate and minimize the premature release of the payload during storage.[2][4]
Q4: What are the primary challenges related to the linker and conjugation chemistry in ensuring batch-to-batch consistency?
A4: The linker and conjugation chemistry are central to the properties of the ADC.
-
Stochastic Conjugation: Conventional conjugation strategies are often stochastic, producing a heterogeneous mixture of ADC molecules with different DARs and variable pharmacokinetic profiles.[2]
-
Linker Stability: An unstable linker can lead to the degradation of the ADC and the release of free cytotoxin, which can reduce the therapeutic window.[2]
-
Site-Specific Conjugation: While more complex to develop, site-specific conjugation methods can produce more homogeneous ADCs with improved consistency.[7] Engineered-cysteine conjugation is an example of a simpler approach with higher batch consistency compared to some enzymatic methods.[4]
Experimental Protocols
Protocol: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general procedure for analyzing the DAR of a cysteine-linked ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
-
ADC sample
Procedure:
-
Prepare the ADC sample at a concentration of 1 mg/mL in Mobile Phase A.
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas corresponding to the different drug-loaded species.
Experimental Workflow for DAR Analysis by HIC
Caption: A workflow for DAR analysis using HIC.
References
- 1. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. benchchem.com [benchchem.com]
- 4. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 5. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 6. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 7. Good Manufacturing Practice Strategy for Antibody–Drug Conjugate Synthesis Using Site-Specific Chemical Conjugation: First-Generation AJICAP - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Ald-Ph-PEG4-bis-PEG3-N3 Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of creating advanced therapeutics such as antibody-drug conjugates (ADCs). The choice of linker is critical, directly impacting the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison of the bioconjugation strategies enabled by Ald-Ph-PEG4-bis-PEG3-N3, a cleavable PEGylated ADC linker, with other common bioconjugation methods.[1][2] We present supporting data from related chemistries and detailed experimental protocols to guide researchers in validating conjugation efficiency.
This compound is a heterobifunctional linker featuring two key reactive groups: an aldehyde-phosphine moiety and an azide (B81097) group.[1][2] This dual functionality allows for a two-step conjugation process, offering versatility in bioconjugation strategies. The azide group enables "click chemistry," specifically copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, known for its high efficiency and bioorthogonality.[1][2]
Comparison of Bioconjugation Chemistries
The selection of a conjugation strategy is a critical decision that influences the overall performance of the bioconjugate. The following table summarizes key performance parameters for the chemistries enabled by this compound and compares them with other widely used methods.
| Feature | Aldehyde-Reactive Ligation | Azide-Alkyne Cycloaddition (Click Chemistry) | NHS Ester (Amine-Reactive) | Maleimide (Thiol-Reactive) |
| Specificity | High for aldehydes, which are not naturally present in proteins.[3] | High: Bioorthogonal reaction.[4] | Moderate: Reacts with accessible primary amines (e.g., lysine).[4] | High: Specific for thiol groups (e.g., cysteine).[4][5] |
| Reaction Kinetics (Second-Order Rate Constant) | Variable, can be slower. | Extremely Fast (~800 - 30,000 M⁻¹s⁻¹ for SPAAC).[4] | Variable, generally slower than click chemistry.[4] | Fast (~1000 M⁻¹s⁻¹).[4] |
| Reaction Conditions | Mild, aqueous buffers. | Mild, aqueous buffers (pH 5-9).[4] | pH 7.2-9 for efficient acylation.[4] | pH 6.5-7.5 for thiol selectivity.[4] |
| Stability of Linkage | Stable C-C bond (e.g., HIPS ligation).[3] | Stable triazole ring.[5] | Stable amide bond.[4] | Stable thioether bond, but can undergo retro-Michael addition.[4] |
| Biocompatibility | Excellent. | Excellent (SPAAC requires no catalyst).[4] | Good. | Good, but potential for off-target reactions with endogenous thiols.[4] |
| Efficiency | High, with conversion rates often exceeding 90% for aldehyde tag systems.[3] | High, driven by fast kinetics.[5] | Can be affected by hydrolysis of the NHS ester.[4] | High, but influenced by thiol accessibility.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and comparison of these linkers.
Protocol 1: General Aldehyde-Reactive Ligation
This protocol provides a general procedure for labeling an aldehyde-tagged protein.
-
Reagent Preparation :
-
Prepare the aldehyde-tagged protein in a suitable buffer, such as PBS at pH 7.0-7.4.
-
Dissolve the aldehyde-reactive linker (e.g., a hydrazide or aminooxy-functionalized molecule) in a compatible solvent like DMSO to create a concentrated stock solution.
-
-
Ligation Reaction :
-
Add a 5- to 20-fold molar excess of the payload stock solution to the protein solution to drive the reaction to completion.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours.
-
-
Purification and Analysis :
-
Remove excess, unreacted payload using a desalting column or size-exclusion chromatography (SEC).
-
Analyze the conjugate using SDS-PAGE and mass spectrometry to confirm conjugation and determine efficiency.
-
Protocol 2: Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-functionalized protein with a strained alkyne (e.g., DBCO or BCN).
-
Reagent Preparation :
-
Prepare the azide-containing protein (e.g., post-reaction with this compound) in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the strained alkyne-functionalized molecule in a compatible solvent like DMSO.
-
-
Ligation Reaction :
-
Add a 1.5- to 5-fold molar excess of the strained alkyne solution to the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification and Analysis :
-
Purify the conjugate using SEC to remove unreacted reagents.
-
Analyze the final conjugate by mass spectrometry to determine the conjugation efficiency.
-
Protocol 3: Validation of Conjugation Efficiency using Mass Spectrometry
Mass spectrometry is a powerful tool for the detailed characterization of bioconjugates, allowing for accurate molecular weight determination and calculation of the drug-to-antibody ratio (DAR).[4]
-
Sample Preparation :
-
Desalt the purified conjugate sample to remove non-volatile salts.
-
For large proteins like antibodies, deglycosylation and reduction of interchain disulfide bonds may be necessary for accurate mass measurement.
-
-
Mass Spectrometry Analysis :
-
Acquire the mass spectrum of the unconjugated and conjugated protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis :
-
Process the raw data to obtain the deconvoluted mass of the protein species.
-
Calculate the number of attached linkers/payloads by dividing the mass shift by the molecular weight of the attached molecule.
-
Determine the conjugation efficiency by calculating the percentage of conjugated protein.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
References
A Comparative Guide to Aldehyde-Based and Maleimide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as Antibody-Drug Conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and safety of the final product. This guide provides an objective comparison between aldehyde-based linkers, exemplified by the aldehyde reactive group of Ald-Ph-PEG4-bis-PEG3-N3, and the widely used maleimide (B117702) linkers.
The comparison focuses on the core conjugation chemistries: the formation of an oxime bond from an aldehyde and an aminooxy group, versus the formation of a thioether bond from a maleimide and a thiol group.
Executive Summary
Aldehyde-based linkers that form oxime bonds offer superior stability under physiological conditions compared to traditional maleimide linkers. The primary drawback of maleimide chemistry is the susceptibility of the resulting thiosuccinimide bond to a retro-Michael reaction in the presence of endogenous thiols like glutathione (B108866), which can lead to premature payload release.[1][2] In contrast, the oxime linkage is remarkably stable, making it an excellent choice for applications requiring high in vivo stability.[3][4]
Maleimide chemistry is known for its rapid reaction kinetics and high selectivity for thiol groups.[3][5] The aldehyde-aminooxy reaction is generally slower but can be catalyzed.[3] The selection between these linkers depends on the specific requirements of the application, balancing the need for stability against reaction efficiency and the availability of target functional groups on the biomolecule.
Chemical Properties and Reaction Mechanisms
This compound (Aldehyde-Based Linker)
This compound is a heterobifunctional linker featuring an aldehyde group and an azide (B81097) group.[6][7] The aldehyde group reacts with an aminooxy-functionalized molecule to form a highly stable oxime bond.[8] The azide group allows for subsequent conjugation to an alkyne-containing molecule via click chemistry.[6] The polyethylene (B3416737) glycol (PEG) chains enhance solubility and provide spatial separation between the conjugated molecules.[9]
Maleimide Linkers
Maleimide linkers are characterized by a five-membered cyclic imide structure.[] They react with thiol (sulfhydryl) groups, typically from cysteine residues in proteins, via a Michael addition reaction.[5][11] This reaction is highly efficient and specific for thiols at a physiological pH range of 6.5 to 7.5, forming a stable thioether bond.[5][]
Performance Comparison: Stability is Key
The most significant difference between these linker strategies lies in the stability of the resulting conjugate in a biological environment.
Stability of the Conjugate Linkage
-
Oxime Bond (from Aldehyde): Oxime linkages are highly stable across a broad pH range, including physiological conditions (pH 7.4).[1][12] Their hydrolysis is very slow, making them ideal for ADCs that require a long circulation half-life to reach the target site.[1][4] The rate of hydrolysis for an oxime bond at pH 7.0 is approximately 160- to 600-fold lower than for various hydrazone bonds.[4]
-
Thioether Bond (from Maleimide): While the thioether bond itself is stable, the thiosuccinimide ring formed from the maleimide reaction is susceptible to a retro-Michael reaction.[1][2] This reaction is essentially a reversal of the initial conjugation, especially in the presence of high concentrations of thiols like albumin and glutathione in the plasma.[1][13] This can lead to the transfer of the linker-payload to other biomolecules, causing off-target toxicity and reducing the therapeutic efficacy.[2][13] Studies have shown that a significant portion of a traditional maleimide-linked ADC can degrade in human plasma over several days.[14] Next-generation maleimides have been developed to improve stability by promoting the hydrolysis of the thiosuccinimide ring into a stable maleamic acid derivative, which "locks" the conjugate and prevents the retro-Michael reaction.[2][14][15]
Data Presentation: Quantitative Stability Comparison
The following table summarizes available quantitative data on the stability of oxime and thioether linkages.
| Linker Type / Bond | Condition | Stability Metric | Observation | Reference |
| Oxime | Human Plasma | High Stability | Oxime-linked conjugates demonstrate notable stability. | [1] |
| Oxime | pD 7.0 (Physiological pH) | Half-life (t½): ~25 days | Significantly more stable than hydrazone linkages. | [12] |
| Traditional Maleimide (Thioether) | ADC in human plasma | ~50% intact after 7 days | Susceptible to retro-Michael reaction and thiol exchange. | [1][14] |
| Traditional Maleimide (Thioether) | In presence of Glutathione (GSH) | Half-life (t½): 3.1 to 258 hours | Stability is highly dependent on the specific maleimide and thiol structures. | [1] |
| "Bridging" Disulfide (Next-Gen Maleimide) | ADC in human plasma | >95% intact after 7 days | Substantially improved plasma stability over traditional maleimides. | [14] |
| N-aryl Maleimide (Next-Gen Maleimide) | Serum | >80% intact after 7 days | Ring-opening hydrolysis stabilizes the linkage. | [2] |
Visualization of Stability and Instability Pathways
The stability of the final conjugate is a critical factor in linker selection. The following diagram illustrates the key stability and instability pathways for maleimide-based conjugates.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates.
Protocol 1: General Protocol for Aldehyde-Aminooxy Conjugation
This protocol outlines the fundamental steps for conjugating an aminooxy-functionalized payload to a biomolecule containing an aldehyde group.
-
Preparation of Biomolecule: Ensure the protein or antibody is in a suitable buffer (e.g., PBS, pH 6.0-7.0) at a concentration of 1-10 mg/mL. The aldehyde group must be present or introduced via chemical or enzymatic modification.
-
Payload Preparation: Dissolve the aminooxy-functionalized payload in a compatible solvent (e.g., DMSO, DMF) to create a stock solution.
-
Conjugation Reaction:
-
Add the aminooxy-payload stock solution to the biomolecule solution. A 5 to 20-fold molar excess of the payload is typically used.[3]
-
If catalysis is required to increase the reaction rate, aniline (B41778) can be added to a final concentration of 10-100 mM.[3]
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C, protected from light.
-
-
Purification: Remove excess, unreacted payload and other reagents using size-exclusion chromatography (SEC), dialysis, or affinity chromatography to obtain the purified bioconjugate.
Protocol 2: General Protocol for Maleimide-Thiol Conjugation
This protocol outlines the steps for labeling a protein with available cysteine residues using a maleimide-functionalized molecule.[16][17]
-
Buffer Preparation: Prepare a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES).[16] Buffers should not contain thiols. Degassing is important to prevent the re-oxidation of thiols to disulfides.[17]
-
Reduction of Disulfide Bonds (if necessary):
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column to prevent it from reacting with the maleimide.[11]
-
Payload Preparation: Dissolve the maleimide-functionalized payload in an appropriate solvent (e.g., DMSO, DMF) to create a 10-20 mM stock solution.
-
Conjugation Reaction:
-
Add the maleimide-payload stock solution to the reduced protein solution. A 10 to 20-fold molar excess of the payload is recommended as a starting point.
-
Flush the vial with an inert gas (e.g., nitrogen, argon), close it tightly, and protect it from light.
-
Incubate at room temperature for 1-2 hours or overnight at 4°C.[11]
-
-
Quenching and Purification: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.[11] Purify the conjugate using SEC, FPLC, or dialysis.[16][17]
Experimental Workflow Comparison
The following diagram outlines the typical workflows for both conjugation chemistries.
Conclusion
The choice between an aldehyde-based linker like this compound and a maleimide linker is a critical decision in bioconjugate design.
-
Choose Aldehyde-Based (Oxime) Linkers when:
-
High in vivo stability is the top priority. The exceptional stability of the oxime bond minimizes premature drug release, potentially leading to a wider therapeutic window and reduced off-target toxicity.[3]
-
The introduction of an aldehyde or ketone functional group onto the biomolecule is feasible.
-
-
Choose Maleimide Linkers when:
-
Rapid and efficient conjugation is required. The maleimide-thiol reaction is generally faster than oxime formation.[3]
-
Accessible cysteine residues are available or can be engineered into the biomolecule.
-
Consider next-generation maleimides (e.g., N-aryl or dihalomaleimides) to mitigate the inherent instability of the traditional thiosuccinimide linkage.[2][14]
-
By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can select the most appropriate conjugation strategy to advance their therapeutic and diagnostic development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. lumiprobe.com [lumiprobe.com]
Navigating the Crucial Choice: A Comparative Guide to Cleavable ADC Linker Stability
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The stability of this molecular bridge is a critical determinant of an ADC's therapeutic index, directly influencing its efficacy and toxicity profile. An ideal linker must remain steadfast in systemic circulation to prevent premature payload release and its associated off-target effects, yet efficiently liberate its cytotoxic cargo upon reaching the tumor microenvironment.
This guide provides an objective comparison of the stability of commonly employed cleavable ADC linkers, supported by experimental data and detailed methodologies. We delve into the characteristics of protease-cleavable (valine-citrulline), disulfide, and pH-sensitive linkers to inform the selection of the optimal linker strategy for novel ADC development.
Quantitative Comparison of Linker Stability
The stability of an ADC linker is often quantified by its half-life in plasma, which indicates the time it takes for half of the conjugated payload to be released. The following table summarizes representative stability data for different cleavable linker types. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, including the specific ADC construct, payload, and analytical methods used.
| Linker Type | Specific Linker Example | Stability in Human Plasma | Stability in Rodent Plasma | Key Cleavage Mechanism | Notes |
| Protease-Cleavable | Valine-Citrulline (VC) | High (Generally stable)[1] | Susceptible to premature cleavage by carboxylesterase 1C (Ces1C)[1][2] | Cathepsin B (in lysosomes)[3][4] | Modifications to the linker can enhance stability in rodent plasma[1]. |
| Protease-Cleavable | Glu-Val-Cit (EVCit) | High | High (Resistant to Ces1C cleavage)[1] | Cathepsin B[1] | Designed for improved stability in preclinical rodent models[1]. |
| Disulfide | Hindered Disulfide | Moderate to High | Moderate to High | Reduction by glutathione (B108866) (intracellular)[][] | Steric hindrance near the disulfide bond significantly enhances plasma stability[7]. |
| pH-Sensitive | Hydrazone | Moderate | Moderate | Acid-catalyzed hydrolysis (in endosomes/lysosomes)[1] | Can be prone to hydrolysis in the bloodstream, potentially leading to off-target toxicity[1]. |
| pH-Sensitive | Silyl Ether | High (t½ > 7 days)[8] | Not specified | Acid-catalyzed hydrolysis[8] | Offers improved stability over traditional acid-cleavable linkers[8]. |
Cleavage Mechanisms and Experimental Workflows
Understanding the specific mechanisms by which these linkers are cleaved is fundamental to their application. The following diagrams illustrate the signaling pathways and experimental workflows for assessing linker stability.
Experimental Protocols
Accurate assessment of linker stability is paramount for the preclinical development of ADCs. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species over time.
Methodology:
-
Preparation: Thaw commercially available frozen plasma (e.g., human, mouse, rat) at 37°C and centrifuge to remove any precipitates.[9]
-
Incubation: Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL. Prepare a control sample by spiking the ADC into a buffer such as PBS (pH 7.4).[9]
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours). Immediately store the aliquots at -80°C until analysis.[9]
-
Sample Analysis:
-
LC-MS/MS for Free Payload Quantification:
-
ELISA for Intact ADC Quantification:
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.[1]
-
Add plasma samples to the wells, allowing the intact ADC to bind to the antigen.[1]
-
Add a secondary antibody conjugated to an enzyme that specifically binds to the cytotoxic payload.[1]
-
Add a substrate and measure the resulting signal, which is proportional to the amount of intact ADC.[1]
-
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma. A decrease in the drug-to-antibody ratio (DAR) over time is indicative of linker cleavage.[1]
Cathepsin B Cleavage Assay for Valine-Citrulline Linkers
Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.[3]
Methodology:
-
Enzyme Activation: Pre-activate recombinant human Cathepsin B according to the manufacturer's instructions, typically by incubation in an assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).[3][4]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[4]
-
Initiate Reaction: Start the reaction by adding the activated Cathepsin B to the ADC solution.[4]
-
Incubation: Incubate the reaction mixture at 37°C.[4]
-
Time Points: Withdraw aliquots at specific time points (e.g., 0, 15, 30, 60, 120 minutes).[3]
-
Quenching: Stop the reaction by adding a quenching solution, such as acetonitrile (B52724) with 0.1% TFA.[3]
-
Analysis by HPLC:
-
Data Analysis: Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the free drug. Calculate the percentage of drug release at each time point and plot the data to determine the cleavage kinetics.[3]
Conclusion
The choice of a cleavable linker is a critical decision in ADC design that requires a balance between plasma stability and efficient payload release at the tumor site. Valine-citrulline linkers offer excellent stability in human plasma but can show instability in rodent models, a crucial consideration for preclinical studies. Disulfide linkers provide a redox-sensitive release mechanism, and their stability can be fine-tuned through steric hindrance. pH-sensitive linkers offer an alternative cleavage strategy but may have inherent stability challenges in circulation. A thorough understanding of the stability profiles and cleavage mechanisms of these linkers, coupled with rigorous in vitro and in vivo testing, is essential for the development of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Ald-Ph-PEG4-bis-PEG3-N3 ADCs
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The Ald-Ph-PEG4-bis-PEG3-N3 linker, a cleavable polyethylene (B3416737) glycol (PEG) based linker, is utilized in the synthesis of ADCs, offering a distinct profile for analytical assessment.[1][2][3] This guide provides an objective comparison of mass spectrometry (MS) based techniques for the analysis of ADCs incorporating this specific linker, supported by established experimental principles.
The inherent heterogeneity of both the antibody and the conjugation process, further compounded by the PEGylated linker, presents unique analytical challenges.[4] Mass spectrometry has become an indispensable tool for the detailed characterization of these complex biomolecules, enabling the determination of critical quality attributes such as drug-to-antibody ratio (DAR), conjugation site analysis, and impurity profiling.[4][5][6][7]
Comparison of Key Mass Spectrometry Techniques
The selection of an appropriate MS technique is contingent on the specific analytical objective. This section compares the performance of leading MS methodologies for the characterization of this compound ADCs.
| Analytical Technique | Primary Application for this compound ADCs | Advantages | Limitations |
| Intact Mass Analysis (Native MS) | Determination of average DAR and drug-load distribution.[8] | Preserves the native structure, allowing for the analysis of non-covalent interactions.[9][10] Provides a snapshot of the overall ADC population.[11] | Lower resolution for highly heterogeneous samples. May not fully resolve all DAR species if the mass difference is small. |
| Intact Mass Analysis (Denatured MS) | Determination of average DAR and drug-load distribution.[5][12] | Higher resolution and sensitivity compared to native MS.[13] Can be coupled with reversed-phase liquid chromatography (RP-LC) for online separation.[14] | Destroys the native conformation of the antibody. May not be suitable for ADCs with non-covalent interactions. |
| Middle-Down Analysis | Localization of conjugation sites to the light or heavy chain. | Reduces complexity compared to intact mass analysis. Provides more detailed information than intact mass analysis. | Requires reduction of the antibody, which can introduce artifacts. |
| Bottom-Up Analysis (Peptide Mapping) | Precise identification of conjugation sites at the amino acid level. | Provides the highest level of structural detail. Can be used to quantify site occupancy. | The workflow is complex and time-consuming. Data analysis can be challenging. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of different DAR species and conformational analysis.[15][16][17] | Provides an additional dimension of separation based on ion mobility.[18] Can resolve species that are isobaric (have the same mass). | Instrumentation is less commonly available than standard MS. Data analysis can be complex. |
| Hydrophobic Interaction Chromatography (HIC)-MS | Separation of DAR species based on hydrophobicity.[9][19][20] | Provides orthogonal separation to MS. Can be used to quantify the relative abundance of different DAR species.[21] | Traditionally uses non-volatile salts that are incompatible with MS, though MS-compatible methods are emerging.[21] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for key experiments in the MS analysis of this compound ADCs.
Protocol 1: Intact Mass Analysis under Native Conditions
Objective: To determine the average DAR and drug-load distribution of the intact ADC.
-
Sample Preparation:
-
Buffer exchange the ADC sample into a native MS-friendly buffer, such as 50 mM ammonium (B1175870) acetate.
-
-
LC-MS System:
-
Utilize a size-exclusion chromatography (SEC) column for online buffer exchange and separation of aggregates.[8]
-
Couple the SEC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
MS Parameters:
-
Acquire data in positive ion mode.
-
Optimize instrument settings for the transmission of large molecules.
-
Use a soft ionization source to minimize fragmentation.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of each species.
-
Calculate the average DAR based on the masses and relative abundances of the different drug-loaded forms.
-
Protocol 2: Middle-Down Analysis
Objective: To determine the distribution of the drug-linker on the light and heavy chains of the antibody.
-
Sample Preparation:
-
Reduce the ADC sample using a reducing agent such as dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
-
LC-MS System:
-
Employ a reversed-phase (RP) column for the separation of the light and heavy chains.
-
Couple the RP-LC system to a high-resolution mass spectrometer.
-
-
MS Parameters:
-
Acquire data in positive ion mode.
-
Optimize fragmentation parameters to obtain sequence information if desired.
-
-
Data Analysis:
-
Deconvolute the mass spectra of the light and heavy chains to determine the number of conjugated linkers on each.
-
Protocol 3: Bottom-Up Analysis (Peptide Mapping)
Objective: To identify the specific amino acid residues that are conjugated with the this compound linker.
-
Sample Preparation:
-
Denature, reduce, and alkylate the ADC sample.
-
Digest the ADC with a protease, such as trypsin, to generate peptides.
-
-
LC-MS/MS System:
-
Separate the resulting peptides using a reversed-phase column with a shallow gradient.
-
Couple the LC system to a high-resolution tandem mass spectrometer (e.g., Q-Exactive or TripleTOF).
-
-
MS/MS Parameters:
-
Acquire data in a data-dependent acquisition (DDA) mode to trigger fragmentation of detected peptides.
-
Optimize collision energy to generate informative fragment ions.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the antibody sequence to identify the modified peptides.
-
Manually validate the identified conjugation sites.
-
Visualizing Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the mass spectrometry analysis of this compound ADCs.
Caption: Workflow for ADC Mass Spectrometry Analysis.
Caption: Comparison of Native and Denatured MS Approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Aldehyde-PEG4-bis-PEG3-azide | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. criver.com [criver.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resource.aminer.org [resource.aminer.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Cytotoxicity Assays for Antibody-Drug Conjugates with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is fundamentally tied to the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the ADC's stability, mechanism of action, and ultimately, its therapeutic window.[1][2][3] This guide provides an objective comparison of the in vitro cytotoxicity of ADCs featuring different linkers, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of these complex therapeutics.
The Critical Role of the Linker in ADC Activity
ADC linkers are broadly categorized as either cleavable or non-cleavable, based on their payload release mechanism.[4] An ideal linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while also allowing for efficient and rapid release of the cytotoxic payload once the ADC has been internalized by the target cancer cell.[5]
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside cancer cells.[4][6] Common cleavage mechanisms include:
-
Protease-sensitive linkers: Utilize specific peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1][6]
-
Acid-sensitive linkers: Incorporate acid-labile groups (e.g., hydrazones) that are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[1][6]
-
Glutathione-sensitive linkers: Contain disulfide bonds that are reduced in the high glutathione (B108866) concentrations found within the cytoplasm of cancer cells.[1][6]
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[4][6] The released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[4][5]
Non-Cleavable Linkers: These linkers form a highly stable bond with the payload.[2] The release of the payload occurs only after the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[2][4] This results in an active metabolite where the payload is still attached to the linker and an amino acid residue from the antibody.[7] Non-cleavable linkers generally offer greater stability in circulation, potentially leading to a wider therapeutic window and reduced off-target toxicity.[3][4] However, the bystander effect is limited as the released payload-linker-amino acid complex is often charged and cannot efficiently cross cell membranes.[4][7]
Comparative In Vitro Cytotoxicity Data
The in vitro cytotoxicity of an ADC is a key measure of its potency and is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of cancer cells by 50%. The following table summarizes representative in vitro cytotoxicity data for ADCs with different linkers against various cancer cell lines.
| ADC Configuration | Linker Type | Payload | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (protease-sensitive) | MMAE | HER2 | BT-474 (HER2-positive) | 15 | [3] |
| Trastuzumab-mcc-DM1 | Non-cleavable | DM1 | HER2 | BT-474 (HER2-positive) | 6 | [3] |
| Anti-CD30-vc-MMAE | Cleavable (protease-sensitive) | MMAE | CD30 | Karpas 299 (CD30-positive) | ~10 | [4] |
| Anti-CD30-mc-MMAF | Non-cleavable | MMAF | CD30 | Karpas 299 (CD30-positive) | ~30 | [4] |
| Anti-HER2-vc-MMAE | Cleavable (protease-sensitive) | MMAE | HER2 | SK-BR-3 (HER2-positive) | 20 | [4] |
| Anti-HER2-mc-MMAF | Non-cleavable | MMAF | HER2 | SK-BR-3 (HER2-positive) | 100 | [4] |
Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.[4]
Visualizing ADC Mechanisms and Experimental Workflow
To understand the differential effects of ADCs with cleavable and non-cleavable linkers, it is essential to visualize their distinct mechanisms of action and the experimental workflows used to assess their cytotoxicity.
Caption: Mechanisms of Action for ADCs with Cleavable vs. Non-Cleavable Linkers.
Caption: Experimental Workflow for Comparing ADC Cytotoxicity.
Experimental Protocols
Accurate and reproducible in vitro cytotoxicity data are paramount for the preclinical assessment of ADCs. Below are detailed protocols for two commonly used assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][11]
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of media.[10][11] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4][11]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium.[12] Remove the old medium from the wells and add 100 µL of the ADC dilutions to the respective wells.[11] Include untreated cells as a control.
-
Incubation: Incubate the plate at 37°C for 48-144 hours, depending on the payload's mechanism of action.[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[10][11]
-
Solubilization: After incubation with MTT, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11][12] Incubate in the dark at 37°C overnight.[11]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability data against the ADC concentration to determine the IC50 value.[8]
The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8][13]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs
-
LDH cytotoxicity assay kit
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[8]
-
Prepare Controls: In separate wells, prepare a "spontaneous release" control (untreated cells) and a "maximum release" control (cells treated with lysis buffer provided in the kit).[8]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[8] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[1][8] Plot the cytotoxicity data against the ADC concentration to determine the IC50 value.
Conclusion
The choice of linker is a critical design feature in the development of an ADC, with profound implications for its in vitro cytotoxicity and overall therapeutic potential.[1] Cleavable linkers can offer enhanced potency, in part due to the bystander effect, which is particularly advantageous in treating heterogeneous tumors.[1][5] Non-cleavable linkers, on the other hand, often provide greater stability, potentially leading to an improved safety profile.[1][3] The selection of the most appropriate linker strategy should be based on a comprehensive evaluation of the ADC's performance, including rigorous in vitro cytotoxicity testing as outlined in this guide, in the context of the specific target antigen, tumor type, and the physicochemical properties of the payload.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
The Impact of PEGylated Linkers on the Pharmacokinetic Profile of Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic (PK) profile. Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to improve the overall pharmacological properties of ADCs. This guide provides an objective comparison of the pharmacokinetic performance of ADCs featuring PEGylated linkers against those with non-PEGylated alternatives, supported by experimental data, detailed methodologies, and visual workflows to assist researchers in the rational design of next-generation ADCs.
The Advantage of PEGylation in ADC Design
The conjugation of potent, often hydrophobic, cytotoxic drugs to a large antibody molecule can present challenges such as aggregation, reduced solubility, and rapid clearance from circulation. PEG linkers, being hydrophilic and biocompatible, offer a powerful solution to mitigate these issues. The incorporation of PEG moieties into the linker design can impart several beneficial properties to the resulting ADC. By increasing the hydrodynamic radius and creating a hydrophilic "cloud" around the ADC, PEGylation shields it from the immune system and reduces renal clearance, leading to a longer plasma half-life.[1][2] This extended circulation time can result in greater accumulation of the ADC in tumor tissue, thereby enhancing its therapeutic efficacy.[1]
Comparative Pharmacokinetic Data
The inclusion of PEG linkers has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of ADCs. The length and architecture of the PEG chain are critical parameters that can be modulated to fine-tune these effects.
Impact of PEG Linker Presence and Length
Studies have consistently demonstrated that PEGylation significantly improves the pharmacokinetic profile of ADCs. The extent of this improvement often correlates with the length of the PEG chain.
| Linker Type | PEG Length | Clearance Rate | Half-life (t½) | Area Under the Curve (AUC) | Key Observations |
| Non-PEGylated | N/A | Highest | Shortest | Lowest | Prone to rapid clearance and potential aggregation with hydrophobic payloads. |
| PEGylated | Short (e.g., PEG4) | Moderate | Moderate | Moderate | Offers a balance between improved hydrophilicity and minimal impact on in vitro potency. |
| PEGylated | Medium (e.g., PEG8-12) | Decreased | Increased | Increased | Generally considered optimal for improving PK profile without significantly compromising cytotoxicity. A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance.[1] |
| PEGylated | Long (e.g., PEG18-24) | Significantly Decreased | Significantly Increased | Significantly Increased | Maximizes circulation time and exposure but may lead to a potential trade-off with in vitro potency. |
Data presented is a summary of findings from the cited literature and may have been obtained under different experimental conditions.
Impact of PEG Linker Architecture: Linear vs. Branched
The architecture of the PEG linker, specifically the comparison between linear and branched (or "pendant") configurations, is a key area of investigation for optimizing ADC performance. Branched PEG linkers have demonstrated a significant advantage over linear counterparts in improving the pharmacokinetic profiles of ADCs, particularly for those with a high drug-to-antibody ratio (DAR).[1] The three-dimensional structure of branched PEGs provides a more effective hydrophilic shield around the cytotoxic payload.[1]
| Linker Architecture (High DAR) | Clearance Rate | Half-life (t½) | Area Under the Curve (AUC) | Key Observations |
| Linear PEG | High | Shorter | Lower | Less effective at shielding the hydrophobic payload at high DARs, leading to faster clearance. |
| Branched/Pendant PEG | Low | Longer | Higher | The "umbrella" effect of the branched structure enhances solubility, reduces aggregation, and sterically hinders interactions with clearance mechanisms, leading to improved PK parameters.[1] |
Data presented is a summary of findings from the cited literature and may have been obtained under different experimental conditions.
Visualizing the Mechanism and Workflow
To better understand the processes involved in ADC therapy and its evaluation, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
References
A Comparative Guide to Validating Site-Specific Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the robust validation of site-specifically conjugated Antibody-Drug Conjugates (ADCs) is paramount to ensuring their safety, efficacy, and batch-to-batch consistency.[1][2] The move from random to site-specific conjugation aims to produce more homogeneous and well-defined ADCs with greater control over the drug-to-antibody ratio (DAR) and payload placement.[3][4][5] This guide provides an objective comparison of key analytical techniques for validating these next-generation biotherapeutics, complete with experimental data and detailed protocols.
Core Analytical Techniques for ADC Validation
A comprehensive suite of orthogonal analytical techniques is necessary to fully characterize site-specific ADCs.[3] These methods assess critical quality attributes (CQAs) such as DAR, drug load distribution, conjugation site specificity, purity, and stability.[2][6] The most commonly employed techniques include chromatography, mass spectrometry, and electrophoresis.
Comparison of Key Validation Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates molecules based on hydrophobicity. Drug conjugation increases the antibody's hydrophobicity.[7][8][9] | Robust method that maintains the native ADC structure, allowing for the calculation of DAR distribution.[7][8][10] | Can have poor peak resolution; may not be suitable for all ADC platforms.[3] | Determination of DAR and drug load distribution.[9] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on polarity.[] | Provides detailed DAR analysis and drug load distribution, especially for cysteine-linked ADCs after reduction.[9] | Denaturing conditions can alter the ADC structure.[8] | DAR analysis of reduced ADC heavy and light chains.[9] |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic volume (size).[12] | Effective for quantifying aggregates, monomers, and fragments.[12] | May not resolve larger aggregates accurately and can be influenced by non-specific interactions.[13] | Purity assessment and detection of aggregation.[12] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides precise mass information to confirm conjugation, determine DAR, and identify conjugation sites.[14][15][16] | Can involve complex data analysis.[15] | Intact mass analysis, subunit analysis, and peptide mapping to confirm conjugation site.[16] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing conditions.[1][17] | Accessible and valuable for visualizing purity and detecting successful conjugation through band shifts.[1][17] | Low resolution and not easily quantifiable compared to chromatography or MS. | Qualitative assessment of purity, aggregation, and fragmentation.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are foundational protocols for the key analytical techniques.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
This protocol outlines the general steps for determining the DAR of an ADC using HIC-HPLC.
Materials:
-
ADC sample
-
Mobile Phase A (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)[18]
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[3]
-
Sample Injection: Inject 10-50 µg of the ADC sample.[3]
-
Elution: Elute with a linear gradient from 0% to 100% Mobile Phase B over a set time (e.g., 30 minutes).[3]
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR 0, 2, 4). Calculate the average DAR by summing the product of each DAR value and its respective peak area percentage, then dividing by the total peak area.[3][9]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Reduced ADC Analysis
This protocol is for analyzing the light and heavy chains of a reduced ADC to determine DAR.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water)
-
Mobile Phase B (e.g., 0.1% TFA in acetonitrile)
-
RP-HPLC system with a UV detector (or coupled to a mass spectrometer)
-
RP column suitable for proteins (e.g., Agilent AdvanceBio RP-mAb C4)[18]
Procedure:
-
Sample Reduction: Reduce the ADC sample by adding a reducing agent like DTT and incubating at 37°C for 15-30 minutes.
-
System Equilibration: Equilibrate the RP column with a starting percentage of Mobile Phase B.
-
Sample Injection: Inject the reduced ADC sample.
-
Elution: Elute with a gradient of increasing Mobile Phase B.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas of the light chain and heavy chain species with different drug loads. The weighted average DAR is calculated based on the peak area percentages of each form.[9]
Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
This protocol details the analysis of ADC aggregation.
Materials:
-
ADC sample
-
Mobile Phase (e.g., 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0)[18]
-
SEC-HPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC 200 Å)[18]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase.
-
Sample Injection: Inject 5-10 µL of the ADC sample (at ~1 mg/mL).[18]
-
Elution: Perform an isocratic elution.[18]
-
Detection: Monitor the elution profile at 280 nm.[18]
-
Data Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments to determine the percentage of each species.
Mass Spectrometry (MS) for Confirmation of Conjugation Site
This peptide mapping workflow is a bottom-up approach to identify conjugation sites.[15]
Materials:
-
ADC sample
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS system
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the ADC, reduce the disulfide bonds with DTT, and then alkylate the free cysteines with iodoacetamide.[15]
-
Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.
-
LC Separation: Separate the resulting peptides using reversed-phase liquid chromatography.
-
MS and MS/MS Analysis: Analyze the eluted peptides by mass spectrometry (MS) and tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS spectra against the protein sequence database, specifying the mass of the drug-linker as a variable modification on potential conjugation residues. Manually validate the spectra of identified conjugated peptides to confirm the site of attachment.[15]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex processes and relationships in ADC validation.
References
- 1. benchchem.com [benchchem.com]
- 2. veranova.com [veranova.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. adcreview.com [adcreview.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aboligo.com [aboligo.com]
- 18. benchchem.com [benchchem.com]
The Influence of Linker Technology on Antibody-Drug Conjugate Homogeneity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are fundamentally tied to their molecular homogeneity. The choice of linker, which acts as the chemical bridge between the antibody and the cytotoxic payload, is a critical factor in determining an ADC's drug-to-antibody ratio (DAR), stability, and overall performance.[1] This guide provides a comparative analysis of ADC homogeneity with different linker technologies, supported by experimental data and detailed methodologies, to assist researchers in the rational design and development of next-generation ADCs.
The Critical Role of Linkers in ADC Homogeneity
ADCs produced through traditional stochastic conjugation methods, which randomly attach payloads to lysine (B10760008) or cysteine residues on the antibody, often result in a heterogeneous mixture with varying DARs.[1][2] This heterogeneity can significantly impact the ADC's pharmacokinetics, efficacy, and toxicity profile.[1] Modern linker technologies, especially those that enable site-specific conjugation, aim to overcome these limitations by producing more homogeneous ADCs with a precisely controlled DAR.[1][3]
Comparative Analysis of Linker Technologies and Conjugation Strategies
The homogeneity of an ADC population is a critical quality attribute (CQA) that is heavily influenced by the linker chemistry and the conjugation strategy.[1] This section compares different linker types and their impact on key homogeneity parameters.
Impact of Conjugation Strategy: Site-Specific vs. Stochastic
Site-specific conjugation methods have emerged to address the heterogeneity issues associated with stochastic approaches.[1][2] By directing the payload to predetermined sites on the antibody, these techniques yield a more uniform product with a defined DAR.[1][4]
| Parameter | Stochastic Conjugation (e.g., Lysine) | Site-Specific Conjugation (e.g., Engineered Cysteine, Enzymatic) |
| DAR Distribution | Broad (e.g., DAR 0-8) | Narrow, well-defined (e.g., DAR 2 or 4) |
| Homogeneity | Heterogeneous mixture of species | Homogeneous population |
| Manufacturing | Simpler process | More complex, may require antibody engineering |
| Pharmacokinetics | Variable, potential for faster clearance of high-DAR species | More predictable and consistent |
| Therapeutic Index | Potentially narrower due to off-target toxicity | Generally wider and improved |
Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and a non-cleavable linker depends on the desired mechanism of drug release and can also influence the ADC's stability and homogeneity.
| Linker Type | Mechanism of Release | Key Characteristics | Impact on Homogeneity |
| Cleavable | Cleaved by specific conditions in the tumor microenvironment (e.g., enzymes, pH) | Enables "bystander" killing effect. Stability in circulation is crucial. | Can introduce heterogeneity if cleavage is not specific or efficient. |
| Non-Cleavable | Requires degradation of the antibody in the lysosome to release the payload | Generally more stable in circulation.[5] | Can lead to more homogeneous ADCs due to higher stability. |
Quantitative Comparison of ADC Homogeneity
The homogeneity of ADCs can be quantitatively assessed by measuring the distribution of the drug-to-antibody ratio (DAR) and the percentage of aggregates. The following tables summarize typical data obtained for ADCs generated by different conjugation strategies.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution
| Conjugation Method | Linker Type | Predominant DAR Species | Average DAR | Reference |
| Lysine Conjugation | MCC (non-cleavable) | 0, 1, 2, 3, 4, 5, 6, 7, 8 | ~3.5 | [2] |
| Traditional Cysteine Conjugation | MC-vc-PAB (cleavable) | 0, 2, 4, 6, 8 | ~3.8 | [2] |
| Site-Specific (Engineered Cysteine) | MC (non-cleavable) | 2 | 2.0 | [2] |
| Site-Specific (Enzymatic) | Glucuronide (cleavable) | 4 | 4.0 | [5] |
Table 2: Aggregation Levels
| Conjugation Method | Linker Type | Percentage of Aggregates | Reference |
| Lysine Conjugation | MCC (non-cleavable) | 5-15% | [5] |
| Traditional Cysteine Conjugation | MC-vc-PAB (cleavable) | 2-10% | [5] |
| Site-Specific (Engineered Cysteine) | MC (non-cleavable) | <2% | [5] |
| Site-Specific (Enzymatic) | Glucuronide (cleavable) | <5% | [5] |
Experimental Protocols for Homogeneity Analysis
A multi-faceted approach employing orthogonal analytical methods is essential for a comprehensive evaluation of ADC homogeneity. The most widely used techniques include Hydrophobic Interaction Chromatography (HIC) for DAR distribution, Size Exclusion Chromatography (SEC) for aggregation, and Mass Spectrometry (MS) for intact mass and DAR confirmation.[2]
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR and drug load distribution of ADCs, particularly for cysteine-linked conjugates.[1] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated payloads.[1]
Methodology:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.[1][6]
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[1][6]
-
Mobile Phase B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0).[1]
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species.[1]
Size Exclusion Chromatography (SEC)
SEC is employed to separate molecules based on their size, making it the standard method for quantifying aggregates in ADC preparations.
Methodology:
-
Column: An SEC column (e.g., TSKgel G3000SWxl) is used.
-
Mobile Phase: A buffer such as 100 mM sodium phosphate, 300 mM NaCl, pH 6.8.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
Mass Spectrometry (MS)
MS provides a direct measurement of the molecular weight of the ADC species, allowing for unambiguous confirmation of the DAR and identification of different drug-loaded species.
Methodology:
-
Sample Preparation: The ADC sample is desalted.[1] For more detailed analysis, the ADC can be reduced with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[1]
-
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer is commonly used.[1][6]
-
Data Analysis: The raw data is deconvoluted to obtain the mass of each ADC species. The DAR is then calculated based on the mass difference between the conjugated and unconjugated antibody.
Visualizing ADC Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships in ADC development.[1]
References
Unlocking Potent Anti-Cancer Therapies: A Comparative Guide to Cleavable Linkers in Assessing the Bystander Effect of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals at the forefront of oncology, the design of antibody-drug conjugates (ADCs) presents a critical challenge: maximizing tumor cell killing while minimizing systemic toxicity. A key phenomenon in achieving this balance is the "bystander effect," where the cytotoxic payload of an ADC eliminates not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, thereby overcoming tumor heterogeneity. This guide provides an objective comparison of various cleavable linkers, their impact on the bystander effect, and the experimental frameworks used for their assessment.
The ability of an ADC to induce a bystander effect is fundamentally dependent on the linker connecting the antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This release of a membrane-permeable payload is the cornerstone of the bystander effect, allowing the cytotoxic agent to diffuse and kill neighboring tumor cells, a crucial mechanism for treating heterogeneous tumors.[1][2][3][4][5] In contrast, non-cleavable linkers release the payload only after lysosomal degradation of the antibody, resulting in a charged, membrane-impermeable molecule with a significantly reduced or absent bystander effect.[4][6]
Comparative Analysis of Cleavable Linkers
The choice of cleavable linker chemistry profoundly influences the efficacy and safety profile of an ADC. The most common classes of cleavable linkers include dipeptide-based, hydrazone, disulfide, and glucuronide linkers, each with distinct cleavage mechanisms and characteristics that affect the bystander killing potential.
Quantitative Comparison of In Vitro Cytotoxicity and Bystander Effect
The following tables summarize the performance of different cleavable linkers in terms of their direct cytotoxicity against antigen-positive cells and their ability to induce bystander killing of antigen-negative cells.
| Linker Type | Cleavage Mechanism | Payload | Target Cell Line (Antigen+) | IC50 (Antigen+ Cells) | Bystander Cell Line (Antigen-) | Bystander Killing Observation | Reference(s) |
| Dipeptide (Val-Cit) | Cathepsin B | MMAE | HER2+ (SK-BR-3) | ~0.1 nM | HER2- (MCF7) | Significant bystander killing observed. | [4][] |
| Hydrazone | Acid-labile (low pH) | Doxorubicin | Not Specified | Potent | Not Specified | Can exhibit bystander effect, but lower plasma stability is a concern. | [8] |
| Disulfide | Glutathione (reducing environment) | DM1 | CanAg+ | Potent | CanAg- | Significant bystander effect demonstrated. | [4][] |
| β-Glucuronide | β-glucuronidase | MMAE | CD30+ | Not Specified | CD30- | Potent bystander killing, comparable to Val-Cit linker in vivo. | [8][9] |
Note: IC50 values are approximate and can vary based on the specific ADC construct, cell lines used, and experimental conditions.
Experimental Protocols for Assessing the Bystander Effect
Accurate and reproducible assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed methodologies for key in vitro experiments.
Co-culture Bystander Effect Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[4][10]
a. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: A cancer cell line with high expression of the target antigen (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-Negative (Ag-) Cells: A cancer cell line with no or low expression of the target antigen (e.g., HER2-negative MCF7 cells). For ease of quantification, this cell line is often engineered to express a fluorescent protein, such as GFP.[10]
b. Experimental Procedure:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the ADC. The concentration range should be selected to be cytotoxic to Ag+ cells while having minimal direct effect on Ag- cells in monoculture.
-
Incubate the plate for 72-120 hours.
-
Assess the viability of the Ag- cells. If using fluorescently labeled cells, this can be done using flow cytometry or high-content imaging. Alternatively, a viability assay like MTT or CellTiter-Glo can be used, with appropriate controls to differentiate between the cell populations.[4][11]
c. Data Analysis:
-
Normalize the viability of the Ag- cells in the co-culture to the viability of Ag- cells in the monoculture treated with the same ADC concentration.
-
A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect. The magnitude of this decrease reflects the potency of the bystander killing.[4]
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.[1][12]
a. Experimental Procedure:
-
Seed Ag+ cells in a culture dish and treat them with the ADC at a cytotoxic concentration for 48-72 hours.
-
Collect the culture supernatant (conditioned medium) and clarify it by centrifugation to remove any cells or debris.
-
In a separate plate, seed Ag- cells and allow them to adhere.
-
Replace the medium on the Ag- cells with the collected conditioned medium. Include controls where Ag- cells are treated with fresh medium containing the ADC to assess direct toxicity.
-
Incubate the Ag- cells for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard viability assay.
c. Data Analysis:
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, indicates that a membrane-permeable payload was released and is responsible for the bystander effect.[1]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the assessment of the bystander effect with cleavable linkers.
Caption: Mechanism of ADC bystander effect with a cleavable linker.
Caption: Experimental workflow for a co-culture bystander effect assay.
Caption: Logical relationship of linker choice to bystander effect.
Conclusion
The strategic selection of a cleavable linker is a critical determinant in the development of ADCs capable of eliciting a potent bystander effect. Dipeptide and glucuronide linkers generally demonstrate high stability and efficient, specific cleavage within the tumor microenvironment, leading to robust bystander killing. Hydrazone linkers, while effective at low pH, may suffer from lower plasma stability, and disulfide linkers rely on the intracellular reducing environment for payload release. A thorough understanding and empirical evaluation of these linker technologies, using standardized in vitro and in vivo models, are paramount for the rational design of next-generation ADCs with an optimized therapeutic window for the treatment of heterogeneous solid tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
A Researcher's Guide to Confirming Linker Cleavage in Bioconjugates
For researchers, scientists, and drug development professionals, confirming the precise cleavage of linkers in antibody-drug conjugates (ADCs) and other bioconjugates is a critical step in ensuring therapeutic efficacy and safety. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for your research.
The stability of the linker and the controlled release of the payload at the target site are paramount to the success of a bioconjugate. Premature cleavage in circulation can lead to off-target toxicity, while inefficient cleavage at the target can diminish therapeutic potency. Therefore, robust analytical methods are essential to characterize linker stability and confirm its cleavage mechanism.
Comparative Analysis of Key Analytical Methods
A variety of analytical techniques can be employed to monitor linker cleavage, each with its own strengths and limitations. The choice of method often depends on the specific characteristics of the bioconjugate, the nature of the linker, and the information required. The following table summarizes the key performance aspects of the most common analytical methods.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separates molecules based on hydrophobicity under non-denaturing conditions. | Drug-to-Antibody Ratio (DAR) distribution, detection of linker cleavage (decrease in DAR). | Robust, reproducible, provides information on different drug-loaded species.[1][2] | Lower resolution compared to RP-HPLC, may not be suitable for all linker-drug combinations.[3] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions. | Analysis of intact, reduced, or fragmented bioconjugates; confirms linker cleavage through mass changes. | High resolution, can be coupled with mass spectrometry.[1][4] | Denaturing conditions can alter the native structure of the bioconjugate. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass measurement of intact bioconjugate, subunits, and released payload, confirming cleavage events. | High sensitivity and specificity, provides definitive structural information.[5][6] | Can be complex to interpret, potential for ion suppression effects. |
| Capillary Electrophoresis (CE-SDS) | Separates molecules based on their size in a gel matrix under denaturing conditions. | Purity analysis, detection of fragments resulting from linker cleavage. | High efficiency and resolution, requires small sample volumes.[7][8][9] | Denaturing method, may not be suitable for all bioconjugates. |
| Fluorescence-Based Assays (e.g., FRET) | Measures changes in fluorescence upon linker cleavage. | Real-time monitoring of enzymatic or chemical cleavage events. | High sensitivity, suitable for high-throughput screening.[10][11] | Requires fluorescently labeled linkers, potential for interference from sample matrix. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the bioconjugate and released payload. | Simple and rapid estimation of drug release.[12][13][14] | Quick and easy to perform. | Lacks specificity and detailed structural information, only applicable if the payload has a distinct chromophore.[15] |
Quantitative Data Comparison
The accurate determination of the Drug-to-Antibody Ratio (DAR) is a key indicator of linker stability. A decrease in the average DAR over time under specific conditions (e.g., in plasma) is a direct measure of linker cleavage. The following table presents a representative comparison of DAR values for a cysteine-linked ADC determined by different analytical techniques.
| Analytical Method | Average DAR (Time 0) | Average DAR (Time 24h in Plasma) | Reference |
| HIC-HPLC | 3.8 | 3.2 | [16] |
| RP-HPLC (Reduced) | 3.9 | 3.3 | [17][18] |
| Mass Spectrometry (Intact) | 3.85 | 3.25 | [19] |
Note: The presented DAR values are representative and can vary depending on the specific ADC, linker chemistry, and experimental conditions.
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are diagrams illustrating the workflows for key analytical methods, followed by detailed protocols.
Protocol 1: HIC-HPLC for DAR Determination and Linker Cleavage Monitoring
Objective: To separate and quantify the different drug-loaded species of an ADC to determine the average DAR and monitor its change over time as an indicator of linker cleavage.[1][2]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, containing 25% Isopropanol
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A. For stability studies, incubate the ADC under desired conditions (e.g., in plasma at 37°C) and take aliquots at different time points.
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Set the UV detector to 280 nm.
-
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Chromatographic Separation: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR using the weighted average of the peak areas.
-
A decrease in the average DAR over time indicates linker cleavage.
-
Protocol 2: RP-HPLC of Reduced ADC for Linker Cleavage Confirmation
Objective: To separate the light and heavy chains of the ADC and their drug-conjugated forms to confirm linker cleavage by observing changes in their respective peak areas and masses (if coupled with MS).[1][17]
Materials:
-
ADC sample
-
Dithiothreitol (DTT)
-
RP-HPLC column (e.g., C4)
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation (Reduction): To 50 µg of the ADC sample, add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
HPLC System Setup:
-
Equilibrate the RP-HPLC column with the initial mobile phase conditions.
-
Set the column temperature to 70-80°C.
-
Set the UV detector to 280 nm.
-
-
Injection: Inject the reduced ADC sample.
-
Chromatographic Separation: Apply a suitable gradient of Mobile Phase B to elute the light and heavy chains.
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR.
-
Linker cleavage can be confirmed by an increase in the peaks corresponding to unconjugated chains and a decrease in the conjugated chain peaks.
-
Protocol 3: Mass Spectrometry for Confirmation of Linker Cleavage
Objective: To accurately measure the mass of the intact ADC or its subunits to confirm linker cleavage by detecting the loss of the drug-linker moiety.[5][19]
Materials:
-
ADC sample
-
LC-MS system (e.g., Q-TOF)
-
Appropriate LC column and mobile phases for separation (e.g., RP-HPLC setup)
Procedure:
-
Sample Preparation: Prepare the ADC sample as for RP-HPLC (either intact or reduced). Desalting may be required depending on the buffer composition.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Perform chromatographic separation.
-
The eluent is introduced into the mass spectrometer.
-
-
Mass Spectrometry:
-
Acquire mass spectra of the eluting species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different species.
-
Confirm linker cleavage by identifying peaks corresponding to the ADC without the drug-linker or the unconjugated antibody subunits.
-
Quantify the relative abundance of cleaved vs. intact species.
-
By employing these orthogonal analytical methods, researchers can gain a comprehensive understanding of linker stability and cleavage, ensuring the development of safe and effective bioconjugate therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. A linker strategy for trans-FRET assay to determine activation intermediate of NEDDylation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Performance of Different ADC Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) in vivo performance, profoundly influencing its efficacy, safety, and pharmacokinetic profile. The choice between different linker technologies involves a nuanced understanding of their stability in circulation and the mechanisms of payload release at the tumor site. This guide provides an objective comparison of the in vivo performance of various ADC linker technologies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
Core Concepts in ADC Linker Technology
ADC linkers are broadly classified into two main categories: cleavable and non-cleavable .[1]
-
Cleavable Linkers: These are designed to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.[1][2] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[2][3]
-
Non-cleavable Linkers: These linkers remain intact during circulation and only release the payload after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][4] This generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[2][4]
The ideal linker should be highly stable in systemic circulation to prevent premature drug release and efficiently liberate the active payload within the target cancer cells.[1]
Comparative In Vivo Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of ADC linker performance in vivo. It is important to note that direct head-to-head comparisons should be interpreted with caution, as performance is highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the preclinical model used.
Table 1: In Vivo Efficacy in Xenograft Models
| ADC Target & Payload | Linker Type | Xenograft Model | Key Efficacy Findings | Reference |
| Anti-CD79b-MMAE | Tandem-cleavage (β-glucuronide-dipeptide) | Subcutaneous | Superior efficacy compared to standard vedotin linker. | [5] |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | - | [3] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | - | [3] |
| Anti-EGFR-DM1 | Triglycyl peptide (CX) | EGFR xenograft | More active at 3 mg/kg than SMCC-DM1 at 15 mg/kg. | [6] |
| Anti-EpCAM-DM1 | Triglycyl peptide (CX) | EpCAM xenograft | 50-fold higher preclinical therapeutic index than SMCC-DM1. | [6] |
Table 2: In Vivo Stability and Pharmacokinetics
| Linker Type | Animal Model | Key Stability & PK Findings | Reference |
| Tandem-cleavage (β-glucuronide-dipeptide) | Rat | Remained mostly intact through day 12, improving tolerability. | [5] |
| Monocleavage (vedotin-like) | Rat | Rapid payload loss observed. | [5] |
| OHPAS (Aryl Sulfate) | Mouse | Stable in in vivo models. | [1][7] |
| VC-PABC (Val-Cit) | Mouse | Relatively unstable in vivo due to sensitivity to carboxylesterase 1c (Ces1c). | [1][7] |
| Triglycyl peptide (CX) | Mouse | Half-life of 9.9 days, comparable to SMCC-DM1. | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies comparing ADC linker technologies.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical cancer model.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Vehicle control (e.g., sterile PBS)
-
Relevant human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Calipers for tumor measurement
Methodology:
-
Cell Culture and Implantation: Culture the selected cancer cell line under appropriate conditions. Implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined average size (e.g., 100-200 mm³).[3]
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, ADC test article, and relevant control ADCs). Administer the treatments intravenously at specified doses and schedules.[3]
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2. The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.[3]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate TGI and assess the statistical significance of the differences between the groups.[1]
In Vivo Pharmacokinetic (PK) Study
Objective: To assess the stability and pharmacokinetic profile of an ADC in vivo.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Relevant animal model (e.g., mice or rats)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Analytical instrumentation (e.g., ELISA, LC-MS/MS)
Methodology:
-
Animal Dosing: Administer a single intravenous dose of the ADC to a cohort of animals.[8]
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 72, 168 hours).[8]
-
Sample Processing: Process the blood samples to obtain plasma or serum.[9]
-
Quantification of ADC Components:
-
Total Antibody: Use an ELISA to measure the concentration of the total antibody (conjugated and unconjugated).
-
Intact ADC: Employ an ELISA that specifically captures the antibody and detects the payload to quantify the concentration of the intact ADC.
-
Free Payload: Precipitate plasma proteins and analyze the supernatant by LC-MS/MS to quantify the concentration of the unconjugated payload.[2]
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the total antibody, intact ADC, and free payload.[2]
Visualizing ADC Mechanisms and Workflows
Mechanisms of Action: Cleavable vs. Non-cleavable Linkers
Caption: Mechanisms of payload release for cleavable and non-cleavable linker ADCs.
General Workflow for In Vivo ADC Efficacy Studies
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating Payload Release: A Comparative Guide to Ald-Ph-PEG4-bis-PEG3-N3 Linker Technology
For researchers, scientists, and drug development professionals, the precise and controlled release of a therapeutic payload from an antibody-drug conjugate (ADC) is paramount to its efficacy and safety. This guide provides a comprehensive comparison of the Ald-Ph-PEG4-bis-PEG3-N3 linker, a cleavable linker technology, with other established alternatives. We present available experimental data, detailed methodologies for validation, and visual pathways to elucidate the mechanisms of action.
The this compound linker is a sophisticated tool in the ADC armamentarium, featuring a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and an aldehyde-phenyl (Ald-Ph) group intended for cleavable payload attachment. The azide (B81097) (N3) functionality allows for versatile conjugation to the antibody via click chemistry. The validation of its payload release characteristics is crucial for any ADC development program.
Comparative Performance of ADC Linkers
The stability and cleavage kinetics of a linker are critical performance indicators. While specific quantitative data for the this compound linker is not extensively available in the public domain, we can compare its inferred characteristics with well-documented linker technologies.
| Linker Type | Cleavage Mechanism | Plasma Stability | Payload Release Conditions | Key Advantages | Potential Limitations |
| Ald-Ph-PEG (Inferred) | Acid-catalyzed hydrolysis | Expected to be moderate to high | Acidic environment (endosomes/lysosomes) | Potential for targeted release in the tumor microenvironment or intracellularly. | Stability can be sensitive to minor pH variations; potential for premature release. |
| Valine-Citrulline (Val-Cit) | Protease-mediated (Cathepsin B) | High | Presence of lysosomal proteases | High plasma stability and specific cleavage within target cells.[1][] | Efficacy can be dependent on the expression level of specific proteases. |
| Disulfide | Reduction of disulfide bond | Variable | High concentrations of reducing agents (e.g., glutathione) intracellularly | Exploits the differential redox potential between extracellular and intracellular environments. | Can exhibit instability in plasma due to exchange with free thiols.[3] |
| Hydrazone | pH-sensitive hydrolysis | Moderate | Acidic pH of endosomes and lysosomes | One of the earlier pH-sensitive linkers used in clinically approved ADCs.[][5] | Can have variable stability in circulation.[5] |
| Non-Cleavable (e.g., Thioether) | Proteolytic degradation of the antibody | Very High | Lysosomal degradation | Offers superior plasma stability.[6] | The released payload is attached to an amino acid residue, which may affect its activity and cell permeability. |
Experimental Protocols for Validation of Payload Release
Accurate assessment of payload release is fundamental. Below are detailed protocols for key experiments to validate the performance of ADCs.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the extent of premature payload release in a simulated physiological environment.
Objective: To quantify the amount of intact ADC and released payload over time in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
Procedure:
-
Thaw plasma at 37°C and clarify by centrifugation.
-
Incubate the ADC in plasma at a predetermined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, and 144 hours), collect aliquots.
-
Immediately stop the reaction by adding a cold protein precipitation solution.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.
-
Separately, the amount of intact ADC can be quantified at each time point using techniques like ELISA or by measuring the drug-to-antibody ratio (DAR) via hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Lysosomal Payload Release Assay
This assay simulates the intracellular environment to measure the rate and extent of linker cleavage by lysosomal enzymes.
Objective: To determine the kinetics of payload release in the presence of lysosomal enzymes.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Commercially available lysosomal fractions (e.g., from rat liver) or purified cathepsin B.
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT).
-
Incubator at 37°C.
-
LC-MS/MS system.
-
Quenching solution (e.g., cold acetonitrile).
Procedure:
-
Prepare a reaction mixture containing the ADC at a final concentration of approximately 10 µM in the assay buffer.
-
Initiate the cleavage reaction by adding the lysosomal fraction or purified cathepsin B.
-
Incubate the mixture at 37°C.
-
At specified time intervals, withdraw aliquots and immediately quench the reaction with the quenching solution.
-
Clarify the samples by centrifugation.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
Plot the payload concentration against time to determine the release kinetics.
Visualizing the Pathways
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the payload release mechanism and the experimental workflow.
Caption: Intracellular trafficking and payload release pathways for ADCs with cleavable linkers.
Caption: Workflow for key in vitro assays to validate ADC payload release.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ald-Ph-PEG4-bis-PEG3-N3: A Procedural Guide
The proper disposal of Ald-Ph-PEG4-bis-PEG3-N3 is critical to ensure laboratory safety and environmental compliance. This molecule contains an azide (B81097) functional group (-N3), which categorizes it as a potentially hazardous material. The following guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety Considerations
Before handling this compound, it is imperative to be aware of the potential hazards associated with organic azides. These compounds can be energetic and may decompose explosively under certain conditions, such as exposure to heat, shock, or friction.[1] They are also acutely toxic.
Key Hazards:
-
Explosive Potential: Organic azides can be sensitive to heat and shock.[1] Avoid concentrating azide-containing solutions through rotary evaporation.[1]
-
Toxicity: Azide compounds are highly toxic.[2]
-
Reactivity: Azides can react violently with a variety of substances.
II. Prohibited Actions and Incompatible Materials
To mitigate risks, the following actions and materials must be strictly avoided when handling and preparing this compound for disposal:
| Incompatible Materials & Actions | Rationale |
| Acids | Mixing with acids can form hydrazoic acid, which is highly toxic and explosive.[3] |
| Heavy Metals (e.g., copper, lead, brass) | Can form highly unstable and explosive metal azides.[3][4] This includes avoiding contact with metal spatulas and drain pipes.[3][5] |
| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can form extremely unstable and explosive di- and tri-azidomethane.[1][3] |
| Ground Glass Joints | Friction from ground glass joints may cause the azide to decompose explosively.[1][2] |
| Concentrating Azide Solutions | Do not concentrate azide-containing reaction mixtures through rotary evaporation or distillation.[1] |
| Drain Disposal | Under no circumstances should azide solutions be poured down the drain.[4] |
III. Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound and its waste.
| PPE | Specifications |
| Eye Protection | Safety glasses or splash goggles must be worn.[4] |
| Hand Protection | Nitrile gloves are recommended.[4] |
| Protective Clothing | A lab coat is required.[2] |
IV. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a designated chemical waste program.
1. Waste Collection:
-
Designate a specific waste container solely for azide-containing waste.[1][2]
-
The container should be made of a non-metallic material, such as plastic, and be clearly labeled.[3]
-
Ensure the container is stored in a cool, dark place away from incompatible materials.[1][3]
2. Labeling:
-
Clearly label the waste container with "Azide Waste" and list all chemical constituents.[3]
3. Waste Pickup:
-
Arrange for the disposal of the azide waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[3]
4. Spill Management:
-
In the event of a small spill within a fume hood, absorb the material with an inert absorbent.
-
Clean the spill area with a pH-adjusted water solution (pH greater than 9.0).[2]
-
Collect all contaminated materials into the designated azide waste container.[2]
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ald-Ph-PEG4-bis-PEG3-N3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ald-Ph-PEG4-bis-PEG3-N3, a cleavable 6-unit PEG ADC linker. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Physicochemical Properties
This compound is a multi-functional molecule used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its chemical structure includes an aldehyde group and two azide (B81097) groups, which present specific hazards.[3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazards can be inferred from its functional groups and data on similar molecules.
The azide groups make the compound potentially explosive, sensitive to heat, light, friction, and pressure.[4] Organic azides are also toxic.[4] The aldehyde group can be a skin and respiratory irritant. The toxicological properties of many specialized reagents have not been thoroughly investigated, so a cautious approach is always recommended.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H74N10O17 | [2][3] |
| Molecular Weight | ~1015.1 g/mol | [3] |
| Appearance | Not specified; likely solid or oil | |
| Storage Temperature | -20°C | [3] |
| Solubility | Soluble in various organic solvents |
Table 2: Hazard Classification for a Structurally Related Compound (Azide-PEG3-Azide)
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [6] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life | [6] |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects | [6] |
Note: This data is for a similar, but not identical, compound and should be used for guidance only.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & References |
| Hand | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | Protects against skin absorption. Azides are toxic and can be absorbed through the skin.[7] |
| Eye/Face | Chemical splash goggles and a full-face shield. | Required when there is a risk of splashes or explosions.[8] A face shield should be worn over goggles. |
| Body | A flame-resistant lab coat (e.g., Nomex®) buttoned completely. | Protects skin from splashes and provides a barrier in case of fire. |
| Respiratory | Use only in a certified chemical fume hood. A respirator may be required for spill cleanup or if ventilation is inadequate. | The fume hood protects against inhalation of potentially harmful vapors or aerosols.[7] Respirator use requires institutional approval and fit-testing.[8] |
| Footwear | Closed-toe, closed-heel shoes made of an impervious material. | Protects feet from spills. |
Operational and Handling Plan
Adherence to a strict operational protocol is essential for safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of unnecessary items. A blast shield should be used for all reactions involving azides.[9] Post a sign indicating that an azide experiment is in progress.[9]
-
Weighing and Transfer: Use only non-metal (e.g., plastic or ceramic) spatulas for weighing and transferring the compound to avoid the formation of highly shock-sensitive metal azides.[7][9]
-
Solvent Choice: Never use halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form extremely unstable and explosive di- and tri-azidomethane.[7][10]
-
Reaction Setup: Avoid using ground glass joints, which can cause explosive decomposition of azides due to friction.[9]
-
Post-Reaction: Do not concentrate azide-containing reaction mixtures using rotary evaporation or distillation.[9] Purification should be limited to techniques like extraction and precipitation.[10]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidents.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[4] Use non-metallic containers.[11]
-
Incompatibility: Never mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[4]
-
Quenching (Optional but Recommended): Before disposal, organic azides can be converted to a more stable derivative, such as an amine, if a validated quenching protocol is available for your specific reaction mixture.[4]
-
Collection: Do not pour any amount of this chemical or its solutions down the drain. It can react with lead or copper plumbing to form explosive metal azides.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[5]
Representative Experimental Protocol: ADC Conjugation
This protocol is a general example of how this compound might be used in a bioconjugation experiment. The aldehyde group can react with hydrazides, and the azide groups can react with alkynes via click chemistry.[][13] This example outlines the click chemistry route.
Protocol: Conjugation of an Alkyne-Modified Payload to an Antibody via this compound
This protocol assumes the antibody has already been modified with the linker.
-
Reagent Preparation:
-
Prepare the linker-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the alkyne-containing payload in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the reaction should not exceed 10% (v/v).[14]
-
Prepare fresh stock solutions of the copper (I) catalyst (e.g., CuSO₄ with a ligand like THPTA) and a reducing agent (e.g., sodium ascorbate).[14]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the linker-modified antibody with a 3- to 5-fold molar excess of the alkyne-modified payload.[14]
-
Add the copper catalyst solution to the antibody-payload mixture.
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution to a final concentration of 5-10 mM.[14]
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[14]
-
-
Purification and Analysis:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and catalyst.[14]
-
Determine the final ADC concentration using a protein assay.
-
Analyze the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.[14]
-
Assess purity and aggregation by SEC and SDS-PAGE.[14]
-
Caption: General workflow for an ADC conjugation experiment.
References
- 1. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 2. This compound - Immunomart [immunomart.com]
- 3. Aldehyde-PEG4-bis-PEG3-azide | BroadPharm [broadpharm.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azide-PEG3-Azide|MSDS [dcchemicals.com]
- 7. biochempeg.com [biochempeg.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. benchchem.com [benchchem.com]
- 10. Aldehyde-PEG4-bis-PEG4-alkyne | BroadPharm [broadpharm.com]
- 11. ph.health.mil [ph.health.mil]
- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
